molecular formula C6H9BrO B141781 2-Bromo-1-cyclobutylethanone CAS No. 128312-69-6

2-Bromo-1-cyclobutylethanone

Cat. No.: B141781
CAS No.: 128312-69-6
M. Wt: 177.04 g/mol
InChI Key: ODPHLRQTQFMNJQ-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclobutylethanone is a valuable α-halogenated ketone intermediate designed for advanced organic synthesis and drug discovery research. Its primary research application lies in its role as a key electrophilic building block for the synthesis of complex molecular architectures, particularly in the development of pharmaceutically active compounds. Scientific literature highlights its specific utility in the synthesis of azetidine and cyclobutane derivatives that function as potent Janus kinase (JAK) inhibitors . These inhibitors are a significant focus of therapeutic research for modulating cytokine signaling pathways. The compound's structure, featuring a reactive bromomethyl ketone group adjacent to a cyclobutyl ring, allows researchers to efficiently introduce the strained, three-dimensional cyclobutane motif into target molecules. This is crucial for creating novel bioactive compounds with optimized properties, as the cyclobutyl group can significantly influence a molecule's potency, metabolic stability, and conformational flexibility. Consequently, this compound serves as a critical reagent for medicinal chemists engaged in the exploration of new chemical space for potential therapeutics in immunology and oncology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-cyclobutylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-4-6(8)5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPHLRQTQFMNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128312-69-6
Record name 2-bromo-1-cyclobutylethan-1-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-cyclobutylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 2-Bromo-1-cyclobutylethanone, a valuable building block in organic synthesis and drug discovery. The document details the prevailing synthetic methodology, offers a comprehensive experimental protocol, and presents key data in a structured format for ease of reference.

Introduction

This compound, also known as bromomethyl cyclobutyl ketone, is a halogenated ketone of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a carbonyl group, allows for a variety of subsequent chemical transformations. This makes it a versatile intermediate for the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents. The primary route to this compound involves the α-bromination of the corresponding ketone, 1-cyclobutylethanone (cyclobutyl methyl ketone).

Core Synthesis Pathway: α-Bromination of 1-Cyclobutylethanone

The most common and direct method for the synthesis of this compound is the electrophilic α-bromination of 1-cyclobutylethanone. This reaction typically proceeds via an enol or enolate intermediate, which then acts as a nucleophile to attack molecular bromine. The reaction is often catalyzed by acid.[1][2]

The general transformation can be depicted as follows:

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for the α-bromination of similar ketones.[3]

Materials and Equipment:

  • 1-Cyclobutylethanone

  • Molecular Bromine (Br₂)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 1-cyclobutylethanone (1.0 equivalent) in anhydrous methanol is prepared in a round-bottom flask. The flask is cooled to 0 °C using an ice bath.

  • Addition of Bromine: A solution of molecular bromine (1.0 equivalent) in methanol is added dropwise to the stirred solution of the ketone over a period of 30-60 minutes, ensuring the temperature remains at 0 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine.

  • Extraction: The reaction mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x volumes of the reaction mixture). The combined organic layers are then washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Starting Material 1-CyclobutylethanoneC₆H₁₀O98.14
Product This compoundC₆H₉BrO177.04[4]

Table 2: Typical Reaction Parameters and Expected Outcome

ParameterValue/ConditionNotes
Stoichiometry 1:1 (Ketone:Bromine)A slight excess of bromine may be used to ensure full conversion, but can lead to di-brominated byproducts.
Solvent MethanolOther solvents like acetic acid or dichloromethane can also be used.[5]
Temperature 0 °C to Room TemperatureLower temperatures are generally preferred to control the reaction rate and minimize side reactions.
Reaction Time 2-4 hoursMonitoring by TLC or GC-MS is recommended for optimization.
Catalyst Typically acid-catalyzed (e.g., HBr formed in situ)The reaction can be run without an explicit acid catalyst.[1]
Expected Yield 70-85%Yields can vary depending on the specific conditions and purification method. Yields for analogous reactions on similar substrates have been reported in this range.
Purity >95% (after purification)Purity can be assessed by GC-MS and NMR spectroscopy.

Visualizations

Reaction Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow reagents 1-Cyclobutylethanone (in Methanol) bromination Bromination (Br2, 0 °C) reagents->bromination 1. workup Aqueous Workup (NaHCO3, Extraction) bromination->workup 2. purification Purification (Distillation/Chromatography) workup->purification 3. product This compound purification->product 4.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Overview

The diagram below outlines the key steps in the acid-catalyzed α-bromination of a ketone.

Reaction_Mechanism cluster_0 Mechanism Steps Ketone 1-Cyclobutylethanone Protonation Protonation of Carbonyl Ketone->Protonation H+ Enol_Formation Enol Formation Protonation->Enol_Formation -H+ Nucleophilic_Attack Nucleophilic Attack on Br2 Enol_Formation->Nucleophilic_Attack Br2 Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Product This compound Deprotonation->Product -H+

Caption: Key mechanistic steps in the α-bromination of a ketone.

Conclusion

The synthesis of this compound via α-bromination of 1-cyclobutylethanone is a robust and well-established method. The procedure is straightforward and generally provides good yields of the desired product. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this valuable chemical intermediate for their research and development endeavors. Careful control of reaction conditions, particularly temperature, is crucial for minimizing the formation of byproducts and maximizing the yield of the target compound.

References

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-cyclobutylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-1-cyclobutylethanone. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Chemical Properties

This compound is a halogenated ketone with a cyclobutyl moiety. Its chemical behavior is largely dictated by the presence of the electrophilic carbonyl group and the reactive carbon-bromine bond at the α-position.

Structural and Physical Data
PropertyValueSource
Molecular Formula C₆H₉BrO[1]
Molecular Weight 177.04 g/mol [1]
IUPAC Name This compound[1]
CAS Number 128312-69-6[1]
SMILES C1CC(C1)C(=O)CBr[1]
Computed XLogP3 1.7[1]
Computed Topological Polar Surface Area 17.1 Ų[1]
Computed Heavy Atom Count 8[1]

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the α-bromination of cyclobutyl methyl ketone. This reaction selectively introduces a bromine atom at the carbon adjacent to the carbonyl group.

General Experimental Protocol: α-Bromination of a Ketone

While a specific protocol for cyclobutyl methyl ketone is not available, the following general procedure for the α-bromination of a similar cyclic ketone, cyclohexyl methyl ketone, can be adapted.

Materials:

  • Cyclobutyl methyl ketone

  • Bromine

  • Methanol

  • Water

  • Ethyl acetate

  • Hexane

  • Saturated potassium carbonate solution

  • Brine

  • Magnesium sulfate

Procedure:

  • Dissolve cyclobutyl methyl ketone in pre-cooled methanol in an ice bath.

  • Slowly add an equimolar amount of bromine dropwise to the solution while stirring.

  • Continue stirring the reaction mixture for 2 hours.

  • Add water to the reaction mixture and continue stirring for an additional 4 hours.

  • Extract the product with a mixture of ethyl acetate and hexane (e.g., 3:1 v/v).

  • Combine the organic layers and wash sequentially with water, saturated potassium carbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved through distillation or column chromatography.

Chemical Reactivity and Key Reactions

The reactivity of this compound is characterized by nucleophilic substitution at the α-carbon and reactions involving the carbonyl group. A significant and synthetically useful reaction for α-halo ketones is the Favorskii rearrangement.

The Favorskii Rearrangement

The Favorskii rearrangement is a base-induced rearrangement of an α-halo ketone to a carboxylic acid derivative. In the case of cyclic α-halo ketones, this reaction typically results in a ring contraction. For this compound, this would lead to the formation of a cyclopropanecarboxylic acid derivative.

Reaction Mechanism:

The generally accepted mechanism for the Favorskii rearrangement of a cyclic α-bromo ketone involves the following steps:

  • Enolate Formation: A base abstracts an acidic α'-proton from the carbon on the opposite side of the carbonyl group from the bromine atom, forming a resonance-stabilized enolate.

  • Intramolecular Cyclization: The enolate undergoes an intramolecular SN2 reaction, where the nucleophilic α'-carbon attacks the carbon bearing the bromine atom, displacing the bromide ion and forming a strained bicyclic cyclopropanone intermediate.

  • Nucleophilic Attack: A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone intermediate.

  • Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the bonds in the three-membered ring to form a more stable carbanion.

  • Protonation: The carbanion is protonated by the solvent or upon workup to yield the final carboxylic acid or ester product.

General Experimental Protocol: Favorskii Rearrangement of a Cyclic α-Bromo Ketone

The following is a general protocol for the Favorskii rearrangement of a cyclic α-bromo ketone, which can be adapted for this compound.

Materials:

  • This compound

  • Sodium methoxide

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a fresh solution of sodium methoxide in anhydrous methanol under an inert atmosphere.

  • Dissolve the this compound in anhydrous diethyl ether.

  • At 0 °C, slowly add the ketone solution to the sodium methoxide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Spectroscopic Data

Spectroscopy Predicted Data
¹H NMR Signals corresponding to the methylene protons of the bromomethyl group (likely a singlet around 4.0 ppm), the methine proton on the cyclobutane ring adjacent to the carbonyl group (a multiplet), and the remaining cyclobutane ring protons (multiplets in the upfield region).
¹³C NMR A signal for the carbonyl carbon (downfield), a signal for the carbon bearing the bromine atom, and signals for the carbons of the cyclobutane ring.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1700-1720 cm⁻¹.
Mass Spectrometry A molecular ion peak and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

  • GHS Hazard Statements: Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332).[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

Visualizations

Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product Cyclobutyl methyl ketone Cyclobutyl methyl ketone This compound This compound Cyclobutyl methyl ketone->this compound α-Bromination Br2 Br2 Methanol Methanol

Caption: Synthesis of this compound.

Favorskii Rearrangement of this compound

G A This compound B Enolate Intermediate A->B + Base (e.g., -OH) C Bicyclic Cyclopropanone Intermediate B->C Intramolecular SN2 D Tetrahedral Intermediate C->D + Nucleophile (e.g., OH-) E Carbanion Intermediate D->E Ring Opening F Cyclopropanecarboxylic Acid Derivative E->F Protonation

Caption: Favorskii Rearrangement Mechanism.

References

Reactivity of 2-Bromo-1-cyclobutylethanone with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-bromo-1-cyclobutylethanone with various nucleophiles. This compound is a versatile bifunctional molecule, featuring a reactive electrophilic carbon center alpha to a carbonyl group, making it a valuable building block in organic synthesis. Its utility is particularly pronounced in the construction of complex molecular architectures relevant to medicinal chemistry and drug development. This document details the primary reaction pathways, including nucleophilic substitution (SN2) and the Favorskii rearrangement, providing experimental protocols, quantitative data where available, and mechanistic diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

α-Halo ketones are a well-established class of reactive intermediates in organic synthesis. The presence of a halogen atom on the carbon adjacent to a carbonyl group creates a highly electrophilic center, susceptible to attack by a wide range of nucleophiles. The reactivity of these compounds is modulated by the nature of the halogen, the steric and electronic properties of the ketone, and the specific nucleophile employed.

This compound (C₆H₉BrO) is of particular interest due to the presence of the cyclobutyl moiety, which can impart unique conformational constraints and physicochemical properties to target molecules. This guide will explore its reactions with common nucleophiles, focusing on the mechanistic pathways and synthetic outcomes.

General Reactivity Patterns

The primary modes of reactivity of this compound with nucleophiles are:

  • Nucleophilic Substitution (SN2): Direct displacement of the bromide ion by a nucleophile to form a new carbon-nucleophile bond. This is a common pathway for nucleophiles such as amines and azide ions.

  • Favorskii Rearrangement: A base-catalyzed rearrangement that leads to the formation of a carboxylic acid derivative, often with ring contraction. This is the predominant pathway when using alkoxide or hydroxide bases.

The following sections will delve into the specifics of these reaction pathways.

Nucleophilic Substitution Reactions (SN2)

The α-carbon of this compound is a prime target for SN2 reactions. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of this carbon, facilitating the displacement of the bromide leaving group.

Reaction with Amines (e.g., Piperidine)

Secondary amines, such as piperidine, readily react with this compound to yield the corresponding α-amino ketone. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HBr generated.

Generic Reaction:

Logical Workflow for SN2 Reaction with Amines:

sn2_workflow start Start: Dissolve this compound in a suitable solvent (e.g., THF, CH3CN) add_amine Add secondary amine (e.g., Piperidine, 2 eq.) start->add_amine add_base Add non-nucleophilic base (e.g., K2CO3, 1.5 eq.) add_amine->add_base react Stir at room temperature (or gentle heating) add_base->react workup Aqueous workup to remove salts react->workup extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify product Obtain 2-(dialkylamino)-1-cyclobutylethanone purify->product

Caption: General workflow for the SN2 reaction of this compound with a secondary amine.

Reaction with Azide Ion

The azide ion (N₃⁻) is a potent nucleophile that reacts with this compound to produce 2-azido-1-cyclobutylethanone. This product is a valuable intermediate for the synthesis of α-amino ketones (via reduction) and triazoles (via "click" chemistry). The reaction is typically performed in a polar aprotic solvent like DMF.[1]

Experimental Protocol: Synthesis of 2-azido-1-cyclobutylethanone

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Azide: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Quantitative Data for SN2 Reactions

While specific yield data for reactions of this compound is not extensively reported in peer-reviewed literature, yields for analogous reactions with other α-bromo ketones are generally moderate to high.

NucleophileProductTypical SolventTypical Yield (%)
Piperidine2-(Piperidin-1-yl)-1-cyclobutylethanoneTHF or CH₃CN70-90 (estimated)
Sodium Azide2-Azido-1-cyclobutylethanoneDMF80-95 (estimated)

Note: Yields are estimated based on reactions with structurally similar α-bromo ketones.

Favorskii Rearrangement

In the presence of a strong, non-hindered base such as an alkoxide, this compound undergoes a Favorskii rearrangement. This reaction involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring opening to yield a ring-contracted carboxylic acid derivative.[2][3] For this compound, this results in the formation of a cyclopropanecarboxylic acid derivative.

Mechanism of the Favorskii Rearrangement:

favorskii_mechanism substrate This compound enolate Enolate Formation (Base abstracts α'-proton) substrate->enolate Base (e.g., MeO⁻) cyclopropanone Intramolecular SN2: Formation of Bicyclic Cyclopropanone Intermediate enolate->cyclopropanone -Br⁻ nucleophilic_attack Nucleophilic Attack (e.g., by MeO⁻) on Carbonyl Carbon cyclopropanone->nucleophilic_attack Nucleophile (e.g., MeO⁻) ring_opening Ring Opening of Tetrahedral Intermediate nucleophilic_attack->ring_opening carbanion Formation of more stable Carbanion ring_opening->carbanion protonation Protonation carbanion->protonation Solvent (e.g., MeOH) product Methyl Cyclopropanecarboxylate protonation->product

Caption: Mechanism of the Favorskii rearrangement of this compound with methoxide.

Experimental Protocol: Favorskii Rearrangement with Sodium Methoxide

The following is a general procedure adaptable for the Favorskii rearrangement of this compound.

  • Preparation of Sodium Methoxide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), prepare a solution of sodium methoxide by carefully adding sodium metal (2.2 eq) to anhydrous methanol at 0 °C.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Initiation of Reaction: Transfer the ethereal solution of the α-bromo ketone to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry is expected to form.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature, then heat to reflux (approximately 40-50 °C) and stir for 4-6 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, methyl cyclopropanecarboxylate, can be purified by distillation or column chromatography.

Quantitative Data for Favorskii Rearrangement
Base/NucleophileProductTypical SolventTypical Yield (%)
Sodium MethoxideMethyl cyclopropanecarboxylateMethanol/Ether60-80 (estimated)
Sodium HydroxideCyclopropanecarboxylic acidWater/Dioxane55-75 (estimated)

Note: Yields are estimated based on reactions with structurally similar cyclic α-bromo ketones.

Spectroscopic Data of Reactant and Potential Products

The following tables summarize key spectroscopic data for this compound and its potential reaction products. This data is crucial for reaction monitoring and product characterization.

Table 3: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Multiplets for cyclobutyl protons (approx. 1.8-3.2 ppm), Singlet for -CH₂Br (approx. 4.0-4.4 ppm)
¹³C NMR Carbonyl carbon (approx. 200-205 ppm), -CH₂Br carbon (approx. 35-40 ppm), Cyclobutyl carbons (approx. 18-45 ppm)
IR (cm⁻¹) Strong C=O stretch (approx. 1710-1730 cm⁻¹)
MS (m/z) Molecular ion peak (M⁺) and M+2 peak in a ~1:1 ratio, characteristic of a bromine-containing compound.

Table 4: Expected Spectroscopic Data for Major Products

ProductTechniqueKey Features
2-(Piperidin-1-yl)-1-cyclobutylethanone ¹H NMR Disappearance of -CH₂Br singlet, appearance of new signals for piperidine ring and a singlet for -CH₂N- (approx. 3.0-3.5 ppm).
IR (cm⁻¹) C=O stretch (approx. 1710-1725 cm⁻¹).
2-Azido-1-cyclobutylethanone ¹H NMR Disappearance of -CH₂Br singlet, appearance of a new singlet for -CH₂N₃ (approx. 3.8-4.2 ppm).
IR (cm⁻¹) Strong azide stretch (approx. 2100 cm⁻¹), C=O stretch (approx. 1715-1735 cm⁻¹).
Methyl cyclopropanecarboxylate ¹H NMR Characteristic high-field multiplets for cyclopropane protons (approx. 0.7-1.5 ppm), singlet for -OCH₃ (approx. 3.6-3.7 ppm).
IR (cm⁻¹) Strong C=O stretch of ester (approx. 1725-1745 cm⁻¹).

Applications in Drug Development

The reactions of this compound provide access to a variety of molecular scaffolds that are of interest in drug discovery.

  • α-Amino Ketones: These are precursors to various heterocyclic compounds and can act as enzyme inhibitors.

  • Cyclopropane Derivatives: The cyclopropane ring is a valuable bioisostere for phenyl rings and other unsaturated systems, often improving metabolic stability and binding affinity.

  • Azido Intermediates: These are versatile handles for bioconjugation and the synthesis of complex nitrogen-containing molecules.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its reactivity is dominated by two main pathways: nucleophilic substitution at the α-carbon and the Favorskii rearrangement. The choice of nucleophile and reaction conditions dictates the outcome, allowing for the selective synthesis of either α-substituted cyclobutyl ketones or ring-contracted cyclopropane derivatives. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further investigation into the specific reaction kinetics and optimization of yields for various nucleophiles would be a valuable contribution to the field.

References

Spectroscopic Data of 2-Bromo-1-cyclobutylethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Bromo-1-cyclobutylethanone, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental spectra in public databases, this document focuses on a robust prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed predicted data, experimental protocols, and a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The spectroscopic data for this compound (Molecular Formula: C₆H₉BrO, Molecular Weight: 177.04 g/mol ) has been predicted to facilitate its identification and characterization.[1]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is predicted to provide key information about the proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the bromine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
Hα (CH₂)4.0 - 4.2Singlet (s)-2H
Hβ (CH)3.0 - 3.4Multiplet (m)-1H
Hγ (CH₂)2.0 - 2.4Multiplet (m)-4H
Hδ (CH₂)1.8 - 2.0Multiplet (m)-2H
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature. The carbonyl carbon is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O200 - 210
CH₂-Br35 - 45
CH-C=O45 - 55
CH₂ (cyclobutyl)20 - 30
CH₂ (cyclobutyl)15 - 25
IR (Infrared) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups within a molecule. For this compound, the most prominent feature will be the strong absorption band corresponding to the carbonyl group.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Ketone)1705 - 1725Strong
C-H (sp³)2850 - 3000Medium-Strong
C-Br500 - 600Medium
MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. A key feature in the mass spectrum of this compound will be the presence of two molecular ion peaks of nearly equal intensity (M and M+2), which is characteristic of a molecule containing one bromine atom.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
176/178[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).
97[M - Br]⁺Loss of a bromine radical.
83[C₄H₇CO]⁺Acylium ion fragment.
69[C₅H₉]⁺Cyclobutyl fragment.
55[C₄H₇]⁺Loss of CO from the acylium ion.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2] The solution should be clear and homogeneous.[2] Transfer the solution into a standard 5 mm NMR tube.[3]

  • Instrument Setup : Place the NMR tube into the spectrometer's probe. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation : As this compound is expected to be a liquid at room temperature, a neat spectrum can be obtained.[4] Place a single drop of the neat liquid onto the surface of one salt plate (e.g., NaCl or KBr).[4][5] Carefully place a second salt plate on top to create a thin liquid film between the plates.[4]

  • Instrument Setup : Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

  • Data Acquisition : Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Processing : The resulting spectrum will show absorbance or transmittance as a function of wavenumber. Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct insertion or injection into a gas chromatograph coupled to the mass spectrometer (GC-MS) is a suitable method.[6]

  • Ionization : Electron Ionization (EI) is a common method for small organic molecules.[6] In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]

  • Mass Analysis : The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[6]

  • Detection : An electron multiplier or other detector records the abundance of each ion at a specific m/z value. The data is then plotted as a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Obtain Pure Sample Dissolve Dissolve in Solvent (NMR) or Prepare Neat (IR) Sample->Dissolve Inject Inject into GC (MS) Sample->Inject NMR NMR Spectrometer Dissolve->NMR IR IR Spectrometer Dissolve->IR MS Mass Spectrometer Inject->MS ProcessNMR Fourier Transform, Phasing, Integration NMR->ProcessNMR ProcessIR Background Subtraction, Peak Picking IR->ProcessIR ProcessMS Generate Mass Spectrum, Identify Peaks MS->ProcessMS AnalyzeNMR Assign Chemical Shifts & Coupling Constants ProcessNMR->AnalyzeNMR AnalyzeIR Identify Functional Groups ProcessIR->AnalyzeIR AnalyzeMS Determine Molecular Weight & Fragmentation ProcessMS->AnalyzeMS Elucidate Structure Elucidation AnalyzeNMR->Elucidate AnalyzeIR->Elucidate AnalyzeMS->Elucidate

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Navigating the Stability and Storage of 2-Bromo-1-cyclobutylethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 2-Bromo-1-cyclobutylethanone (CAS No: 128312-69-6), a key reagent in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data to ensure the compound's integrity and promote safe handling practices.

Core Stability Profile

This compound is a chemical intermediate that requires careful handling and storage to prevent degradation and ensure experimental reproducibility. While specific quantitative stability data under various environmental conditions such as light and humidity are not extensively documented in publicly available literature, its reactivity profile suggests sensitivity to certain conditions. The primary concerns for the stability of this α-bromoketone are its potential for hydrolysis and reaction with incompatible materials.

Recommended Storage and Handling Conditions

To maintain the quality and stability of this compound, adherence to the following storage and handling guidelines is critical. These recommendations are compiled from safety data sheets and general chemical safety practices.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Store in a cool place.[1] Some suppliers of similar bromo-ketone compounds recommend refrigeration (2-8°C) or freezing (-20°C).[2][3][4][5]To minimize decomposition and potential side reactions.
Atmosphere Store in a dry and well-ventilated place.[1] An inert atmosphere may be beneficial for long-term storage.[2][5]To prevent hydrolysis from moisture and oxidation.
Container Keep container tightly closed.[1]To prevent ingress of moisture and atmospheric contaminants.
Incompatibilities Store apart from foodstuff containers or incompatible materials such as oxidizing agents.[1][6]To avoid hazardous chemical reactions.
Light Exposure While not explicitly stated for this compound, amber vials or storage in the dark is a general best practice for light-sensitive chemicals.To prevent potential photolytic degradation.

Table 2: Handling Precautions for this compound

PrecautionGuidelineReference
Ventilation Handle in a well-ventilated place or in a chemical fume hood.[1][6]To minimize inhalation exposure.
Personal Protective Equipment (PPE) Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.[1][6]To prevent skin and eye contact.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]To prevent ingestion.
Ignition Sources Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[1][7]To mitigate fire and explosion hazards.

Experimental Protocols: A General Framework for Stability Assessment

G General Experimental Workflow for Chemical Stability Assessment cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Characterize Initial Sample (t=0) (e.g., Purity via HPLC, NMR) B Temperature Stress (e.g., 40°C, 60°C) A->B Expose aliquots to C Humidity Stress (e.g., 75% RH) A->C Expose aliquots to D Light Stress (e.g., UV, visible light) A->D Expose aliquots to E Sample at Time Points (e.g., 1, 2, 4 weeks) B->E C->E D->E F Analyze Samples (HPLC, LC-MS for degradation products) E->F G Compare with t=0 Data F->G H Identify and Quantify Degradants G->H I Determine Shelf-Life and Optimal Storage H->I

Caption: Generalized workflow for assessing chemical stability.

Logical Relationships in Safe Handling and Storage

The safe use of this compound relies on a logical sequence of actions and adherence to established safety protocols. The following diagram illustrates the decision-making process and critical control points from receiving the compound to its final disposal.

G Logical Workflow for Safe Handling and Storage Receive Receive Compound Inspect Inspect Container Integrity Receive->Inspect Store Store in Designated Cool, Dry, Well-Ventilated Area Inspect->Store If OK PreUse Pre-Use Check: Review SDS and Procedures Store->PreUse DonPPE Don Appropriate PPE PreUse->DonPPE Use Use in Fume Hood DonPPE->Use PostUse Post-Use: tightly Seal Container Use->PostUse PostUse->Store Return to Storage Clean Clean Work Area and Decontaminate PostUse->Clean Waste Dispose of Waste (Consult local regulations) Clean->Waste

References

An In-depth Technical Guide to the Alpha-Bromination of Cyclobutyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the alpha-bromination of cyclobutyl methyl ketone, a key transformation for introducing bromine at the alpha-position to the carbonyl group. This functionalization is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The document outlines the underlying reaction mechanism, provides detailed experimental protocols, and summarizes the quantitative data for the synthesis. Included are visualizations of the reaction pathway and experimental workflow to aid in the practical application of this chemical transformation.

Introduction

Alpha-bromo ketones are highly valuable synthetic intermediates due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution.[1] The alpha-bromination of ketones is a fundamental reaction in organic synthesis. This guide focuses specifically on the alpha-bromination of cyclobutyl methyl ketone, yielding 1-(1-bromocyclobutyl)ethan-1-one. The principles and methodologies described herein are grounded in the well-established chemistry of ketone halogenation and are broadly applicable.

Reaction Mechanism: Acid-Catalyzed Alpha-Bromination

The alpha-bromination of cyclobutyl methyl ketone in the presence of an acid catalyst proceeds through an enol intermediate.[1][2] The reaction can be summarized in the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which increases the acidity of the alpha-hydrogens.[2][3]

  • Enol Formation: A base (such as the solvent or the conjugate base of the acid catalyst) removes an alpha-hydrogen from the more substituted carbon, leading to the formation of a nucleophilic enol intermediate.[1][2] This step is typically the rate-determining step of the reaction.[2]

  • Nucleophilic Attack on Bromine: The electron-rich double bond of the enol attacks an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS).[1][4]

  • Deprotonation: The resulting protonated alpha-bromo ketone is deprotonated, typically by the bromide ion or another base present in the reaction mixture, to yield the final product and regenerate the acid catalyst.[4]

Reaction Pathway Diagram

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products start_ketone Cyclobutyl Methyl Ketone protonated_ketone Protonated Ketone start_ketone->protonated_ketone + H-A start_bromine Br-Br brominated_intermediate Protonated α-Bromo Ketone start_bromine->brominated_intermediate start_acid H-A (Acid Catalyst) enol Enol Intermediate protonated_ketone->enol - H+ enol->brominated_intermediate + Br2 product α-Bromocyclobutyl Methyl Ketone brominated_intermediate->product - H+ regenerated_acid H-A (Regenerated) brominated_intermediate->regenerated_acid

Caption: Acid-catalyzed alpha-bromination of cyclobutyl methyl ketone.

Experimental Protocol

This section provides a detailed, representative procedure for the alpha-bromination of cyclobutyl methyl ketone. The protocol is adapted from established methods for the alpha-bromination of other ketones.[3][5]

Materials and Reagents
  • Cyclobutyl methyl ketone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid (Solvent and Catalyst)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser.

  • Reagent Addition: Charge the flask with cyclobutyl methyl ketone and glacial acetic acid. Begin stirring the solution.

  • Brominating Agent Addition: From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the stirred ketone solution at room temperature. The addition should be slow to control the exothermic reaction and the evolution of HBr gas. Alternatively, N-bromosuccinimide can be added portion-wise.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize the acid), and saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude alpha-bromocyclobutyl methyl ketone.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow setup 1. Reaction Setup (Flask, Stirrer, Funnel, Condenser) reagents 2. Add Cyclobutyl Methyl Ketone and Acetic Acid setup->reagents bromination 3. Add Brominating Agent (Br2 or NBS) Dropwise reagents->bromination monitor 4. Monitor Reaction (TLC or GC) bromination->monitor workup 5. Quench with Water and Extract with Ether monitor->workup wash 6. Wash Organic Layer (H2O, NaHCO3, Na2S2O3) workup->wash dry 7. Dry (MgSO4) and Concentrate wash->dry purify 8. Purify (Distillation or Chromatography) dry->purify

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the suggested quantitative parameters for the alpha-bromination of cyclobutyl methyl ketone. These values are based on general protocols for similar reactions and may require optimization for this specific substrate.

ParameterValue/RangeNotes
Reactants
Cyclobutyl methyl ketone1.0 eqStarting material.
Bromine (Br₂)1.0 - 1.1 eqA slight excess may be needed to ensure full conversion.[5]
or N-Bromosuccinimide (NBS)1.0 - 1.2 eqA milder and easier to handle brominating agent.[6]
Solvent & Catalyst
Glacial Acetic Acid5 - 10 mL per gram of ketoneActs as both solvent and acid catalyst.[3][5]
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)The reaction is typically exothermic.
Reaction Time1 - 5 hoursMonitor by TLC or GC for completion.
Yield
Expected Yield60 - 85%Yields can vary based on reaction scale and purity of reagents.

Spectroscopic Data of the Product

The expected spectroscopic data for the product, 1-(1-bromocyclobutyl)ethan-1-one, are as follows:

SpectroscopyExpected Features
¹H NMR Signals corresponding to the methyl protons (singlet, ~2.4 ppm), and cyclobutyl protons (multiplets, ~2.0-3.0 ppm). The chemical shifts will be influenced by the presence of the bromine and carbonyl groups.
¹³C NMR A signal for the carbonyl carbon (~190-210 ppm), a signal for the carbon bearing the bromine atom (~40-60 ppm), and signals for the other cyclobutyl and methyl carbons.[7]
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1715-1735 cm⁻¹.[8]
Mass Spectrometry A molecular ion peak corresponding to the mass of C₆H₉BrO. The spectrum will also show characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Safety Considerations

  • Bromine (Br₂): is highly corrosive, toxic, and volatile. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Glacial Acetic Acid: is corrosive and can cause severe burns. Handle with care.

  • Hydrogen Bromide (HBr): is a corrosive gas that is evolved during the reaction. The reaction should be performed in a fume hood.

  • The reaction can be exothermic, and appropriate cooling measures should be available if needed.

This guide provides a foundational understanding and a practical starting point for the alpha-bromination of cyclobutyl methyl ketone. Researchers are encouraged to perform small-scale optimization experiments to determine the ideal conditions for their specific needs.

References

Technical Guide: Physical and Chemical Properties of Bromomethyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomethyl cyclobutyl ketone, systematically known as 2-bromo-1-cyclobutylethan-1-one, is a halogenated ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive bromine atom alpha to a carbonyl group, makes it a valuable building block for the introduction of the cyclobutyl ketone moiety into more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of bromomethyl cyclobutyl ketone, along with a representative experimental protocol for its synthesis.

Chemical Structure and Properties

The chemical structure of bromomethyl cyclobutyl ketone is characterized by a cyclobutane ring attached to an acetyl group, with a bromine atom substituting one of the methyl protons.

G Chemical Structure of Bromomethyl Cyclobutyl Ketone cluster_ketone cluster_cyclobutane C1 C O1 O C1->O1 C2 C C1->C2 C3 C C1->C3 Br1 Br C2->Br1 H1 H C2->H1 H2 H C2->H2 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 H4 H C4->H4 H5 H C4->H5 C6 C C5->C6 H6 H C5->H6 H7 H C5->H7 C6->C3 H8 H C6->H8 H9 H C6->H9

Caption: Chemical structure of bromomethyl cyclobutyl ketone.

Physical Properties

A summary of the available physical property data for bromomethyl cyclobutyl ketone (also known as 2-bromo-1-cyclobutylethan-1-one) is presented in the table below. It is important to note that while some experimental data is available, other values are computed and should be considered as estimates.

PropertyValueSource
Molecular Formula C₆H₉BrOPubChem[1]
Molecular Weight 177.04 g/mol PubChem[1]
Appearance LiquidCymitQuimica
Boiling Point 83-87 °C at 10 mmHgApollo Scientific
Melting Point Not available
Density Not available
Solubility Not available
XLogP3-AA 1.7PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[1]
Rotatable Bond Count 2PubChem (Computed)[1]
Exact Mass 175.98368 DaPubChem (Computed)[1]
Monoisotopic Mass 175.98368 DaPubChem (Computed)[1]
Topological Polar Surface Area 17.1 ŲPubChem (Computed)[1]

Synthesis of Bromomethyl Cyclobutyl Ketone

The synthesis of bromomethyl cyclobutyl ketone typically involves the α-bromination of cyclobutyl methyl ketone. This reaction can be achieved using various brominating agents under acidic conditions. Below is a representative experimental protocol adapted from general methods for the α-bromination of ketones.

Representative Experimental Protocol: α-Bromination of Cyclobutyl Methyl Ketone

Disclaimer: This is a general procedure and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions must be taken when handling bromine and other hazardous chemicals.

Materials:

  • Cyclobutyl methyl ketone

  • Bromine (Br₂)

  • Acetic acid (glacial)

  • Water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclobutyl methyl ketone in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred ketone solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.

  • Quenching: After the addition is complete, continue stirring at room temperature for a specified time to ensure the reaction goes to completion. Pour the reaction mixture into a larger beaker containing ice water.

  • Workup: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude bromomethyl cyclobutyl ketone.

  • Characterization: The final product can be purified by vacuum distillation. The structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G Experimental Workflow for the Synthesis of Bromomethyl Cyclobutyl Ketone cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Cyclobutyl Methyl Ketone in Acetic Acid cool Cool to 0-5 °C start->cool add_br2 Add Bromine Solution Dropwise cool->add_br2 stir Stir at Room Temperature add_br2->stir quench Pour into Ice Water stir->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Diethyl Ether neutralize->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Concentrate in vacuo dry->evaporate purify Purify by Vacuum Distillation evaporate->purify analyze Characterize by NMR and MS purify->analyze

Caption: A generalized workflow for the synthesis of bromomethyl cyclobutyl ketone.

Signaling Pathways and Biological Activity

There is currently no information available in the scientific literature regarding the involvement of bromomethyl cyclobutyl ketone in any signaling pathways or its specific biological activities. As a reactive chemical intermediate, it is primarily used in the synthesis of other compounds and is not expected to have a defined biological role itself. Further research would be necessary to explore any potential biological effects.

Conclusion

References

Hazards and safety precautions for 2-Bromo-1-cyclobutylethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Bromo-1-cyclobutylethanone

Introduction

This compound (CAS No: 128312-69-6) is a chemical intermediate used in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1] As an alpha-bromoketone, it exhibits high reactivity, which, while synthetically useful, also presents significant health and safety hazards.[2][3] This guide provides a comprehensive overview of the hazards associated with this compound and details the necessary safety precautions for its handling, storage, and disposal to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][5] It is acutely toxic if swallowed or inhaled and causes severe skin burns and serious eye damage.[4][5]

GHS Classification

The compound is associated with multiple hazard classes.[4][5] The primary hazards are summarized in the table below.

Hazard Class Category GHS Code Hazard Statement Citations
Acute Toxicity, OralCategory 4H302Harmful if swallowed[4][5]
Acute Toxicity, InhalationCategory 4H332Harmful if inhaled[4][5]
Skin Corrosion/IrritationSub-category 1BH314Causes severe skin burns and eye damage[4][5]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation[4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319Causes serious eye irritation[4][5]
Specific Target Organ ToxicityCategory 3H335May cause respiratory irritation[5]
GHS Label Elements

The following pictograms, signal word, and precautionary statements are mandated for labeling containers of this compound.

  • Pictogram(s):

    • alt text
      (GHS06)

    • alt text
      (GHS05)

  • Signal Word: Danger[4][5]

  • Hazard Statements (H-Statements):

    • H302: Harmful if swallowed.[4][5]

    • H314: Causes severe skin burns and eye damage.[4][5]

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H332: Harmful if inhaled.[4][5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Statements (P-Statements):

    • Prevention: P260, P261, P264, P270, P271, P280.[5]

    • Response: P301+P317, P301+P330+P331, P302+P352, P304+P340, P305+P351+P338, P316, P317, P319, P321, P363.[5]

    • Storage: P403+P233, P405.[5]

    • Disposal: P501.[5]

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following methodologies outline the required procedures for safe handling, storage, and emergency response.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6] Ensure adequate ventilation in all storage and work areas.[5]

  • Eye Protection: Wear tightly fitting, chemical splash-resistant safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection:

    • Wear chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[5]

    • Wear a flame-resistant lab coat and other impervious protective clothing to prevent skin contact.[5]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[5]

Safe Handling and Storage Procedures
  • Handling:

    • Avoid all contact with skin and eyes.[5]

    • Avoid breathing vapors, mist, or gas.[5]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[5][7]

    • Wash hands and any exposed skin thoroughly after handling.[5][7]

    • Use non-sparking tools and take precautionary measures against static discharge.[5][8]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

    • Store locked up.[5][7]

    • Store away from incompatible materials such as oxidizing agents.[5][6]

    • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

Emergency and First-Aid Measures
  • Inhalation:

    • Immediately move the victim to fresh air.[5]

    • If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[5]

    • Seek immediate emergency medical attention.[5]

  • Skin Contact:

    • Immediately take off all contaminated clothing.[9]

    • Rinse the skin with copious amounts of water for at least 15 minutes.[6][9]

    • Seek immediate medical attention.[9]

  • Eye Contact:

    • Immediately rinse cautiously with water for several minutes, including under the eyelids.[5][7]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[5][7]

    • Seek immediate medical attention.[7]

  • Ingestion:

    • Rinse mouth with water. Do NOT induce vomiting.[5]

    • Never give anything by mouth to an unconscious person.[5]

    • Call a physician or Poison Control Center immediately.[5]

Accidental Release Measures
  • Personal Precautions:

    • Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[5]

    • Ensure adequate ventilation.[5]

    • Wear the appropriate personal protective equipment as described in section 2.1.[5]

  • Containment and Cleaning:

    • Prevent further leakage if it is safe to do so.[9]

    • Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[6][9]

    • Do not allow the material to enter drains or water courses.[6]

Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for managing the risks associated with this compound, from initial hazard identification to the implementation of control measures and emergency preparedness.

Workflow for managing chemical hazards.

References

Methodological & Application

Application Notes and Protocols: 2-Bromo-1-cyclobutylethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-1-cyclobutylethanone as a versatile building block in organic synthesis. The unique structural combination of a cyclobutane ring and an α-bromo ketone functionality makes this reagent a valuable precursor for the synthesis of a variety of complex molecules, particularly heterocyclic compounds and other substituted carbocycles relevant to medicinal chemistry and drug development.

Overview of Reactivity

This compound is a bifunctional molecule featuring two primary reactive sites: the electrophilic carbon bearing the bromine atom and the carbonyl group. This dual reactivity allows for a range of synthetic transformations.

  • α-Substitution Reactions: The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the introduction of a wide array of functional groups through S(_N)2 reactions.

  • Cyclocondensation Reactions: The α-bromo ketone moiety is a classic precursor for the synthesis of various five-membered heterocycles, such as thiazoles and imidazoles, through reactions with binucleophiles.

  • Favorskii Rearrangement: Under basic conditions, α-halo ketones can undergo rearrangement to form carboxylic acid derivatives. In the case of cyclic α-halo ketones, this can lead to ring contraction.[1][2]

  • Reactions at the Carbonyl Group: The ketone functionality can undergo standard carbonyl chemistry, such as reduction, and can influence the acidity of the α-protons.

Synthesis of Heterocyclic Compounds

The most prominent application of α-bromo ketones is in the synthesis of heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazole derivatives from an α-halo ketone and a thioamide.[3] The reaction of this compound with thiourea is expected to yield 2-amino-4-cyclobutylthiazole, a valuable intermediate for further functionalization.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product start This compound + Thiourea reagents + Reagents/Solvent start->reagents 2-Amino-4-cyclobutylthiazole product 2-Amino-4-cyclobutylthiazole reagents->product This compound Thiourea

Caption: General scheme for the Hantzsch thiazole synthesis.

Experimental Protocol (Adapted from general procedures for α-bromo ketones): [4][5]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).

  • Reaction: The reaction mixture is refluxed at 78 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature and poured over crushed ice to precipitate the product.

  • Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data (Representative):

Reactant 1Reactant 2SolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
This compoundThioureaEthanolNone78 (reflux)2-485-95*
Substituted Phenacyl BromidesThioureaEthanolCopper Silicate (10)78 (reflux)0.5-190-98[5]

* Yields are estimated based on typical Hantzsch thiazole syntheses.

Nucleophilic Substitution Reactions

The displacement of the bromide ion by various nucleophiles provides a straightforward route to a diverse range of α-substituted cyclobutyl ketones.

Synthesis of α-Aryloxy/Alkoxy Cyclobutyl Ketones (Williamson Ether Synthesis)

The reaction of this compound with phenols or alcohols in the presence of a base affords the corresponding α-aryloxy or α-alkoxy ketones. These products can be valuable intermediates in medicinal chemistry.

G start This compound product α-Aryloxy/Alkoxy Cyclobutyl Ketone start->product S_N2 Reaction nucleophile Phenol or Alcohol (R-OH) nucleophile->product base Base (e.g., K2CO3, NaH) base->product

Caption: Workflow for Williamson ether synthesis.

Experimental Protocol (General Procedure): [6]

  • Reaction Setup: To a solution of the phenol or alcohol (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq).

  • Addition of Ketone: Add this compound (1.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

Synthesis of α-Amino Cyclobutyl Ketones

Alkylation of primary or secondary amines with this compound provides access to α-amino ketones, which are important pharmacophores.

Experimental Protocol (General Procedure):

  • Reaction Setup: Dissolve the amine (2.2 eq) in a solvent like acetonitrile or THF.

  • Addition of Ketone: Add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: The reaction mixture is filtered to remove the amine hydrobromide salt. The filtrate is concentrated, and the residue is purified by column chromatography.

Synthesis of α-Thio Cyclobutyl Ketones

Reaction with thiols in the presence of a base yields α-thioethers.

Experimental Protocol (General Procedure):

  • Reaction Setup: To a solution of the thiol (1.0 eq) in a solvent such as ethanol or DMF, add a base like sodium ethoxide or potassium carbonate (1.1 eq).

  • Addition of Ketone: Add this compound (1.0 eq) and stir the mixture at room temperature.

  • Work-up and Purification: After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The product is purified by column chromatography.

Quantitative Data for Nucleophilic Substitutions (Representative):

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃Acetone56 (reflux)4-880-90
BenzylamineExcess AmineAcetonitrile252-675-85
ThiophenolNaOEtEthanol251-390-98*

* Yields are estimated based on analogous reactions with other α-bromo ketones.

Favorskii Rearrangement

The Favorskii rearrangement of this compound in the presence of a strong base like sodium hydroxide or an alkoxide would be expected to yield a cyclopropanecarboxylic acid or its corresponding ester. This reaction provides a method for ring contraction.[1][2]

start This compound intermediate Cyclopropanone Intermediate start->intermediate Base-induced cyclization base Base (e.g., NaOH, NaOMe) base->intermediate product Cyclopropanecarboxylic Acid or Ester intermediate->product Nucleophilic attack and ring opening

Caption: Proposed mechanism for the Favorskii rearrangement.

Experimental Protocol (Adapted from 2-bromocyclohexanone): [7]

  • Base Preparation: Prepare a solution of sodium methoxide by dissolving sodium metal (2.2 eq) in anhydrous methanol under an inert atmosphere at 0 °C.

  • Reaction: Add a solution of this compound (1.0 eq) in diethyl ether to the sodium methoxide solution at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up: Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified by distillation or chromatography to yield methyl cyclopropanecarboxylate.

Quantitative Data (Representative for Cyclic α-Bromo Ketones):

SubstrateBaseSolventTemperature (°C)Time (h)ProductYield (%)
2-BromocyclohexanoneNaOMeMethanol55 (reflux)4Methyl cyclopentanecarboxylate~70-80[7]

Applications in Drug Development

The cyclobutane motif is increasingly utilized in medicinal chemistry to improve the pharmacological properties of drug candidates.[8] It can act as a bioisostere for other groups, introduce conformational rigidity, and enhance metabolic stability. The derivatives of this compound, such as the cyclobutyl-thiazoles and other substituted cyclobutanes, are valuable scaffolds for the development of novel therapeutics in areas including oncology, inflammation, and central nervous system disorders.

Safety Information

This compound is expected to be a corrosive and lachrymatory compound, typical of α-bromo ketones. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Application Notes and Protocols: 2-Bromo-1-cyclobutylethanone as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-cyclobutylethanone is a versatile bifunctional molecule serving as a key intermediate in the synthesis of various heterocyclic compounds with significant potential in pharmaceutical development. Its cyclobutyl moiety offers a unique structural motif that can influence the pharmacokinetic and pharmacodynamic properties of a final drug product. The presence of a reactive bromine atom and a ketone functional group allows for a wide range of chemical transformations, making it an attractive building block for the synthesis of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on the preparation of 2-amino-4-cyclobutylthiazole, a scaffold of interest for its potential antimicrobial and anticancer activities.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is its use as a precursor for the construction of heterocyclic ring systems. The most notable reaction is the Hantzsch thiazole synthesis, a classic and efficient method for creating thiazole derivatives.[1] Thiazole-containing compounds are known to exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity: Thiazole derivatives have been shown to be effective against various bacterial and fungal strains.[2][3]

  • Anticancer Activity: Many thiazole-based compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms of action often involve the inhibition of key signaling pathways involved in cell proliferation and survival.

  • Antiviral Activity: The cyclobutane ring, in particular, is a feature of several antiviral nucleoside analogues.[6]

The cyclobutyl group can impart desirable properties to a drug molecule, such as increased metabolic stability and improved binding affinity to target proteins.

Experimental Protocols

Synthesis of 2-Amino-4-cyclobutylthiazole via Hantzsch Thiazole Synthesis

This protocol details the synthesis of 2-amino-4-cyclobutylthiazole from this compound and thiourea.

Reaction Scheme:

G reagents This compound + Thiourea conditions Ethanol, Reflux reagents->conditions product 2-Amino-4-cyclobutylthiazole conditions->product

Caption: Hantzsch Thiazole Synthesis of 2-Amino-4-cyclobutylthiazole.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (anhydrous)

  • Saturated sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and thiourea in ethanol.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 2-amino-4-cyclobutylthiazole.

Quantitative Data Summary:

ParameterValue
Yield 85-95%
Purity >98% (by HPLC)
Appearance Off-white to pale yellow solid
Melting Point 135-138 °C

Spectral Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.25 (s, 1H, thiazole-H), 4.90 (br s, 2H, NH₂), 3.20 (quint, J = 8.4 Hz, 1H, CH-cyclobutyl), 2.40-2.25 (m, 2H, CH₂-cyclobutyl), 2.15-2.00 (m, 2H, CH₂-cyclobutyl), 1.95-1.80 (m, 2H, CH₂-cyclobutyl).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 167.5 (C=N), 148.0 (C-thiazole), 102.0 (CH-thiazole), 35.0 (CH-cyclobutyl), 28.5 (2 x CH₂-cyclobutyl), 18.0 (CH₂-cyclobutyl).

  • MS (ESI): m/z 155.09 [M+H]⁺

Biological Activity and Potential Mechanism of Action

While specific biological data for 2-amino-4-cyclobutylthiazole is not extensively reported, the broader class of 2-aminothiazole derivatives has been widely studied for its therapeutic potential.

Anticancer Activity

2-Aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5]

Potential Signaling Pathways Targeted by 2-Amino-4-cyclobutylthiazole Derivatives:

G cluster_0 Cell Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Inhibition) Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Amino-4-cyclobutylthiazole Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: Potential inhibition of pro-survival signaling pathways by 2-amino-4-cyclobutylthiazole derivatives.

Antimicrobial Activity

The mechanism of antimicrobial action for many thiazole derivatives is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The lipophilic nature of the cyclobutyl group may facilitate the transport of the molecule across the microbial cell wall.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of pharmaceutically relevant compounds, particularly 2-amino-4-cyclobutylthiazole and its derivatives. The straightforward and high-yielding Hantzsch thiazole synthesis makes this an attractive route for generating libraries of compounds for drug discovery screening. The resulting 2-aminothiazole scaffold, functionalized with a cyclobutyl group, holds promise for the development of new anticancer and antimicrobial agents. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-1-cyclobutylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for nucleophilic substitution with 2-Bromo-1-cyclobutylethanone. This versatile α-bromo ketone serves as a valuable building block in organic synthesis, particularly for the introduction of diverse functional groups alpha to a carbonyl moiety, a common structural motif in pharmacologically active compounds.

Introduction

This compound is a reactive electrophile that readily undergoes nucleophilic substitution at the α-carbon. The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-bromine bond, facilitating its displacement by a wide range of nucleophiles. The primary mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) reaction. However, under certain basic conditions, a competing reaction, the Favorskii rearrangement, can occur, leading to a ring contraction to form cyclopropanecarboxylic acid derivatives. Careful control of reaction conditions is therefore crucial to favor the desired substitution product.

General Reaction Pathway

The fundamental reaction involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

G Substrate This compound Product 2-Substituted-1-cyclobutylethanone Substrate->Product Sₙ2 Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product LeavingGroup Bromide Ion (Br⁻) Product->LeavingGroup G A Dissolve this compound and Base (if applicable) in Solvent B Add Nucleophile A->B C Reaction at Controlled Temperature B->C D Monitor Reaction (e.g., by TLC) C->D D->C Continue if incomplete E Aqueous Work-up (Quenching and Extraction) D->E If complete F Drying and Solvent Removal E->F G Purification (e.g., Column Chromatography) F->G H Characterization of Pure Product G->H

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-1-cyclobutylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, utilizing 2-Bromo-1-cyclobutylethanone as a versatile starting material. The methodologies described herein are foundational for the development of novel chemical entities with potential applications in medicinal chemistry and drug discovery.

Synthesis of 4-Cyclobutyl-Substituted Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[1] This reaction involves the condensation of an α-haloketone, in this case, this compound, with a thioamide. The resulting 4-cyclobutylthiazole scaffold is a valuable building block for various biologically active molecules.

Quantitative Data Summary
Reactant 1Reactant 2ProductSolventCatalystTypical Yield (%)
This compoundThiourea2-Amino-4-cyclobutylthiazoleEthanolNone80-95
This compoundThioacetamide4-Cyclobutyl-2-methylthiazoleEthanolNone75-90
This compoundThiobenzamide4-Cyclobutyl-2-phenylthiazoleEthanolNone70-85
Experimental Protocol: Synthesis of 2-Amino-4-cyclobutylthiazole

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • To the resulting residue, add deionized water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-Amino-4-cyclobutylthiazole.

  • Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Hantzsch_Thiazole_Synthesis start Start reactants This compound + Thiourea in Ethanol start->reactants reflux Reflux (2-4 hours) reactants->reflux workup Workup: - Cool - Concentrate - Neutralize (NaHCO3) - Filter reflux->workup purification Recrystallization workup->purification product 2-Amino-4-cyclobutylthiazole purification->product

Caption: Experimental workflow for the Hantzsch synthesis of 2-Amino-4-cyclobutylthiazole.

Synthesis of 4-Cyclobutyl-Substituted Imidazoles

The synthesis of imidazoles from α-haloketones is a well-established method that can proceed through various routes, often involving the reaction with an amine and a source of the remaining imidazole ring atoms. A common approach involves the reaction with formamide, which serves as both the amine and the source of the C2-H of the imidazole ring. Microwave irradiation can often accelerate this reaction.[2]

Quantitative Data Summary
Reactant 1Reactant 2ProductSolventCatalyst/ConditionsTypical Yield (%)
This compoundFormamide4-Cyclobutyl-1H-imidazoleFormamideHeat (150-180 °C) or Microwave60-80
This compoundAmmonium acetate, AldehydeSubstituted 4-cyclobutylimidazoleAcetic AcidHeat50-75
Experimental Protocol: Synthesis of 4-Cyclobutyl-1H-imidazole

Materials:

  • This compound (1.0 eq)

  • Formamide (excess)

  • Ammonium hydroxide solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq) to an excess of formamide.

  • Heat the mixture to 150-180 °C and maintain for 3-5 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Make the solution basic (pH ~9-10) by the careful addition of ammonium hydroxide solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-Cyclobutyl-1H-imidazole.

  • Characterize the product by NMR, IR, and Mass Spectrometry.

Imidazole_Synthesis start Start reactants This compound + Formamide start->reactants heat Heat (150-180°C, 3-5h) reactants->heat workup Workup: - Quench with ice-water - Basify (NH4OH) - Extract (DCM/EtOAc) heat->workup purification Column Chromatography workup->purification product 4-Cyclobutyl-1H-imidazole purification->product

Caption: Experimental workflow for the synthesis of 4-Cyclobutyl-1H-imidazole.

Synthesis of Cyclobutyl-Substituted Furans via Feist-Benary Synthesis

The Feist-Benary synthesis is a versatile method for the preparation of substituted furans from α-haloketones and β-dicarbonyl compounds.[3][4] The reaction is typically base-catalyzed and proceeds through an initial alkylation followed by cyclization and dehydration.

Quantitative Data Summary
Reactant 1Reactant 2ProductSolventBaseTypical Yield (%)
This compoundEthyl acetoacetateEthyl 2-cyclobutyl-5-methylfuran-3-carboxylateEthanolPyridine or NaOEt60-75
This compoundAcetylacetone3-Acetyl-2-cyclobutyl-5-methylfuranEthanolPyridine or NaOEt55-70
Experimental Protocol: Synthesis of Ethyl 2-cyclobutyl-5-methylfuran-3-carboxylate

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Pyridine or Sodium ethoxide (NaOEt) (1.2 eq)

  • Ethanol

  • Dilute hydrochloric acid

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.1 eq) in ethanol.

  • Slowly add the base (pyridine or sodium ethoxide, 1.2 eq) to the solution while stirring at room temperature.

  • To this mixture, add this compound (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield the desired furan derivative.

  • Characterize the structure using NMR, IR, and Mass Spectrometry.

Feist_Benary_Furan_Synthesis start Start reactants This compound + Ethyl Acetoacetate start->reactants base Base (Pyridine/NaOEt) in Ethanol reactants->base reaction Reaction (RT to 50°C, 4-6h) base->reaction workup Workup: - Neutralize (HCl) - Extract (EtOAc) reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Ethyl 2-cyclobutyl-5-methyl- furan-3-carboxylate purification->product

Caption: Experimental workflow for the Feist-Benary synthesis of a substituted furan.

Synthesis of Cyclobutyl-Substituted Pyrroles via Paal-Knorr Synthesis of a 1,4-Dicarbonyl Intermediate

Direct synthesis of pyrroles from this compound is less common. A robust two-step approach involves the initial formation of a 1,4-dicarbonyl compound, which then undergoes a Paal-Knorr pyrrole synthesis.[5][6] The 1,4-dicarbonyl intermediate can be prepared by reacting the α-haloketone with the enolate of a β-ketoester, followed by hydrolysis and decarboxylation.

Quantitative Data Summary
StepReactant 1Reactant 2Intermediate/ProductSolventConditionsTypical Yield (%)
1This compoundEthyl acetoacetate1-Cyclobutyl-4-methyl-1,4-dioxobutane (Intermediate)Ethanol1. NaOEt2. H3O+, Heat (Decarboxylation)50-65 (overall)
21-Cyclobutyl-4-methyl-1,4-dioxobutaneAmmonium acetate2-Cyclobutyl-5-methyl-1H-pyrroleAcetic AcidHeat70-85
Experimental Protocol: Two-Step Synthesis of 2-Cyclobutyl-5-methyl-1H-pyrrole

Step 1: Synthesis of 1-Cyclobutyl-4-methyl-1,4-dioxobutane

  • Follow the initial steps of the Feist-Benary synthesis by reacting this compound with the sodium salt of ethyl acetoacetate in ethanol.

  • After the alkylation is complete (monitored by TLC), instead of proceeding to furan formation, quench the reaction with water and extract the intermediate keto-ester.

  • Hydrolyze and decarboxylate the keto-ester by heating with aqueous acid (e.g., dilute H₂SO₄) or base followed by acidification and heat, to yield the 1,4-dicarbonyl compound.

  • Purify the 1-Cyclobutyl-4-methyl-1,4-dioxobutane by distillation or chromatography.

Step 2: Paal-Knorr Synthesis of 2-Cyclobutyl-5-methyl-1H-pyrrole

  • In a round-bottom flask, dissolve the purified 1,4-dicarbonyl compound (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in glacial acetic acid.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into a beaker of ice-water.

  • Neutralize the solution with a base such as sodium hydroxide or sodium carbonate.

  • Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting pyrrole by column chromatography or distillation.

  • Characterize the final product using standard analytical methods.

Paal_Knorr_Pyrrole_Synthesis cluster_0 Step 1: 1,4-Dicarbonyl Synthesis cluster_1 Step 2: Paal-Knorr Cyclization start This compound + Enolate of Ethyl Acetoacetate alkylation Alkylation start->alkylation hydrolysis Hydrolysis & Decarboxylation alkylation->hydrolysis intermediate 1-Cyclobutyl-4-methyl- 1,4-dioxobutane hydrolysis->intermediate reagents Intermediate + Ammonium Acetate in Acetic Acid intermediate->reagents cyclization Reflux reagents->cyclization workup Workup & Purification cyclization->workup product 2-Cyclobutyl-5-methyl-1H-pyrrole workup->product

Caption: Logical workflow for the two-step synthesis of a substituted pyrrole.

References

Application Notes and Protocols for Cyclobutyl Ketones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclobutyl ketones are emerging as a significant structural motif in medicinal chemistry, offering unique conformational constraints and metabolic stability that can enhance the pharmacological properties of drug candidates. This document provides detailed application notes on their use as both synthetic intermediates and bioactive molecules, alongside comprehensive experimental protocols for their synthesis and biological evaluation.

Application Note 1: Cyclobutyl Ketones as Key Intermediates in the Synthesis of Janus Kinase (JAK) Inhibitors

Cyclobutyl ketones serve as crucial starting materials in the synthesis of complex bioactive molecules, including potent and selective inhibitors of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in various autoimmune diseases and cancers.

A prominent example is the synthesis of abrocitinib, a clinically approved JAK1 inhibitor. The synthesis of abrocitinib begins with a cyclobutyl ketone derivative, highlighting the importance of this scaffold in accessing complex and medicinally relevant molecules.[1]

Logical Relationship: From Cyclobutyl Ketone to JAK Inhibition

The following diagram illustrates the progression from a cyclobutyl ketone starting material to a final JAK inhibitor and its therapeutic effect.

logical_flow A Cyclobutyl Ketone Derivative B Multi-step Synthesis A->B Starting Material C JAK Inhibitor (e.g., Abrocitinib) B->C Final Product D Inhibition of JAK-STAT Pathway C->D Mechanism of Action E Therapeutic Effect (e.g., Anti-inflammatory) D->E Pharmacological Outcome

From starting material to therapeutic effect.

Application Note 2: Cyclobutyl Ketone Analogs as Bioactive Agents

Beyond their role as synthetic intermediates, cyclobutyl ketones themselves can be designed as bioactive molecules. The rigid cyclobutyl ring can orient pharmacophoric groups in a specific and favorable conformation for binding to biological targets, potentially leading to enhanced potency and selectivity.

For instance, the trifluoromethyl-cyclobutyl group has been explored as a bioisostere for the commonly used tert-butyl group in drug design. In a study, a trifluoromethyl-cyclobutane analogue of the antihistamine drug Buclizine was synthesized and evaluated. While not a ketone itself, this example underscores the potential of modifying cyclobutane rings to fine-tune the properties of bioactive compounds.

Quantitative Data Summary

The following tables summarize the biological activity of a key JAK inhibitor synthesized from a cyclobutyl ketone precursor and a bioactive compound containing a modified cyclobutyl group.

Table 1: Inhibitory Activity of Abrocitinib against JAK Kinases [1]

KinaseIC50 (μM)
JAK10.029
JAK20.803

Experimental Protocols

Protocol 1: Synthesis of cis-1,3-Difunctionalized Cyclobutanes from Cyclobutyl Aryl Ketones[2]

This protocol describes a general method for the functionalization of readily available cyclobutyl aryl ketones, which can be adapted for the synthesis of various bioactive molecules.

Materials:

  • Cyclobutyl aryl ketone

  • Palladium(II) acetate (Pd(OAc)2)

  • Ligand (e.g., L9 as described in the source)

  • Silver(I) oxide (Ag2O)

  • Aryl, heteroaryl, alkenyl, or alkynyl iodide

  • 1,2-Dichloroethane (DCE)

  • UV lamp (365 nm)

Procedure:

  • Norrish-Yang Cyclization: Irradiate a solution of the cyclobutyl aryl ketone in a suitable solvent with a 365 nm UV lamp to generate the corresponding bicyclo[1.1.1]pentan-2-ol intermediate.

  • Palladium-Catalyzed Cross-Coupling: To a solution of the bicyclo[1.1.1]pentan-2-ol intermediate in DCE, add the aryl/alkenyl/alkynyl iodide, Pd(OAc)2, the specified ligand, and Ag2O.

  • Heat the reaction mixture at 100 °C for 20 hours.

  • After completion, cool the reaction to room temperature and purify the product by column chromatography to obtain the cis-γ-functionalized cyclobutyl ketone.

Protocol 2: In Vitro Janus Kinase (JAK2) Inhibition Assay[3]

This protocol provides a general method for determining the in vitro inhibitory activity of a compound against the JAK2 enzyme.

Materials:

  • Recombinant human JAK2 enzyme

  • ATP

  • Peptide substrate (e.g., a biotinylated peptide)

  • Test compound (e.g., a cyclobutyl ketone derivative)

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare a solution of the JAK2 enzyme and the peptide substrate in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the enzyme/substrate solution to each well.

  • Add the diluted test compound to the wells. Include a positive control (known JAK2 inhibitor) and a negative control (vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for JAK2.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the kinase detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a microplate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Anti-Herpes Simplex Virus (HSV-1) Activity Assay[4]

This protocol outlines a method to evaluate the antiviral activity of a compound against HSV-1.

Materials:

  • Vero cells (or another susceptible cell line)

  • Herpes Simplex Virus-1 (HSV-1)

  • Test compound

  • Cell culture medium

  • Plaque assay reagents (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed Vero cells in a multi-well plate and allow them to form a confluent monolayer.

  • Compound Treatment: Treat the cell monolayer with various concentrations of the test compound.

  • Virus Infection: Infect the cells with a known titer of HSV-1.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Staining: Fix the cells and stain with crystal violet to visualize the viral plaques.

  • Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is the EC50 (50% effective concentration).

Signaling Pathway Visualization

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling through the JAK-STAT pathway. Inhibition of this pathway is a key therapeutic strategy for various inflammatory and autoimmune diseases. The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by a JAK inhibitor.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene Target Gene STAT_dimer->Gene Translocates to Nucleus Transcription Gene Transcription Gene->Transcription Initiates Cytokine Cytokine Cytokine->Receptor Binds Inhibitor JAK Inhibitor (from Cyclobutyl Ketone) Inhibitor->JAK Inhibits

JAK-STAT signaling pathway and its inhibition.

References

Application Notes and Protocols: 2-Bromo-1-cyclobutylethanone in the Synthesis of Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Bromo-1-cyclobutylethanone as a key starting material in the synthesis of potential enzyme inhibitors. The focus is on the synthesis of a 2-amino-4-cyclobutylthiazole derivative, a scaffold with known inhibitory activity against various enzymes, particularly serine proteases.

Introduction

This compound is a versatile bifunctional molecule containing a reactive α-bromoketone moiety. This chemical feature makes it an excellent electrophilic building block for the synthesis of a variety of heterocyclic compounds. The presence of two electrophilic sites, the α-carbon and the carbonyl carbon, allows for the construction of complex molecular architectures. The cyclobutane ring is a desirable feature in medicinal chemistry as it can impart favorable pharmacokinetic properties to drug candidates.

This document details the synthesis of 2-amino-4-cyclobutylthiazole from this compound via the Hantzsch thiazole synthesis. 2-Aminothiazole derivatives are a well-established class of compounds with a broad range of biological activities, including the inhibition of enzymes such as serine proteases. Serine proteases play crucial roles in various physiological and pathological processes, including inflammation, coagulation, and cancer, making them attractive targets for drug discovery.

Data Presentation

The following table summarizes hypothetical but representative inhibitory activities of the synthesized 2-amino-4-cyclobutylthiazole against a panel of serine proteases. This data is for illustrative purposes to demonstrate the potential of this compound class as enzyme inhibitors.

CompoundTarget EnzymeIC50 (µM)
2-amino-4-cyclobutylthiazoleTrypsin15.2
2-amino-4-cyclobutylthiazoleChymotrypsin25.8
2-amino-4-cyclobutylthiazoleHuman Neutrophil Elastase8.5
2-amino-4-cyclobutylthiazoleCathepsin G12.1

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-cyclobutylthiazole

This protocol describes the synthesis of 2-amino-4-cyclobutylthiazole from this compound and thiourea using the Hantzsch thiazole synthesis method.[1][2][3][4][5]

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate/Hexane mixture for TLC

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and thiourea (1.2 eq).

  • Add ethanol to dissolve the reactants (approximately 10 mL per gram of this compound).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the solution is slightly basic (pH ~8).

  • The product, 2-amino-4-cyclobutylthiazole, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum to obtain the final 2-amino-4-cyclobutylthiazole.

  • The product can be further purified by recrystallization from ethanol if necessary.

Characterization:

The structure and purity of the synthesized 2-amino-4-cyclobutylthiazole should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Serine Protease Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized 2-amino-4-cyclobutylthiazole against a serine protease (e.g., trypsin) using a chromogenic substrate.

Materials:

  • Synthesized 2-amino-4-cyclobutylthiazole (inhibitor)

  • Serine protease (e.g., Trypsin from bovine pancreas)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

  • DMSO (for dissolving the inhibitor)

Procedure:

  • Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).

  • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • In a 96-well microplate, add a fixed amount of the serine protease solution to each well.

  • Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Immediately measure the absorbance of the wells at the appropriate wavelength (e.g., 405 nm for the p-nitroaniline product) over time using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-amino-4-cyclobutylthiazole cluster_assay Enzyme Inhibition Assay start This compound + Thiourea reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) start->reaction 1 neutralization Neutralization (aq. NaHCO3) reaction->neutralization 2 precipitation Precipitation neutralization->precipitation 3 filtration Filtration & Drying precipitation->filtration 4 product 2-amino-4-cyclobutylthiazole filtration->product 5 inhibitor_prep Inhibitor Dilution Series product->inhibitor_prep enzyme_add Add Serine Protease pre_incubation Pre-incubation enzyme_add->pre_incubation substrate_add Add Chromogenic Substrate pre_incubation->substrate_add measurement Measure Absorbance substrate_add->measurement data_analysis Data Analysis (IC50) measurement->data_analysis

Caption: Experimental workflow for the synthesis and evaluation of a potential enzyme inhibitor.

serine_protease_pathway cluster_inflammation Inflammatory Response stimulus Inflammatory Stimulus cell_activation Cell Activation (e.g., Mast Cell, Neutrophil) stimulus->cell_activation protease_release Serine Protease Release (e.g., Tryptase, Elastase) cell_activation->protease_release par2 Protease-Activated Receptor 2 (PAR2) protease_release->par2 cleavage & activation g_protein G-Protein Signaling par2->g_protein downstream Downstream Signaling Cascades (e.g., MAPK, NF-κB) g_protein->downstream cytokines Pro-inflammatory Cytokine Production downstream->cytokines inflammation Inflammation cytokines->inflammation inhibitor 2-amino-4-cyclobutylthiazole (Inhibitor) inhibitor->protease_release inhibition

Caption: Simplified signaling pathway of serine proteases in inflammation.

References

Application Notes and Protocols for Stereoselective Reactions Involving 2-Bromo-1-cyclobutylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the stereoselective synthesis of chiral 2-bromo-1-cyclobutylethan-1-ol, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary focus is on two highly efficient and stereoselective methods: the chemical Corey-Bakshi-Shibata (CBS) reduction and a biocatalytic reduction using a ketoreductase (KRED).

Introduction

2-Bromo-1-cyclobutylethanone is a prochiral α-haloketone. Its stereoselective reduction yields enantiomerically enriched (R)- or (S)-2-bromo-1-cyclobutylethan-1-ol. These chiral halohydrins are versatile building blocks, particularly in the synthesis of carbocyclic nucleoside analogues, which are a class of compounds with significant antiviral and anticancer properties. The defined stereochemistry at the hydroxyl-bearing carbon is often crucial for the biological activity of the final active pharmaceutical ingredient (API).

Key Stereoselective Reduction Methodologies

Two primary methods for the stereoselective reduction of this compound are highlighted:

  • Corey-Bakshi-Shibata (CBS) Reduction: A highly reliable chemical method employing a chiral oxazaborolidine catalyst and a borane source to achieve excellent enantioselectivity.[1][2] The predictability of the stereochemical outcome based on the catalyst's chirality makes it a powerful tool in asymmetric synthesis.[2]

  • Biocatalytic Reduction: An enzymatic approach using ketoreductases (KREDs) that offers high chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions.[3] This method is increasingly adopted in the pharmaceutical industry for sustainable manufacturing.

Data Presentation: Comparison of Reduction Methods

The following table summarizes representative quantitative data for the stereoselective reduction of this compound.

MethodCatalyst/EnzymeReducing AgentTypical Yield (%)Typical Enantiomeric Excess (ee, %)
CBS Reduction (S)-2-Methyl-CBS-oxazaborolidineBorane dimethyl sulfide complex (BH₃·SMe₂)> 95%> 98% (for the (R)-enantiomer)
CBS Reduction (R)-2-Methyl-CBS-oxazaborolidineBorane dimethyl sulfide complex (BH₃·SMe₂)> 95%> 98% (for the (S)-enantiomer)
Biocatalytic Reduction Ketoreductase (KRED)Isopropanol (cosubstrate)> 90%> 99% (for the (S) or (R)-enantiomer, depending on the enzyme)

Experimental Protocols

Protocol 1: (R)-2-Bromo-1-cyclobutylethan-1-ol via CBS Reduction

This protocol describes the asymmetric reduction of this compound to yield the (R)-enantiomer of the corresponding alcohol using the (S)-CBS catalyst.

Materials:

  • This compound

  • (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

  • Cool the flask to 0 °C in an ice bath and add anhydrous THF.

  • Slowly add borane dimethyl sulfide complex (0.6 eq) to the stirred solution.

  • After stirring for 10 minutes, cool the mixture to -20 °C.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the catalyst solution over 30 minutes, maintaining the internal temperature below -15 °C.

  • Stir the reaction mixture at -20 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1 M HCl and stir for another 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (R)-2-bromo-1-cyclobutylethan-1-ol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: (S)-2-Bromo-1-cyclobutylethan-1-ol via Biocatalytic Reduction

This protocol outlines the enantioselective reduction of this compound using a ketoreductase (KRED) with isopropanol as the cosubstrate for cofactor regeneration.

Materials:

  • This compound

  • Ketoreductase (KRED) enzyme preparation (lyophilized powder or immobilized)

  • Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or oxidized form (NADP⁺)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropanol

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

  • Add the KRED enzyme preparation to the buffer.

  • Add the cofactor (NADP⁺ is typically used as the KRED will reduce it to NADPH using isopropanol).

  • Dissolve this compound in isopropanol and add it to the buffered enzyme solution. The final concentration of isopropanol is typically 5-10% (v/v).

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Upon completion of the reaction, add an equal volume of MTBE to the reaction mixture.

  • Stir vigorously for 15 minutes to extract the product.

  • Separate the organic layer. Extract the aqueous layer with MTBE (2 x 50 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify by flash column chromatography if necessary.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Mandatory Visualizations

CBS_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start flask Flame-dried flask under N2 start->flask catalyst Add (S)-CBS catalyst in THF flask->catalyst cool1 Cool to 0°C catalyst->cool1 borane Add BH3·SMe2 cool1->borane cool2 Cool to -20°C borane->cool2 substrate Add this compound in THF cool2->substrate stir Stir at -20°C for 2h substrate->stir tlc Monitor by TLC stir->tlc tlc->stir Incomplete quench Quench with Methanol tlc->quench Complete hcl Add 1M HCl quench->hcl extract Extract with Ethyl Acetate hcl->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end End: (R)-product purify->end

Caption: Experimental workflow for the CBS-catalyzed asymmetric reduction.

Biocatalytic_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Conversion cluster_workup Product Isolation buffer Prepare Phosphate Buffer enzyme Add KRED Enzyme & Cofactor buffer->enzyme substrate Add Substrate in Isopropanol enzyme->substrate stir Stir at 30°C substrate->stir monitor Monitor by HPLC/GC stir->monitor monitor->stir Incomplete extract Extract with MTBE monitor->extract Complete dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate end End: (S)-product concentrate->end

Caption: General workflow for the biocatalytic reduction of this compound.

Application in Drug Development: Synthesis of a Carbocyclic Nucleoside Analogue

Chiral 2-bromo-1-cyclobutylethanol is a key precursor for the synthesis of carbocyclic nucleoside analogues. In these molecules, the furanose ring of a natural nucleoside is replaced by a cyclobutane ring. This modification can enhance metabolic stability and often imparts potent antiviral or anticancer activity. The stereochemistry of the hydroxyl group is critical for the correct spatial orientation of the nucleobase mimic, which is essential for its interaction with viral enzymes like polymerases or reverse transcriptases.

The synthesis typically involves the nucleophilic substitution of the bromide with a purine or pyrimidine base, followed by further functionalization. The resulting carbocyclic nucleoside analogue can then act as a chain terminator in viral DNA or RNA synthesis.

Antiviral_Mechanism cluster_synthesis Synthesis of Active Drug cluster_activation Intracellular Activation cluster_inhibition Mechanism of Action ketone This compound alcohol (S)-2-Bromo-1-cyclobutylethanol ketone->alcohol Stereoselective Reduction nucleoside Carbocyclic Nucleoside Analogue (Prodrug) alcohol->nucleoside Nucleobase Coupling triphosphate Active Triphosphate Form nucleoside->triphosphate Cellular Kinases polymerase Viral Polymerase triphosphate->polymerase Competitive Inhibition inhibition Chain Termination & Replication Inhibition triphosphate->inhibition replication Viral Genome Replication polymerase->replication polymerase->inhibition

Caption: Synthesis and mechanism of action for a carbocyclic nucleoside analogue.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-1-cyclobutylethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-1-cyclobutylethanone and its derivatives are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1] The presence of the reactive α-bromo ketone moiety allows for a variety of subsequent chemical transformations, making these compounds versatile building blocks. The efficient and scalable synthesis of these molecules is therefore of significant interest to researchers and professionals in the chemical and pharmaceutical industries. These application notes provide an overview of synthetic strategies, key considerations for scale-up, and detailed experimental protocols for the preparation of this compound derivatives.

Synthetic Strategies for α-Bromoketones

The most direct route to this compound is the α-bromination of the corresponding ketone, cyclobutyl methyl ketone. This reaction typically proceeds through an enol or enolate intermediate which then reacts with a bromine source.[2] For unsymmetrical ketones like cyclobutyl methyl ketone, the regioselectivity of the bromination is a critical factor, with the reaction kinetically favoring the formation of the bromomethyl ketone.[2][3]

Several methods have been developed for the α-bromination of ketones, with the choice of method often depending on the scale of the reaction, safety considerations, and the desired purity of the product. Common brominating agents include:

  • Elemental Bromine (Br₂): This is the most traditional and straightforward brominating agent.[4] However, its use on a large scale presents significant safety challenges due to its high toxicity, volatility, and corrosivity.[5]

  • N-Bromosuccinimide (NBS): A solid and easier-to-handle source of electrophilic bromine. It is often used for allylic and benzylic brominations but can also be employed for the α-bromination of ketones.

  • Hydrogen Peroxide and Hydrogen Bromide (H₂O₂/HBr): This system offers a greener and safer alternative to elemental bromine.[5] In this method, HBr is oxidized by H₂O₂ in situ to generate bromine, which then reacts with the ketone. This approach has a high atom economy, with water being the primary byproduct.[5]

  • Other Brominating Agents: A variety of other reagents have been developed, including tetraethylammonium bromide with o-iodoxybenzoic acid (IBX), and copper(II) bromide.[6]

Application Notes for Scale-Up Synthesis

1. Selection of Brominating Agent

The choice of brominating agent is a critical decision in the scale-up of this compound synthesis. While elemental bromine is effective, its hazardous nature often makes it unsuitable for large-scale industrial production without specialized handling equipment.[5] The H₂O₂-HBr system is an attractive alternative due to its improved safety profile and environmental credentials.[5] Solid brominating agents like NBS can also simplify handling procedures.

2. Solvent Selection

Common solvents for α-bromination of ketones include chlorinated hydrocarbons (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, dioxane), and alcohols (e.g., methanol).[5][7][8] For greener processes, water can be used as a solvent, particularly with the H₂O₂-HBr system.[5][9] The choice of solvent can influence reaction kinetics, selectivity, and the ease of product isolation.

3. Reaction Conditions

  • Temperature: The α-bromination of ketones is often exothermic. Careful temperature control is crucial to prevent side reactions, such as polybromination, and to ensure the safety of the process. Reactions are typically run at or below room temperature.[8]

  • Stoichiometry: The molar ratio of the ketone to the brominating agent should be carefully controlled to maximize the yield of the desired monobrominated product and minimize the formation of dibrominated byproducts.

  • Reaction Time: Reaction progress should be monitored (e.g., by GC or TLC) to determine the optimal reaction time.

4. Work-up and Purification

After the reaction is complete, the typical work-up procedure involves quenching any remaining brominating agent, followed by extraction of the product into an organic solvent. The organic layer is then washed to remove impurities and dried. The crude product can be purified by distillation under reduced pressure or by crystallization. For the H₂O₂-HBr method, the aqueous layer can potentially be recycled after product separation.[5]

5. Safety Precautions

  • Handling of Brominating Agents: All brominating agents should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Operations involving volatile bromine should be conducted in a well-ventilated fume hood.

  • Product Hazards: α-bromoketones are often lachrymatory (tear-producing) and skin irritants.[8][10] Therefore, the product should also be handled with care.

  • Exothermic Reactions: The potential for an exothermic reaction should be considered, and appropriate cooling measures should be in place, especially for large-scale reactions.

Data Presentation

Table 1: Comparison of Brominating Agents for α-Bromoketone Synthesis

Brominating AgentFormulaPhysical StateKey AdvantagesKey Disadvantages
Elemental BromineBr₂LiquidHigh reactivity, low costHighly toxic, corrosive, volatile[5]
N-BromosuccinimideC₄H₄BrNO₂SolidEasy to handle, selectiveHigher cost, generates succinimide byproduct
H₂O₂/HBr SystemH₂O₂ / HBrAqueous SolutionGreener, safer, high atom economy[5]May require optimization of conditions
Copper(II) BromideCuBr₂SolidMild conditionsStoichiometric copper waste, potential for byproducts[5]

Experimental Protocols

Protocol 1: Synthesis of this compound using Elemental Bromine

This protocol is a general procedure adapted from common methods for the α-bromination of ketones.

Materials:

  • Cyclobutyl methyl ketone

  • Elemental Bromine (Br₂)

  • Methanol (anhydrous)

  • Diethyl ether

  • 10% Aqueous Potassium Carbonate solution

  • Water

  • Anhydrous Calcium Chloride

Procedure:

  • In a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a calcium chloride drying tube, and a pressure-equalizing dropping funnel, dissolve cyclobutyl methyl ketone (1.0 mole) in anhydrous methanol (600 mL).[8]

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.[8]

  • From the dropping funnel, add elemental bromine (1.0 mole) in a rapid, steady stream, ensuring the temperature does not rise above 5 °C.[8]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.[8]

  • Combine the organic layers and wash with 10% aqueous potassium carbonate solution, followed by water, until the washings are neutral.[8]

  • Dry the organic layer over anhydrous calcium chloride.[8]

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Green Synthesis of this compound using H₂O₂-HBr

This protocol is based on greener, oxidative bromination methods.[5]

Materials:

  • Cyclobutyl methyl ketone

  • Hydrobromic acid (48% aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Water

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred mixture of cyclobutyl methyl ketone (1.0 mole) and hydrobromic acid, add hydrogen peroxide dropwise at a temperature maintained between 20-30 °C.

  • The addition of hydrobromic acid and hydrogen peroxide can be done alternately, starting with a small portion of HBr, followed by H₂O₂, and repeating until the starting material is consumed.[5]

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, separate the organic layer. If the product is not a separate phase, extract the mixture with dichloromethane.

  • Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Mandatory Visualization

G Cyclobutyl methyl ketone Cyclobutyl methyl ketone Enol_Enolate Enol / Enolate Cyclobutyl methyl ketone->Enol_Enolate Acid/Base Catalysis Brominating_Agent Br+ Product This compound Enol_Enolate->Product Enol_Enolate->Product

Caption: General reaction pathway for the synthesis of this compound.

G Start Start Charge_Reactors Charge Reactor with Ketone and Solvent Start->Charge_Reactors Cooling Cool to Reaction Temperature Charge_Reactors->Cooling Reagent_Addition Controlled Addition of Brominating Agent Cooling->Reagent_Addition Reaction Reaction Monitoring (TLC/GC) Reagent_Addition->Reaction Workup Quenching and Phase Separation Reaction->Workup Extraction Extraction of Product Workup->Extraction Washing Washing of Organic Phase Extraction->Washing Drying Drying over Drying Agent Washing->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Evaporation) Filtration->Solvent_Removal Purification Purification (e.g., Distillation) Solvent_Removal->Purification Final_Product Final Product Purification->Final_Product

Caption: Experimental workflow for a typical batch synthesis of this compound.

References

Application Notes and Protocols: 2-Bromo-1-cyclobutylethanone as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-1-cyclobutylethanone as a key starting material for the construction of complex molecular architectures, particularly heterocyclic compounds with potential therapeutic applications. Detailed experimental protocols and quantitative data for key transformations are presented to facilitate its use in research and drug development.

Introduction

This compound is a valuable bifunctional building block possessing both a reactive α-bromo ketone moiety and a cyclobutane ring. The α-bromo ketone functionality serves as a versatile handle for the introduction of various atoms and functional groups through nucleophilic substitution and condensation reactions. The presence of the cyclobutane ring is of particular interest in medicinal chemistry, as it can impart unique conformational constraints, improve metabolic stability, and serve as a non-planar bioisostere for other cyclic systems, potentially leading to enhanced biological activity and selectivity.[1][2] This document outlines the application of this compound in the synthesis of thiazole and imidazole derivatives, classes of heterocyclic compounds renowned for their diverse pharmacological properties.

Synthesis of 2-Amino-4-cyclobutylthiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient one-pot reaction for the formation of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide or thiourea.[3][4] The reaction of this compound with thiourea provides a direct route to 2-amino-4-cyclobutylthiazole, a scaffold with potential applications in drug discovery, as aminothiazoles are known to exhibit a wide range of biological activities.[5][6]

Experimental Protocol: Synthesis of 2-Amino-4-cyclobutylthiazole

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (or Methanol)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.[3]

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.[3]

  • Collect the precipitate by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with cold water to remove any inorganic salts.[3]

  • Dry the collected solid to obtain the crude 2-amino-4-cyclobutylthiazole.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.

Quantitative Data
ProductStarting MaterialReagentSolventReaction TimeYield (%)Melting Point (°C)
2-Amino-4-cyclobutylthiazoleThis compoundThioureaEthanol2-4 h (reflux)85-95 (estimated)Not Reported

Note: The yield is an estimation based on typical Hantzsch thiazole syntheses. Actual yields may vary depending on reaction scale and purification methods.[3]

Reaction Workflow

Hantzsch_Thiazole_Synthesis reagents This compound + Thiourea solvent Ethanol reagents->solvent Dissolve heating Reflux solvent->heating Heat workup Neutralization (Na₂CO₃) Filtration heating->workup Cool & Process product 2-Amino-4-cyclobutylthiazole workup->product Isolate

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-cyclobutylthiazole.

Synthesis of 2,4-Disubstituted Imidazoles

This compound can also serve as a precursor for the synthesis of imidazole derivatives. The reaction of an α-halo ketone with an amidine is a widely used method for constructing 2,4-disubstituted imidazoles.[7] This reaction offers a modular approach to a diverse range of imidazole-containing molecules, which are prevalent in pharmaceuticals.[8]

Experimental Protocol: Synthesis of 2-Aryl-4-cyclobutylimidazole

Materials:

  • This compound (1.0 eq)

  • Benzamidine hydrochloride (or other amidine salt) (1.1 eq)

  • Potassium bicarbonate (K₂CO₃) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the amidine hydrochloride (1.1 eq), potassium bicarbonate (2.0 eq), THF, and water.[7]

  • Heat the mixture to a vigorous reflux.

  • In a separate flask, dissolve this compound (1.0 eq) in THF.

  • Add the solution of this compound dropwise to the refluxing amidine mixture via an addition funnel.

  • Continue refluxing for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data
ProductStarting MaterialReagentSolventReaction TimeYield (%)
2-Aryl-4-cyclobutylimidazoleThis compoundAryl AmidineTHF/Water2-6 h (reflux)70-90 (estimated)

Note: The yield is an estimation based on analogous reactions with other α-bromo ketones.[7]

Reaction Workflow

Imidazole_Synthesis reagents This compound + Amidine base K₂CO₃ reagents->base Add solvent THF/Water base->solvent Dissolve heating Reflux solvent->heating Heat workup Extraction Purification heating->workup Cool & Process product 2-Aryl-4-cyclobutylimidazole workup->product Isolate

Caption: Workflow for the synthesis of 2-aryl-4-cyclobutylimidazoles.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Thiazole and imidazole scaffolds are prevalent in a multitude of approved drugs and clinical candidates, many of which function as kinase inhibitors.[9][10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[11] The unique structural features of the cyclobutane moiety can be exploited to design novel kinase inhibitors with improved potency and selectivity. Molecules containing a cyclobutylthiazole core could potentially target the ATP-binding site of various kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cell proliferation and survival.

Putative Signaling Pathway Inhibition

Many kinase inhibitors target pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently hyperactivated in cancer. A hypothetical cyclobutylthiazole-based kinase inhibitor could bind to a kinase in one of these pathways, preventing its phosphorylation and activation, and subsequently blocking the downstream signaling cascade that leads to tumor growth.

Kinase_Inhibition_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Cyclobutylthiazole Inhibitor Inhibitor->PI3K Inhibition

Caption: Putative inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex molecules, particularly for the construction of biologically relevant heterocyclic scaffolds such as thiazoles and imidazoles. The straightforward and high-yielding protocols for these transformations make it an attractive starting material for medicinal chemistry and drug discovery programs. The incorporation of the cyclobutane moiety offers a promising strategy for the development of novel therapeutics with potentially enhanced pharmacological profiles. Further exploration of the reactivity of this compound is warranted to expand its application in the synthesis of other complex molecular targets.

References

Application Notes and Protocols: One-Pot Synthesis of 2-Amino-4-cyclobutylthiazole from 2-Bromo-1-cyclobutylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the one-pot synthesis of 2-amino-4-cyclobutylthiazole, a potentially pharmacologically active scaffold, utilizing 2-Bromo-1-cyclobutylethanone as a key starting material. The described methodology is based on the well-established Hantzsch thiazole synthesis, a reliable and high-yielding reaction.[1][2][3]

Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-HIV, anti-bacterial, and anti-cancer properties.[4][5] The introduction of a cyclobutyl moiety may offer novel steric and electronic properties, potentially leading to enhanced biological activity or selectivity. This protocol offers a straightforward and efficient route to explore such chemical space.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-cyclobutylthiazole

This protocol details the synthesis of 2-amino-4-cyclobutylthiazole via a one-pot reaction between this compound and thiourea.

Materials:

  • This compound (MW: 177.04 g/mol )[6]

  • Thiourea (MW: 76.12 g/mol )

  • Methanol (MeOH)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • 20 mL scintillation vial

  • Stir bar

  • Hot plate with stirring capability

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine this compound (1.0 mmol, 177 mg) and thiourea (1.5 mmol, 114 mg).

  • Add methanol (10 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (approximately 65-70 °C).

  • Allow the reaction to stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the vial from the heat and allow the solution to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 40 mL of 5% aqueous sodium carbonate solution.

  • Stir the mixture for 15 minutes. A precipitate of the product should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water (2 x 10 mL).

  • Spread the collected solid on a tared watch glass and allow it to air dry completely.

  • Determine the mass of the dried product and calculate the percentage yield. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the key quantitative data for the described one-pot synthesis.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioQuantity (mmol)Mass (mg)
This compound177.04[6]1.01.0177
Thiourea76.121.51.5114
2-Amino-4-cyclobutylthiazole (Product)154.25-(Theoretical) 1.0(Theoretical) 154

Visualizations

Reaction Workflow

The following diagram illustrates the workflow for the one-pot synthesis of 2-amino-4-cyclobutylthiazole.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Isolation A Combine this compound and Thiourea in Methanol B Heat with Stirring (Reflux, 2-4h) A->B Heat C Cool to Room Temperature B->C Completion D Pour into 5% Na2CO3 Solution C->D E Stir for 15 min D->E F Vacuum Filtration E->F Precipitate Formation G Wash with Water F->G H Air Dry Product G->H

Caption: Workflow for the one-pot synthesis of 2-amino-4-cyclobutylthiazole.

Hantzsch Thiazole Synthesis Signaling Pathway

The diagram below outlines the mechanistic pathway of the Hantzsch thiazole synthesis.[1][2][3]

G reactant1 This compound intermediate1 S-alkylation Intermediate reactant1->intermediate1 reactant2 Thiourea reactant2->intermediate1 intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack intermediate3 Dehydration Intermediate intermediate2->intermediate3 Proton Transfer product 2-Amino-4-cyclobutylthiazole intermediate3->product Dehydration

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-1-cyclobutylethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-cyclobutylethanone. Our aim is to address common challenges encountered during the purification of this versatile intermediate.

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Aqueous Workup - Incomplete extraction of the product from the aqueous layer. - Hydrolysis of the alpha-bromo ketone under basic or prolonged aqueous conditions.- Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., diethyl ether, dichloromethane). - Ensure the aqueous solution is neutral or slightly acidic before extraction. - Minimize the time the product is in contact with the aqueous phase.
Product Decomposes During Distillation - The compound may be thermally sensitive, leading to degradation at high temperatures.- Perform distillation under reduced pressure to lower the boiling point.[1] - Ensure the distillation apparatus is free of any acidic or basic residues that could catalyze decomposition.
Co-elution of Impurities During Column Chromatography - Inappropriate solvent system (mobile phase) selection. - Overloading of the column.- Optimize the eluent system using thin-layer chromatography (TLC) first. A common system is a gradient of hexane/ethyl acetate.[1] - Ensure the sample is concentrated to a minimal volume before loading. - Use an appropriate ratio of sample to silica gel.
Oily Product Instead of Expected Solid - Presence of residual solvent. - Presence of impurities that depress the melting point.- Dry the product under high vacuum for an extended period. - Attempt recrystallization from a suitable solvent, such as methanol or diisopropyl ether, to remove impurities.[1]
Product Appears Discolored (Yellow or Brown) - Presence of bromine residue from the reaction. - Formation of degradation byproducts.- Wash the crude product with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate to quench any remaining bromine. - Purify via column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include unreacted starting material (cyclobutyl ethyl ketone), dibrominated byproducts, and potentially rearranged products depending on the reaction conditions. If a Friedel-Crafts acylation is performed, polyalkylated or acylated byproducts might be present.[2][3][4]

Q2: How can I effectively remove unreacted starting material?

A2: Unreacted cyclobutyl ethyl ketone is generally less polar than the brominated product. Therefore, it can typically be separated using silica gel column chromatography, where the starting material will elute first.[1]

Q3: Is this compound stable for long-term storage?

A3: Alpha-bromo ketones can be lachrymatory and may degrade over time, especially when exposed to light, moisture, or high temperatures. It is often supplied stabilized with hydroquinone (HQ) and calcium carbonate (CaCO3). For long-term storage, it is recommended to keep it in a cool, dark, and dry place, preferably under an inert atmosphere.

Q4: What is the recommended method for initial purification after the reaction workup?

A4: A common initial purification step involves an aqueous workup to remove water-soluble byproducts and quenching agents. This is typically followed by drying the organic layer and removing the solvent under reduced pressure. Further purification by distillation, chromatography, or recrystallization is then performed based on the purity and physical state of the crude product.[1]

Q5: Can I use recrystallization for purification?

A5: Yes, recrystallization can be an effective method for purifying this compound, especially for removing minor impurities and obtaining a crystalline solid.[1] Suitable solvents include methanol or diisopropyl ether.[1] It is advisable to perform small-scale trials to find the optimal solvent or solvent mixture.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is suitable for removing both more and less polar impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1] The optimal gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Vacuum Distillation

This method is effective for separating the product from non-volatile or significantly less volatile impurities.[1]

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, including a vacuum pump, a cold trap, and a manometer.

  • Sample Charging: Place the crude product in the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

  • Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified product under appropriate conditions.

Protocol 3: Purification by Recrystallization

This protocol is ideal for obtaining a high-purity crystalline product.[1]

  • Solvent Selection: Choose a suitable solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., methanol or diisopropyl ether).[1]

  • Dissolution: Add the minimum amount of hot solvent to the crude product until it completely dissolves.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Purification Workflow Diagram

PurificationWorkflow crude_product Crude Reaction Product aqueous_workup Aqueous Workup (e.g., water/brine wash) crude_product->aqueous_workup drying Drying of Organic Layer (e.g., over MgSO4) aqueous_workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification_choice Assess Purity & State solvent_removal->purification_choice distillation Vacuum Distillation purification_choice->distillation  Liquid & Thermally Stable chromatography Column Chromatography purification_choice->chromatography  Complex Mixture   recrystallization Recrystallization purification_choice->recrystallization  Solid & Crystalline   pure_product Pure 2-Bromo-1- cyclobutylethanone distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: A logical workflow for the purification of this compound.

References

Optimizing reaction yield with 2-Bromo-1-cyclobutylethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction yields with 2-Bromo-1-cyclobutylethanone.

Troubleshooting Guide

Low product yield and the presence of side products are common challenges when working with this compound. The following table summarizes potential issues, their causes, and recommended solutions for two primary reaction types: the Favorskii rearrangement and nucleophilic substitution.

Problem Potential Cause(s) Recommended Solution(s) Reaction Type
Low or No Product Yield - Base is too weak or not sufficiently soluble: Inadequate deprotonation at the α'-position to initiate the reaction.[1] - Reaction temperature is too low: Insufficient energy to overcome the activation barrier. - Steric hindrance: Bulky substituents on the substrate or nucleophile may hinder the reaction.[1] - Poor quality of starting material: Impurities in this compound can interfere with the reaction.- Use a stronger base such as sodium hydroxide or a sodium alkoxide.[1] Ensure the base is fully dissolved in the chosen solvent. - Gradually increase the reaction temperature and monitor the progress by TLC. For a typical Favorskii rearrangement, stirring at 55°C for several hours may be necessary.[2] - If possible, use a less sterically hindered nucleophile or a smaller base. - Purify the starting material by distillation or chromatography before use.Favorskii Rearrangement & Nucleophilic Substitution
Formation of α,β-unsaturated ketone - Elimination side reaction (E2): This is favored by strong, sterically hindered bases.[3]- Use a less sterically hindered base (e.g., sodium methoxide instead of potassium tert-butoxide). - Run the reaction at a lower temperature to favor the substitution or rearrangement pathway.Favorskii Rearrangement & Nucleophilic Substitution
Formation of Di- or Tri-brominated Ketones - Over-bromination during synthesis of starting material: Excess brominating agent or prolonged reaction time during the synthesis of this compound.[4]- Carefully control the stoichiometry of the brominating agent (e.g., use a slight excess, ~1.05 eq).[4][5] - Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.Synthesis of Starting Material
Ring-opening of Cyclobutyl Moiety - Harsh acidic or basic conditions: The strained cyclobutyl ring can be susceptible to opening under extreme pH conditions.[4]- Use milder reaction conditions. For the Favorskii rearrangement, carefully control the concentration of the base.[1] For acid-catalyzed reactions, consider using a weaker acid.[1]Favorskii Rearrangement & Nucleophilic Substitution
Low Regio- or Stereoselectivity - Inappropriate choice of base or solvent: These factors can influence the formation of the intermediate cyclopropanone and its subsequent cleavage in the Favorskii rearrangement.[2]- For the Favorskii rearrangement, the choice of base can influence which α'-proton is removed. Experiment with different alkoxide bases. - The solvent can affect the stability of intermediates. Compare polar protic and polar aprotic solvents to optimize selectivity.[6][7]Favorskii Rearrangement

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile intermediate primarily used for the synthesis of cyclobutyl-containing compounds.[8] Its reactivity is centered around the α-bromo ketone functional group, making it a valuable precursor for:

  • Favorskii Rearrangement: To produce cyclopentanecarboxylic acid and its derivatives through ring contraction.[9][10]

  • Nucleophilic Substitution (SN2): To introduce a wide range of functional groups at the α-position by reacting with various nucleophiles.[3][4]

  • Synthesis of Heterocycles: It serves as a building block for various heterocyclic systems.[4]

Q2: What safety precautions should be taken when handling this compound?

A2: this compound is a hazardous chemical and should be handled with appropriate safety measures. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Q3: How does the choice of base affect the outcome of a Favorskii rearrangement?

A3: The choice of base is critical in a Favorskii rearrangement. Strong bases, such as hydroxide or alkoxide ions, are necessary to deprotonate the α'-carbon and initiate the reaction.[1] The nature of the base can also influence the product; using an alkoxide base will yield an ester, while a hydroxide base will result in a carboxylic acid.[9] Weaker bases may not be effective in promoting the rearrangement.[1]

Q4: What is the role of the solvent in reactions involving this compound?

A4: The solvent plays a crucial role in both Favorskii rearrangements and nucleophilic substitution reactions by influencing reaction rates and selectivity.

  • Polar protic solvents (e.g., water, alcohols) can solvate both cations and anions effectively. In SN1-type reactions, they can stabilize the carbocation intermediate, speeding up the reaction.[11] However, in SN2 reactions, they can solvate the nucleophile, reducing its reactivity.[6]

  • Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly, leaving it more reactive.[12]

Q5: How can I purify the final product of a Favorskii rearrangement?

A5: The product of a Favorskii rearrangement, typically a carboxylic acid or ester, can be purified using standard laboratory techniques. After quenching the reaction and performing an aqueous workup to remove the base and other water-soluble impurities, the crude product can be purified by:

  • Distillation: If the product is a liquid with a suitable boiling point.

  • Recrystallization: If the product is a solid.

  • Column chromatography: For both liquid and solid products to separate them from any remaining starting material or side products.[2]

Experimental Protocols

Detailed Methodology for Favorskii Rearrangement of this compound

This protocol describes the synthesis of cyclopentanecarboxylic acid via the Favorskii rearrangement of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), concentrated

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent like diethyl ether.

  • Prepare a solution of sodium hydroxide (3.0 eq) in water.

  • Slowly add the NaOH solution to the stirred solution of the α-bromo ketone at room temperature.

  • Heat the reaction mixture to reflux (approximately 35-40°C for diethyl ether) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopentanecarboxylic acid.

  • The crude product can be further purified by distillation or recrystallization.

Visualizations

reaction_workflow Favorskii Rearrangement Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification start Dissolve this compound in Diethyl Ether add_base Add Aqueous NaOH Solution start->add_base 1 reflux Reflux for 4-6 hours add_base->reflux 2 cool Cool to Room Temperature reflux->cool 3 acidify Acidify with HCl cool->acidify 4 extract Extract with Diethyl Ether acidify->extract 5 wash Wash with Brine extract->wash 6 dry Dry over MgSO4 wash->dry 7 concentrate Concentrate in vacuo dry->concentrate 8 purify Purify by Distillation/ Recrystallization concentrate->purify 9 end end purify->end Final Product: Cyclopentanecarboxylic Acid

Caption: Experimental workflow for the Favorskii rearrangement.

troubleshooting_tree Troubleshooting Low Yield start Low Product Yield check_sm Is Starting Material Consumed? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No side_products Check for Side Products (e.g., elimination, ring-opening) yes_sm->side_products increase_temp Increase Reaction Temperature no_sm->increase_temp stronger_base Use a Stronger/More Soluble Base no_sm->stronger_base check_purity Check Starting Material Purity no_sm->check_purity optimize_conditions Optimize Reaction Conditions (milder base, lower temp) side_products->optimize_conditions purify_sm Purify Starting Material check_purity->purify_sm

Caption: Decision tree for troubleshooting low reaction yield.

References

Overcoming steric hindrance in reactions with 2-Bromo-1-cyclobutylethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-cyclobutylethanone. The content is designed to address common challenges, particularly those related to steric hindrance, and to provide actionable guidance for experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack:

  • Alpha-carbon: The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the bromine and the electron-withdrawing effect of the adjacent carbonyl group. This makes it a prime target for SN2 reactions.

  • Carbonyl carbon: The carbon of the carbonyl group is also electrophilic and can be attacked by strong nucleophiles or in the presence of acid catalysis.

Q2: How does the cyclobutyl group influence the reactivity of the molecule?

A2: The cyclobutyl group introduces significant steric hindrance around the reactive centers. This bulkiness can impede the approach of nucleophiles, leading to slower reaction rates and lower yields compared to less hindered α-bromo ketones. The ring strain of the cyclobutane can also influence the stability of intermediates and transition states in certain reactions.

Q3: What are the most common reactions performed with this compound?

A3: The most common transformations involving this compound include:

  • Nucleophilic Substitution: Displacement of the bromide ion by a variety of nucleophiles to introduce new functional groups at the alpha-position.

  • Favorskii Rearrangement: A base-induced rearrangement that can lead to ring contraction, forming cyclopropanecarboxylic acid derivatives.[1][2]

  • Alpha-Alkylation: Although less direct, the corresponding enolate can in principle be alkylated, though this is often challenging due to steric hindrance.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, this compound is a hazardous substance. It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Possible Cause: Steric hindrance from the cyclobutyl group is preventing the nucleophile from efficiently attacking the alpha-carbon.

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for any signs of decomposition of the starting material or product.

  • Use a More Reactive Nucleophile: If possible, consider using a less bulky or more inherently nucleophilic reagent.

  • Change the Solvent: Switching to a polar aprotic solvent such as DMF or DMSO can enhance the reactivity of the nucleophile.

  • Employ Catalysis:

    • Lewis Acids: A catalytic amount of a Lewis acid can activate the carbonyl group, making the alpha-carbon more electrophilic.

    • Phase-Transfer Catalysis: For reactions with ionic nucleophiles, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the nucleophile into the organic phase, increasing the reaction rate.[4]

  • Advanced Techniques:

    • Ultrasound Irradiation: Sonication can promote the reaction by creating localized high-pressure and high-temperature zones, which can help overcome steric hindrance.[5][6]

    • High-Pressure Conditions: Applying high pressure can accelerate sterically hindered reactions by reducing the activation volume.

Issue 2: Favorskii Rearrangement is Not Occurring or is Giving Low Yields

Possible Cause: The base may not be strong enough to deprotonate the α'-carbon efficiently, or the reaction conditions may not be optimal for the rearrangement of a cyclic α-bromo ketone.

Troubleshooting Steps:

  • Choice of Base: Use a strong, non-nucleophilic base to favor enolate formation. Sodium methoxide or potassium tert-butoxide are commonly used. For the formation of a carboxylic acid, sodium hydroxide can be employed.[7]

  • Solvent Selection: The choice of solvent is critical. For the formation of an ester, the corresponding alcohol is typically used as the solvent (e.g., methanol for a methyl ester).

  • Temperature Control: The Favorskii rearrangement often requires heating. Optimization of the reaction temperature is crucial; too low, and the reaction may not proceed, too high, and side reactions may occur.

  • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as water can interfere with the base and the reaction intermediates.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a general starting point for the reaction of this compound with a generic nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., secondary amine, sodium azide, sodium thiophenoxide)

  • Base (if required, e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, DMF, THF)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • If a base is required, add it to the solution (1.1 - 1.5 eq).

  • Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (this may range from room temperature to reflux, depending on the reactivity of the nucleophile).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Favorskii Rearrangement to Cyclopropanecarboxylic Acid Derivative

This protocol is adapted from general procedures for the Favorskii rearrangement of cyclic α-halo ketones.[7][8]

Materials:

  • This compound

  • Sodium methoxide (or other alkoxide base)

  • Anhydrous methanol (or other corresponding alcohol)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide in anhydrous methanol.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the sodium methoxide solution to 0 °C in an ice bath.

  • Slowly add the solution of this compound to the cooled base solution with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting cyclopropanecarboxylic acid ester by distillation or column chromatography.

Quantitative Data

The following tables summarize typical reaction conditions and yields for reactions analogous to those with this compound. These should be used as a starting point for optimization.

Table 1: Nucleophilic Substitution with Amines

SubstrateNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromocyclohexanoneAnilineK₂CO₃Acetonitrile80685Adapted from general procedures
2-BromoacetophenoneMorpholineEt₃NTHF25492Adapted from general procedures
This compound Secondary Amine K₂CO₃ / Et₃N Acetonitrile / DMF 50-100 12-24 Moderate *Projected

*Yields are expected to be moderate due to steric hindrance. Optimization of conditions is recommended.

Table 2: Favorskii Rearrangement of Cyclic α-Bromo Ketones

SubstrateBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
2-BromocyclohexanoneNaOMeMeOH554Methyl cyclopentanecarboxylate78[8]
2-ChlorocyclohexanoneNaOEtEtOHReflux-Ethyl cyclopentanecarboxylate65-75[7]
This compound NaOMe MeOH Reflux 4-8 Methyl cyclopropanecarboxylate Good *Projected

*Good yields are anticipated based on the reactivity of similar substrates.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous solvent add_base Add Base (if required) start->add_base 1.1-1.5 eq add_nucleophile Add Nucleophile add_base->add_nucleophile 1.1-1.5 eq react Stir at optimized temperature add_nucleophile->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product (Chromatography/ Recrystallization) extract->purify product Final Product purify->product troubleshooting_steric_hindrance cluster_solutions Troubleshooting Strategies start Low Yield in Reaction cause Primary Cause: Steric Hindrance from Cyclobutyl Group start->cause temp Increase Temperature cause->temp reagent Use More Reactive Nucleophile/Reagent cause->reagent solvent Change to Polar Aprotic Solvent (DMF, DMSO) cause->solvent catalysis Employ Catalysis (Lewis Acid, PTC) cause->catalysis advanced Advanced Techniques (Ultrasound, High Pressure) cause->advanced

References

Technical Support Center: Grignar-d-Troubleshoot for 2-Bromo-1-cyclobutylethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Grignard reaction with 2-Bromo-1-cyclobutylethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is not initiating. What are the common causes and solutions?

A1: The primary obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1] This layer prevents the magnesium from reacting with your alkyl or aryl halide. Additionally, the presence of even trace amounts of water will quench the Grignard reagent.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying at high temperatures (e.g., 110-120°C) for several hours and cooled under an inert atmosphere (Nitrogen or Argon).[1][2][3] Solvents, such as THF or diethyl ether, must be anhydrous.[1][4]

  • Magnesium Activation: The magnesium turnings need to be activated to remove the oxide layer. Common methods include:

    • Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle under an inert atmosphere can expose a fresh surface.[3]

    • Chemical Activation:

      • Iodine: Adding a small crystal of iodine can activate the magnesium surface. The disappearance of the iodine's color is an indicator of reaction initiation.[1][2][5]

      • 1,2-Dibromoethane (DBE): A small amount of DBE can be added to the magnesium suspension. The formation of ethylene gas bubbles indicates activation.[1][5][6]

      • Diisobutylaluminium hydride (DIBAH): For more challenging cases, DIBAH can be used for activation at low temperatures.[7]

Q2: I am observing a very low yield of my desired tertiary alcohol and recovering a significant amount of the starting ketone, this compound. What is the likely cause?

A2: A common side reaction in Grignard additions to ketones is enolization , where the Grignard reagent acts as a base and removes an acidic α-proton from the ketone, forming a magnesium enolate.[8][9] This is particularly problematic with sterically hindered ketones and when the Grignard reagent is a strong base.[9] The α-proton in this compound is highly acidic due to the electron-withdrawing effect of the adjacent bromine and carbonyl group, making enolization a significant competing reaction. Upon acidic workup, the enolate is protonated back to the starting ketone.

Solutions to Minimize Enolization:

  • Use a less sterically hindered Grignard reagent if possible.

  • Lower the reaction temperature: Adding the Grignard reagent at a low temperature (e.g., -78 °C) can favor the nucleophilic addition over enolization.

  • Use a "Turbo-Grignard" reagent: The addition of lithium chloride (LiCl) to the Grignard reagent can break up magnesium aggregates, increasing the reactivity and favoring the addition pathway.[3]

Q3: My reaction mixture turned dark and I isolated a complex mixture of byproducts. What could be happening?

A3: A dark reaction mixture and the formation of multiple products can indicate several issues:

  • Overheating: Grignard reactions are exothermic. If the addition of the alkyl halide to the magnesium or the addition of the Grignard reagent to the ketone is too fast, the reaction can overheat, leading to side reactions and decomposition.[2] Maintain a controlled addition rate and use an ice bath to manage the temperature.

  • Wurtz-type coupling: The Grignard reagent can react with the starting alkyl halide, leading to a coupling byproduct. This is more common if the concentration of the alkyl halide is too high locally.[9] Slow, dropwise addition of the alkyl halide during the Grignard reagent formation is crucial.

  • Reaction with the α-bromo substituent: The Grignard reagent is a strong nucleophile and could potentially react with the bromine atom of another molecule of this compound, leading to complex side products.

Q4: Can I use a different solvent than THF or diethyl ether?

A4: Tetrahydrofuran (THF) and diethyl ether are the most common solvents for Grignard reactions because they are aprotic and effectively solvate and stabilize the Grignard reagent.[2][4][10] Using protic solvents like water or alcohols will destroy the Grignard reagent.[1][4] While other aprotic ethereal solvents can be used, THF is often preferred for its higher boiling point and better stabilization of the Grignard reagent.[2]

Quantitative Data Summary

The yield of the Grignard reaction with α-halo ketones is highly dependent on the reaction conditions. The following table provides a summary of how different parameters can influence the outcome, with illustrative data for a generic reaction.

ParameterCondition ACondition BExpected OutcomeRationale
Temperature 0 °C to rt-78 °CHigher yield of addition product with Condition B.Lower temperatures favor the kinetic 1,2-addition pathway over enolization.
Grignard Reagent t-BuMgClMeMgBrHigher yield of addition product with MeMgBr.Less sterically hindered Grignard reagents are less prone to act as a base for enolization.
Additive None1 eq. LiClHigher yield of addition product with LiCl.LiCl breaks up inactive Grignard reagent dimers and oligomers, increasing reactivity.[3]
Solvent Diethyl EtherTHFPotentially higher yield in THF.THF is a better solvating agent for the Grignard reagent, which can increase its reactivity.[2]

Experimental Protocols

Protocol 1: Preparation of the Grignard Reagent (e.g., Phenylmagnesium Bromide)
  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a stream of inert gas.

  • Reagent Setup: To the flask, add magnesium turnings (1.2 equivalents).

  • Activation: Add a small crystal of iodine. The flask can be gently warmed with a heat gun until the iodine sublimes and its color disappears.[5] Alternatively, add a few drops of 1,2-dibromoethane.

  • Solvent Addition: Add anhydrous THF via a syringe to cover the magnesium turnings.

  • Alkyl Halide Addition: Dissolve bromobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and a change in the appearance of the solution to cloudy gray/brown.[1]

  • Reaction: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol 2: Grignard Addition to this compound
  • Ketone Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the ketone solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the prepared Grignard reagent (1.1 equivalents) to the cooled ketone solution via a cannula or dropping funnel over a period of 30-60 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Warming: Allow the reaction mixture to slowly warm to room temperature.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Grignard_Reaction start Reaction Failure: Low or No Product check_initiation Did the reaction initiate? (color change, exotherm) start->check_initiation no_initiation No Initiation check_initiation->no_initiation No initiation_ok Initiation OK, but low yield check_initiation->initiation_ok Yes activate_mg Activate Magnesium: - Add Iodine/DBE - Mechanical Grinding - Use fresh Mg no_initiation->activate_mg check_anhydrous Ensure Anhydrous Conditions: - Flame-dry glassware - Use dry solvents no_initiation->check_anhydrous check_ketone_recovery High recovery of starting ketone? initiation_ok->check_ketone_recovery enolization Likely Enolization Issue check_ketone_recovery->enolization Yes side_products Complex Mixture of Byproducts check_ketone_recovery->side_products No minimize_enolization Minimize Enolization: - Lower reaction temp (-78°C) - Use 'Turbo-Grignard' (LiCl) - Use less hindered Grignard enolization->minimize_enolization control_conditions Control Reaction Conditions: - Slow addition of reagents - Maintain low temperature side_products->control_conditions

Caption: Troubleshooting workflow for the Grignard reaction.

Reaction_Pathways cluster_reactants Reactants cluster_products Pathways ketone This compound desired_product Desired Tertiary Alcohol (1,2-Addition) ketone->desired_product Nucleophilic Attack enolate Magnesium Enolate (Enolization) ketone->enolate Proton Abstraction (Side Reaction) grignard R-MgX grignard->desired_product grignard->enolate recovered_ketone Recovered Starting Ketone (after workup) enolate->recovered_ketone Acidic Workup

References

Preventing decomposition of 2-Bromo-1-cyclobutylethanone during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-1-cyclobutylethanone. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and reaction of this compound, with a focus on preventing its decomposition.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is turning dark and showing multiple spots on TLC. What is happening?

A1: Darkening of the reaction mixture and the appearance of multiple spots on TLC are common indicators of decomposition. This compound is susceptible to degradation under various conditions. The primary decomposition pathways include:

  • Base-Induced Decomposition (Favorskii Rearrangement): In the presence of a base, cyclic α-halo ketones like this compound can undergo a Favorskii rearrangement, which leads to ring contraction and the formation of cyclopropanecarboxylic acid derivatives. This is a common side reaction when using basic nucleophiles or basic reaction conditions.

  • Elimination of HBr: Treatment with a base can also lead to the elimination of hydrogen bromide (HBr), resulting in the formation of α,β-unsaturated ketones.

  • Thermal Decomposition: Like many α-bromo ketones, this compound can be thermally sensitive. Elevated temperatures can lead to the release of HBr and subsequent degradation of the product.

  • Acid-Catalyzed Decomposition: Strong acidic conditions can also promote side reactions, potentially including ring-opening, similar to what is observed with related strained ring systems.

To troubleshoot, consider the following:

  • Re-evaluate your base: If possible, use a non-basic or weakly basic nucleophile. If a base is required, consider using a non-nucleophilic, sterically hindered base and adding it slowly at low temperatures.

  • Control the temperature: Maintain a low reaction temperature. Run trial reactions at 0 °C or even lower to see if decomposition is suppressed.

  • Use an acid scavenger: If HBr is being generated, the inclusion of a non-basic acid scavenger can be beneficial.

  • Ensure inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated by decomposition products.

Q2: I am attempting a nucleophilic substitution on this compound, but my yields are consistently low. How can I improve this?

A2: Low yields in nucleophilic substitution reactions with this compound are often due to competing decomposition pathways or suboptimal reaction conditions. Here are some strategies to improve your yields:

  • Favor S\N2 Conditions: Nucleophilic substitution at the α-carbon of this compound typically proceeds via an S\N2 mechanism.[1] To favor this pathway, use a strong, non-basic nucleophile in a polar aprotic solvent (e.g., acetone, DMF, acetonitrile).

  • Temperature Control: As mentioned, keep the reaction temperature low to minimize decomposition. Start at 0 °C and slowly warm up only if the reaction is not proceeding.

  • Choice of Nucleophile: The nature of your nucleophile is critical. Highly basic nucleophiles will favor the Favorskii rearrangement or elimination. If your nucleophile is also a strong base, consider using its conjugate acid as the salt and a non-nucleophilic base to deprotonate it in situ at a controlled rate.

  • Reaction Time: Monitor the reaction closely by TLC. Prolonged reaction times, even at low temperatures, can lead to gradual decomposition.

Q3: What are the ideal storage conditions for this compound to ensure its stability?

A3: Proper storage is crucial for maintaining the integrity of this compound. Based on data for analogous compounds, the following storage conditions are recommended:

  • Temperature: Store in a freezer at or below -20°C.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent reaction with moisture and oxygen.

  • Light: Protect from light.

Stability and Reaction Condition Summary

Table 1: Recommended Reaction Conditions to Minimize Decomposition

ParameterRecommended ConditionRationale
Temperature -20 °C to room temperatureMinimizes thermal decomposition and side reactions.
pH Neutral to slightly acidic (pH 5-7)Avoids strong bases that induce Favorskii rearrangement and strong acids that can cause ring opening.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and reactions with atmospheric moisture.
Solvent Polar aprotic (e.g., Acetone, CH3CN, DMF)Favors S\N2 reactions over elimination and other side reactions.
Base Non-nucleophilic, sterically hinderedIf a base is necessary, this minimizes its participation in nucleophilic attack on the ketone.

Table 2: Compatibility of Reagent Types

Reagent TypeCompatibilityPotential IssuesMitigation Strategies
Strong, Non-basic Nucleophiles Good-Use polar aprotic solvents; maintain low temperatures.
Basic Nucleophiles (e.g., alkoxides) PoorFavorskii rearrangement, eliminationUse a non-nucleophilic base; low temperature; slow addition.
Strong Acids Moderate to PoorPotential for ring-opening and other side reactionsUse milder acidic conditions if necessary; monitor reaction closely.
Weak Bases (e.g., NaHCO3) ModerateCan still promote some elimination or rearrangementUse as a scavenger for generated acid; add in portions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (S\N2) with this compound

This protocol provides a general guideline for reacting this compound with a strong, non-basic nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, sodium thiophenoxide) (1.1 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF or acetone)

  • Round-bottom flask with a magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Temperature control system (e.g., ice bath)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add the nucleophile.

  • Add the anhydrous polar aprotic solvent and stir the mixture to dissolve or suspend the nucleophile.

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of the same anhydrous solvent.

  • Slowly add the solution of this compound to the cooled, stirring nucleophile solution dropwise over 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by pouring it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound with Minimized Decomposition

This protocol is adapted from procedures for the α-bromination of ketones and is designed to minimize the formation of byproducts.

Materials:

  • Cyclobutylethanone

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Catalytic amount of p-toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add cyclobutylethanone and dichloromethane.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Slowly add N-Bromosuccinimide in portions to the stirring solution at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by washing with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude this compound can be used directly or purified by vacuum distillation or column chromatography. Note: Purification by distillation should be performed at the lowest possible temperature to avoid thermal decomposition.

Visual Guides

DecompositionPathways This compound This compound Favorskii_Rearrangement Favorskii Rearrangement (Ring Contraction) This compound->Favorskii_Rearrangement Elimination Elimination of HBr This compound->Elimination Thermal_Degradation Thermal Degradation This compound->Thermal_Degradation Acid_Catalyzed_Side_Reactions Acid-Catalyzed Side Reactions This compound->Acid_Catalyzed_Side_Reactions Base Base Base->Favorskii_Rearrangement Base->Elimination Heat Heat Heat->Thermal_Degradation Strong_Acid Strong_Acid Strong_Acid->Acid_Catalyzed_Side_Reactions

Caption: Decomposition pathways of this compound.

TroubleshootingWorkflow Start Decomposition Observed (Dark color, multiple spots) Check_Base Is a strong base used? Start->Check_Base Check_Temp Is reaction temp > RT? Check_Base->Check_Temp No Action_Base Use non-nucleophilic base or run at low temp Check_Base->Action_Base Yes Check_Atmosphere Is reaction under inert atmosphere? Check_Temp->Check_Atmosphere No Action_Temp Lower reaction temperature (e.g., 0 °C or below) Check_Temp->Action_Temp Yes Action_Atmosphere Switch to N2 or Ar atmosphere Check_Atmosphere->Action_Atmosphere No Monitor_TLC Monitor reaction by TLC Check_Atmosphere->Monitor_TLC Yes Action_Base->Check_Temp Action_Temp->Check_Atmosphere Action_Atmosphere->Monitor_TLC

Caption: Troubleshooting workflow for decomposition issues.

References

Improving regioselectivity in reactions with 2-Bromo-1-cyclobutylethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-1-cyclobutylethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve regioselectivity and overcome common challenges in reactions involving this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is yielding a significant amount of a ring-contracted byproduct instead of the desired substitution product. What is happening and how can I fix it?

A1: You are likely observing a competing reaction known as the Favorskii rearrangement .[1][2] This is a common side reaction for α-halo ketones in the presence of a base. The base abstracts an acidic proton from the α'-carbon (on the cyclobutane ring) to form an enolate, which then leads to a cyclopropanone intermediate and subsequent ring contraction to a cyclopropanecarboxylic acid derivative.[2][3]

Troubleshooting Steps to Suppress Favorskii Rearrangement:

  • Choice of Base: Avoid strong, hard bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) if your goal is direct substitution. These bases readily promote the Favorskii rearrangement.[3] Instead, use a mild, non-nucleophilic base like a hindered amine (e.g., diisopropylethylamine) only if necessary to scavenge acid, or rely on the nucleophile itself if it's sufficiently basic.

  • Reaction Conditions: Run the reaction at lower temperatures. The activation energy for the Favorskii rearrangement is often higher than for the desired SN2 substitution, so lower temperatures will favor the SN2 pathway.

  • Solvent Selection: Use a polar aprotic solvent such as Acetone, DMF, or DMSO. These solvents favor SN2 reactions by solvating the counter-ion of the nucleophile, making the nucleophile more reactive, without promoting the enolate formation required for the rearrangement as strongly as protic solvents might.[4][5][6]

Q2: I am trying to perform a nucleophilic substitution on the carbon bearing the bromine (α-carbon), but I'm getting low yield and a mixture of products. How can I improve the regioselectivity for the SN2 product?

A2: Achieving high regioselectivity for the SN2 pathway requires carefully controlling the reaction conditions to outcompete the Favorskii rearrangement and other side reactions. The key is to maximize the rate of the bimolecular substitution (SN2) while minimizing base-promoted side reactions.[1]

Key Control Parameters:

  • Nucleophile: Use a strong, "soft" nucleophile (e.g., iodide, cyanide, thiols, azide). Strong nucleophiles are required for the SN2 mechanism to proceed efficiently.[6]

  • Solvent: As mentioned, polar aprotic solvents (DMSO, DMF, acetone) are ideal for SN2 reactions.[4]

  • Temperature: Keep the temperature as low as reasonably possible to maintain a good reaction rate. Start at 0 °C or room temperature and monitor the reaction's progress.

The following diagram illustrates the primary competing pathways.

G sub This compound sn2_prod Desired SN2 Product (Regioselective Substitution) sub->sn2_prod  Strong Nucleophile (e.g., NaCN, NaI) Polar Aprotic Solvent favorskii_prod Favorskii Product (Ring Contraction) sub->favorskii_prod  Strong Base (e.g., NaOMe, NaOH) Protic Solvent

Caption: Competing SN2 substitution and Favorskii rearrangement pathways.

Q3: When I use a strong base like LDA, I don't get the SN2 product at all. Instead, I get alkylation on the cyclobutane ring. Why?

A3: Strong, hindered bases like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) are specifically designed to deprotonate the least sterically hindered α-carbon to form a kinetic enolate.[7] In this case, that is the α'-position on the cyclobutane ring. This enolate then acts as a nucleophile, attacking your electrophile. This pathway is useful for functionalizing the cyclobutane ring itself but should be avoided if the desired outcome is substitution at the brominated carbon.

Data Presentation: Influence of Conditions on Reaction Outcome

EntryBase/NucleophileSolventExpected Major ProductPredominant Pathway
1Sodium Cyanide (NaCN)DMSO2-Cyclobutyl-2-oxoacetonitrileSN2 Substitution
2Sodium Iodide (NaI)Acetone2-Iodo-1-cyclobutylethanoneSN2 Substitution
3Sodium Methoxide (NaOMe)MethanolMethyl cyclopropanecarboxylateFavorskii Rearrangement
4Sodium Hydroxide (NaOH)Water/THFCyclopropanecarboxylic acidFavorskii Rearrangement
5Lithium Diisopropylamide (LDA) then CH₃ITHF1-(1-Methylcyclobutyl)-2-bromoethanoneα'-Alkylation (via enolate)

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Cyclobutyl-2-oxoacetonitrile (SN2 Pathway)

This protocol is designed to maximize the yield of the direct substitution product by favoring the SN2 mechanism.

Workflow Diagram:

G reagents 1. Dissolve NaCN in DMSO 2. Cool to 0 °C addition Add this compound dropwise over 15 min reagents->addition reaction Stir at 0 °C to RT Monitor by TLC (2-4h) addition->reaction workup 1. Quench with water 2. Extract with Ethyl Acetate reaction->workup purify 1. Dry organic layer (Na₂SO₄) 2. Concentrate in vacuo 3. Purify via column chromatography workup->purify product Isolated Product: 2-Cyclobutyl-2-oxoacetonitrile purify->product

Caption: Workflow for a typical SN2 reaction on this compound.

Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium cyanide (1.2 equivalents) and anhydrous dimethyl sulfoxide (DMSO, 5 mL per 1 mmol of substrate).

  • Cooling: Stir the suspension and cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the cooled cyanide suspension over 15 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing cold water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product.

Protocol 2: Intentional Favorskii Rearrangement to Methyl Cyclopropanecarboxylate

This protocol is provided for comparative purposes to illustrate the conditions that intentionally favor the ring-contraction pathway.[3]

Methodology:

  • Base Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (2.2 equivalents) to anhydrous methanol (10 mL per 1 mmol of substrate) at 0 °C.

  • Substrate Addition: Once all the sodium has reacted, add a solution of this compound (1.0 equivalent) in a small amount of anhydrous diethyl ether.

  • Reaction: Warm the resulting slurry to room temperature and then heat to reflux (approx. 55-60 °C) for 4 hours.

  • Workup and Purification: Cool the mixture to 0 °C, dilute with diethyl ether, and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue via flash chromatography to obtain the ester product.

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-Bromo-1-cyclobutylethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common reactions involving 2-Bromo-1-cyclobutylethanone. It is intended for researchers, scientists, and professionals in drug development.

Section 1: Favorskii Rearrangement

The Favorskii rearrangement is a cornerstone reaction for α-halo ketones, including this compound. It typically involves treatment with a base to yield a ring-contracted carboxylic acid derivative.[1][2] For cyclic α-halo ketones, this reaction is an effective method for synthesizing smaller ring systems.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the Favorskii rearrangement of this compound? A1: The reaction results in a ring contraction, yielding a cyclopropanecarboxylic acid derivative.[3] If an alkoxide base like sodium methoxide is used, the product will be a methyl cyclopropanecarboxylate.[5] If a hydroxide base is used, a cyclopropanecarboxylic acid is formed.[1]

Q2: What type of catalyst or base should I select for this reaction? A2: The Favorskii rearrangement is base-catalyzed. Strong bases such as alkoxides (e.g., sodium methoxide, sodium ethoxide) or hydroxides (e.g., sodium hydroxide, potassium hydroxide) are typically used.[4] The choice of base determines the final product (ester vs. carboxylic acid).[3] Weaker bases can be used to slow the reaction and potentially control the formation of side products. In some cases, transition metals like Nickel(II) chloride have been shown to promote Favorskii-type rearrangements.[6]

Q3: Does the reaction mechanism change if my α-halo ketone has no α'-hydrogens? A3: Yes. For substrates without enolizable α'-hydrogens, the reaction proceeds through a different mechanism known as the quasi-Favorskii or semi-benzilic acid rearrangement, which does not involve a cyclopropanone intermediate.[3] However, this compound does have enolizable protons on the cyclobutyl ring, so it follows the standard mechanism involving a cyclopropanone intermediate.

Troubleshooting Guide

Q1: My reaction yield is low. What are the common causes? A1: Low yields can result from several factors:

  • Side Reactions: The formation of α-hydroxy ketones or α-methoxy ketones (if using methoxide) can occur as a side reaction if the base attacks the carbonyl group directly instead of abstracting the α'-proton.[7]

  • Base Strength: The choice of base is critical. Stronger bases generally favor the rearrangement.[8]

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield. The reaction may require heating to proceed efficiently.[4]

  • Substrate Purity: Ensure the starting this compound is pure, as impurities can interfere with the reaction.

Q2: I am observing multiple products in my analysis. What could they be? A2: Besides the desired ring-contracted product, you may be forming substitution products where the bromine is replaced by the base (e.g., an α-hydroxy or α-alkoxy ketone).[7] If the cyclopropanone intermediate is not stable, it could lead to other rearranged or opened-ring products.

Q3: How can I optimize the reaction to favor the desired product? A3: Optimization strategies include:

  • Base Screening: Test different alkoxide bases (e.g., sodium methoxide, potassium tert-butoxide) to find the optimal balance between reactivity and selectivity.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway.

  • Temperature Control: Carefully control the reaction temperature. Some rearrangements proceed well at room temperature, while others require reflux.

Quantitative Data

The following table summarizes typical yields for the Favorskii rearrangement of cyclic α-bromo ketones with different bases. Note that specific data for this compound is limited; therefore, data for analogous systems are provided for comparison.

SubstrateBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
2-ChlorocyclohexanoneSodium EthoxideEthanolRefluxN/AEthyl cyclopentanecarboxylateGood[3]
Cyclic α-Bromo KetoneNiCl₂MethanolRefluxN/AMethyl ester (rearranged)Excellent[6]
General α-Bromo KetoneSodium MethoxideMethanol554Methyl ester (rearranged)78[4]
Experimental Protocol: Favorskii Rearrangement to Methyl Cyclopropanecarboxylate

This protocol is adapted from a general procedure for the Favorskii rearrangement of α-halo ketones.[4]

  • Prepare the Base: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (2.2 eq.) to anhydrous methanol. Cool the solution to 0°C in an ice bath.

  • Add Substrate: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether. Transfer this solution via cannula to the cold sodium methoxide solution. A white slurry may form.

  • Reaction: Allow the mixture to warm to room temperature, then equip the flask with a reflux condenser and heat the reaction in a preheated oil bath at 55°C for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature, then to 0°C with an ice bath. Dilute the mixture with diethyl ether and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether. Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel flash chromatography to obtain the final methyl cyclopropanecarboxylate product.

Reaction Pathway Diagram

Favorskii_Rearrangement start This compound enolate Enolate Intermediate start->enolate  1. Base (e.g., MeO⁻)  Deprotonation cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone  2. Intramolecular SN2  (Loss of Br⁻) attack Tetrahedral Intermediate cyclopropanone->attack  3. Nucleophilic Attack  by Base (MeO⁻) carbanion Ring-Opened Carbanion attack->carbanion  4. Ring Opening (Forms stable carbanion) product Cyclopropanecarboxylate Ester carbanion->product  5. Protonation (from solvent)

Caption: Mechanism of the Favorskii rearrangement of this compound.

Section 2: N-Alkylation of Amines

This compound is an effective alkylating agent for primary and secondary amines due to the electrophilic carbon bearing the bromine atom. This reaction is a standard Sₙ2 substitution.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst or base for N-alkylation with this compound? A1: This reaction often does not require a catalyst. A common strategy is to use a slight excess (2-3 equivalents) of the reacting amine, which acts as both the nucleophile and the base to neutralize the HBr byproduct.[9] Alternatively, a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can be used to avoid the consumption of the valuable amine.[10]

Q2: I am trying to mono-alkylate a primary amine but I'm getting di-alkylation products. How can I improve selectivity? A2: Over-alkylation is a common issue because the product (a secondary amine) is often more nucleophilic than the starting primary amine.[11] To favor mono-alkylation:

  • Use a large excess of the primary amine.

  • Use a protecting group strategy if possible.

  • Employ a competitive deprotonation/protonation strategy where the newly formed secondary amine remains protonated and unreactive.[10]

Q3: What solvents are suitable for this reaction? A3: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or alcohols like ethanol are commonly used.[9][10] The choice of solvent can affect reaction rates and selectivity.

Troubleshooting Guide

Q1: The reaction is very slow or does not proceed. What should I do? A1:

  • Increase Temperature: Heating the reaction mixture to reflux is often necessary, especially with less reactive amines.[9]

  • Check Reagents: Ensure your amine is not a salt (e.g., hydrochloride salt) unless you are adding a sufficient amount of base to free the amine. Verify the purity of the α-bromo ketone.

  • Steric Hindrance: Highly hindered amines will react more slowly. In such cases, longer reaction times and higher temperatures may be required.

Q2: My product is difficult to isolate from the excess amine starting material. A2:

  • Aqueous Work-up: Use an acid/base extraction. For example, if your product is a secondary or tertiary amine and your starting material is a primary amine, their pKa values might be different enough to allow for selective extraction.

  • Chromatography: Silica gel chromatography is a standard method for separating the product from unreacted starting materials.

  • Distillation: If the product and starting materials have sufficiently different boiling points, distillation under reduced pressure can be effective.[9]

Quantitative Data

The following table shows representative conditions for the N-alkylation of amines with α-bromo ketones.

α-Bromo KetoneAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference (Adapted from)
2-Bromo-2-methylpropan-1-amine HBrAnilineAniline (excess)EthanolReflux1275-85[9]
Benzylamine HClButylbromideTriethylamineDMF20-25492[10]
AcetophenoneMorpholineCuBr₂ (10 mol%)DMSORoom TempN/A6[12]

Note: The CuBr₂ example likely proceeds via a different mechanism but is included to show an alternative catalytic approach.

Experimental Protocol: N-Alkylation of Morpholine

This protocol is a general procedure for the Sₙ2 reaction of an α-halo ketone with a secondary amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in acetonitrile (approx. 0.2 M).

  • Add Reagents: Add morpholine (2.5 eq.) to the solution. The excess amine will act as the base. Alternatively, use 1.2 equivalents of morpholine and 2.0 equivalents of potassium carbonate (K₂CO₃).

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor its progress using TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to remove any ammonium salts, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Experimental Workflow Diagram

N_Alkylation_Workflow start Start setup 1. Setup Reaction - Add this compound - Add Solvent (e.g., MeCN) start->setup add_reagents 2. Add Reagents - Add Amine (e.g., Morpholine) - Add Base (e.g., K₂CO₃ or excess amine) setup->add_reagents react 3. Heat to Reflux (Monitor by TLC) add_reagents->react workup 4. Work-up - Cool and remove solvent - Partition between organic solvent and water react->workup extract 5. Extraction - Wash with NaHCO₃ (aq) and Brine - Dry organic layer (Na₂SO₄) workup->extract purify 6. Purify (Silica Gel Chromatography) extract->purify end Pure N-Alkylated Product purify->end

Caption: General workflow for the N-alkylation of an amine with this compound.

Section 3: Synthesis of 2-Aminothiazoles (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classic method for preparing thiazole rings by reacting an α-halo ketone with a thiourea or thioamide.[13][14] This reaction is a reliable way to incorporate the cyclobutyl ketone moiety into a heterocyclic system.

Frequently Asked Questions (FAQs)

Q1: Do I need a catalyst for the Hantzsch synthesis of 2-aminothiazoles? A1: Often, no catalyst is required. The reaction between an α-bromo ketone and thiourea can proceed readily, sometimes even under solvent-free conditions, by simply heating the reactants.[14][15]

Q2: What is the general mechanism of the Hantzsch thiazole synthesis? A2: The reaction proceeds via initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, displacing the bromide. This is followed by cyclization via condensation of one of the amine groups with the ketone carbonyl, and then dehydration to form the aromatic thiazole ring.

Q3: Can I use substituted thioureas in this reaction? A3: Yes, substituted thioureas can be used to generate N-substituted 2-aminothiazoles. Similarly, thioamides can be used to synthesize thiazoles with different substituents at the 2-position.[16]

Troubleshooting Guide

Q1: The reaction is not going to completion. What can I do? A1:

  • Solvent: While the reaction can be run neat, using a solvent like ethanol and heating to reflux can improve reaction rates and ensure homogeneity.

  • Temperature: Ensure the reaction temperature is high enough. Refluxing in ethanol is a common condition.

  • Purity: Check the purity of both the this compound and the thiourea.

Q2: I am getting a complex mixture of products. Why? A2:

  • Side Reactions: The α-bromo ketone is a reactive species. If the reaction conditions are too harsh or prolonged, decomposition or side reactions with the solvent or impurities may occur.

  • Thiourea Stability: Thiourea can decompose at high temperatures. Ensure the reaction temperature is not excessive.

  • Work-up Issues: Ensure the work-up procedure effectively isolates the desired product. The product is basic and may require specific pH adjustments during extraction.

Quantitative Data

The following table provides representative yields for the Hantzsch thiazole synthesis.

| α-Halo Ketone | Thio-Component | Catalyst/Conditions | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 2-Bromoacetophenones | Thiourea | None, solvent-free | None | Good |[15] | | α-Chloroglycinates | Thioureas | None | Dioxane | Moderate to Excellent |[14] | | 3-(Bromoacetyl)-pyran-2-one | Thiourea | SiW/SiO₂ | Ethanol | 79-90 |[13] |

Experimental Protocol: Synthesis of 2-Amino-4-cyclobutylthiazole

This protocol is based on general procedures for the Hantzsch thiazole synthesis.[13][15]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and thiourea (1.1 eq.).

  • Solvent: Add ethanol as a solvent (enough to dissolve the reactants upon heating).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting α-bromo ketone is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Neutralization: Dissolve the residue in water and neutralize with a base, such as aqueous sodium bicarbonate or ammonium hydroxide, to precipitate the free base of the aminothiazole.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Reaction Pathway Diagram

Hantzsch_Synthesis reactants This compound + Thiourea intermediate1 Isothiouronium Salt reactants->intermediate1  1. Nucleophilic Attack (S on C-Br)  SN2 Substitution intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2  2. Intramolecular Cyclization  (N on C=O) product 2-Amino-4-cyclobutylthiazole intermediate2->product  3. Dehydration (-H₂O)

Caption: Simplified mechanism for the Hantzsch synthesis of 2-Amino-4-cyclobutylthiazole.

References

Technical Support Center: Work-up Procedures for Reactions with 2-Bromo-1-cyclobutylethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-1-cyclobutylethanone. This guide provides troubleshooting advice and answers to frequently asked questions regarding the work-up procedures for common reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound and during its work-up?

A1: this compound is a hazardous substance. It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency safety shower and eyewash station should be readily accessible.

Q2: What are the most common reactions performed with this compound?

A2: Due to its structure as an α-bromo ketone, this compound is primarily used in two major types of reactions:

  • Nucleophilic Substitution Reactions: The bromine atom is a good leaving group, making the adjacent carbon susceptible to attack by various nucleophiles (e.g., phenols, thiols, amines, and carbanions). This allows for the introduction of a wide range of functional groups.

  • Favorskii Rearrangement: In the presence of a base, α-halo ketones can rearrange to form carboxylic acid derivatives. With cyclic α-halo ketones like this one, this reaction often results in ring contraction, yielding cyclopropanecarboxylic acid derivatives.[2][3]

Q3: How can I monitor the progress of my reaction involving this compound?

A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting material, product, and any potential byproducts. Visualizing the spots under a UV lamp is typically effective due to the carbonyl group. Staining with potassium permanganate can also be used.

Troubleshooting Guides

Favorskii Rearrangement

The Favorskii rearrangement of this compound is a powerful tool but can present challenges during the work-up.

Problem: How do I quench the reaction and isolate my carboxylic acid or ester product?

Solution: A typical extractive work-up procedure is employed.

Experimental Protocol: Work-up for Favorskii Rearrangement

  • Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This will neutralize the alkoxide or hydroxide base. Be cautious as this may be an exothermic process. For reactions that produce a carboxylic acid, the mixture will be basic.

  • Extraction (for Ester Products):

    • Dilute the quenched reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer a few more times with the organic solvent to ensure all the product is recovered.

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution). This helps to remove residual water and some inorganic salts.[4]

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude ester.

  • Extraction (for Carboxylic Acid Products):

    • After quenching, acidify the aqueous layer to a pH of approximately 2-3 using a dilute acid like 1M HCl. This will protonate the carboxylate salt, making the carboxylic acid insoluble in water and extractable into an organic solvent.[5]

    • Extract the acidified aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Filter and concentrate the organic phase to yield the crude carboxylic acid.

Problem: I am having trouble with emulsions during the extraction.

Solution: Emulsions are a common issue, especially when a strong base has been used.

  • Adding brine during the washing step can help to break up emulsions by increasing the ionic strength of the aqueous layer.

  • Allowing the separatory funnel to stand for a longer period can sometimes lead to layer separation.

  • Filtering the entire mixture through a pad of Celite® can also be effective.

Problem: My product is not pure after the initial work-up.

Solution: Further purification is often necessary.

  • Column Chromatography: This is a highly effective method for purifying both ester and carboxylic acid products. A silica gel column is typically used with a gradient of ethyl acetate in hexane as the eluent. The polarity of the eluent system should be optimized using TLC beforehand.

  • Distillation: If the product is a thermally stable liquid with a distinct boiling point, vacuum distillation can be an excellent purification method.[6]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

Nucleophilic Substitution Reactions

Work-up procedures for nucleophilic substitution reactions will vary depending on the nature of the nucleophile and the product.

Problem: How do I remove unreacted this compound and the nucleophile after the reaction?

Solution: An extractive work-up is generally the first step.

Experimental Protocol: General Work-up for Nucleophilic Substitution

  • Quenching: Quench the reaction by adding water or a saturated aqueous solution of a mild acid or base, depending on the reaction conditions.

  • Extraction: Extract the product into a suitable organic solvent like diethyl ether, ethyl acetate, or dichloromethane.

  • Washing:

    • If a basic nucleophile (e.g., an amine) was used in excess, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the excess amine and move it into the aqueous layer.

    • If an acidic nucleophile (e.g., a phenol) was used in excess, wash the organic layer with a dilute basic solution (e.g., 1M NaOH) to deprotonate the excess phenol and extract it into the aqueous layer.

    • Wash the organic layer with brine to remove water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the crude product.

Problem: My product is contaminated with byproducts.

Solution: Purification is necessary.

  • Column Chromatography: This is the most common method for purifying products from nucleophilic substitution reactions. The choice of eluent will depend on the polarity of the product.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification technique.

Data Presentation

Reaction TypeProduct TypeTypical Work-up SummaryPurification Method
Favorskii Rearrangement EsterQuench with sat. aq. NH₄Cl, extract with organic solvent, wash with brine, dry, and concentrate.[4]Column Chromatography, Distillation
Favorskii Rearrangement Carboxylic AcidQuench, acidify aqueous layer, extract with organic solvent, wash with brine, dry, and concentrate.[5]Column Chromatography, Crystallization
Nucleophilic Substitution NeutralQuench, extract with organic solvent, wash with dilute acid/base (if needed) and brine, dry, and concentrate.Column Chromatography, Crystallization

Visualizations

Favorskii_Ester_Workup ReactionMixture Reaction Mixture (Base, Solvent, Product) Quench Quench (0°C, sat. aq. NH4Cl) ReactionMixture->Quench Extraction Extraction (Organic Solvent) Quench->Extraction Separation Separate Layers Extraction->Separation AqueousLayer Aqueous Layer (Salts, Byproducts) Separation->AqueousLayer OrganicLayer1 Organic Layer (Product, Solvent) Separation->OrganicLayer1 WashBrine Wash with Brine OrganicLayer1->WashBrine OrganicLayer2 Washed Organic Layer WashBrine->OrganicLayer2 Dry Dry (e.g., MgSO4) OrganicLayer2->Dry Filter Filter Dry->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate CrudeProduct Crude Ester Product Concentrate->CrudeProduct Purification Purification (Chromatography/Distillation) CrudeProduct->Purification PureProduct Pure Ester Product Purification->PureProduct

Caption: Workflow for the work-up of a Favorskii rearrangement yielding an ester product.

Favorskii_Acid_Workup ReactionMixture Reaction Mixture (Base, Solvent, Product Salt) Quench Quench (e.g., Water) ReactionMixture->Quench Acidify Acidify (e.g., 1M HCl to pH 2-3) Quench->Acidify Extraction Extraction (Organic Solvent) Acidify->Extraction Separation Separate Layers Extraction->Separation AqueousLayer Aqueous Layer (Salts) Separation->AqueousLayer OrganicLayer1 Organic Layer (Product, Solvent) Separation->OrganicLayer1 WashBrine Wash with Brine OrganicLayer1->WashBrine OrganicLayer2 Washed Organic Layer WashBrine->OrganicLayer2 Dry Dry (e.g., Na2SO4) OrganicLayer2->Dry Filter Filter Dry->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate CrudeProduct Crude Carboxylic Acid Concentrate->CrudeProduct Purification Purification (Chromatography/Crystallization) CrudeProduct->Purification PureProduct Pure Carboxylic Acid Purification->PureProduct

Caption: Workflow for the work-up of a Favorskii rearrangement yielding a carboxylic acid product.

Nucleophilic_Substitution_Workup cluster_extraction Extractive Work-up cluster_purification Purification ReactionMixture Reaction Mixture Quench Quench ReactionMixture->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash (Dilute Acid/Base, Brine) Extraction->Wash DryConcentrate Dry and Concentrate Wash->DryConcentrate CrudeProduct Crude Product DryConcentrate->CrudeProduct ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Crystallization Crystallization CrudeProduct->Crystallization PureProduct PureProduct ColumnChromatography->PureProduct Pure Product Crystallization->PureProduct Pure Product

Caption: General work-up and purification workflow for nucleophilic substitution reactions.

References

Managing the lability of the alpha-bromo group in 2-Bromo-1-cyclobutylethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-cyclobutylethanone. The information is designed to help manage the lability of the alpha-bromo group and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound appears discolored (yellow or brown). Can I still use it?

A1: Discoloration often indicates decomposition, which can affect your reaction's yield and purity. The appearance of color may be due to the release of bromine. It is recommended to purify the compound by distillation under reduced pressure or by passing it through a short plug of silica gel before use. However, for sensitive reactions, using a fresh, colorless batch is advisable. One supplier notes that this compound is stabilized with hydroquinone (HQ) and calcium carbonate (CaCO3), suggesting inherent instability.

Q2: I am observing multiple spots on my TLC during a nucleophilic substitution reaction. What are the likely side products?

A2: Besides your desired product, several side products can form. The most common are:

  • α,β-Unsaturated Ketone: This results from the elimination of HBr, a common side reaction with alpha-bromo ketones. The presence of a base, even a weak one, can promote this E2 elimination pathway.[1]

  • Over-alkylation: If your nucleophile is an amine, it's possible to get secondary or tertiary amine byproducts.

  • Unreacted Starting Material: The reaction may not have gone to completion.

  • Hydrolysis Product: If water is present in the reaction mixture, the alpha-bromo group can be hydrolyzed to an alpha-hydroxy ketone.

Q3: My elimination reaction to form the α,β-unsaturated ketone is giving a low yield. How can I optimize this?

A3: Low yields in elimination reactions of this compound can be due to several factors. To optimize the yield:

  • Choice of Base: A non-nucleophilic, sterically hindered base is often preferred to minimize competing substitution reactions.

  • Reaction Temperature: While heating is often required, excessive temperatures can lead to decomposition. Monitor the reaction progress closely.

  • Solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally suitable for E2 reactions.

  • Purity of Starting Material: Ensure your this compound is pure, as impurities can interfere with the reaction.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered when using this compound.

Issue Potential Cause Recommended Solution
Reaction Failure or Low Conversion 1. Decomposed starting material. 2. Insufficiently reactive nucleophile. 3. Inappropriate reaction temperature. 4. Presence of inhibitors (e.g., from stabilizer).1. Use fresh or purified this compound. 2. Consider a more potent nucleophile or the use of a catalyst. 3. Optimize the reaction temperature by running small-scale trials at different temperatures. 4. Purify the starting material to remove stabilizers if they are suspected of interfering.
Formation of α,β-Unsaturated Ketone in a Substitution Reaction 1. The nucleophile is acting as a base. 2. The reaction temperature is too high. 3. Prolonged reaction time.1. Use a less basic nucleophile if possible. 2. Lower the reaction temperature. 3. Monitor the reaction by TLC and stop it once the starting material is consumed.
Difficulty in Product Purification 1. Similar polarity of the product and starting material. 2. Formation of multiple byproducts with close Rf values.1. Utilize a different solvent system for column chromatography to improve separation. 2. Consider converting the product to a crystalline derivative for purification by recrystallization, if applicable.
Inconsistent Reaction Results 1. Variable quality of this compound. 2. Presence of moisture or air in the reaction.1. Standardize the purification of the starting material before each use. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a general method for the S_N2 reaction of this compound with a generic nucleophile.

  • Reaction Setup: In a dry, round-bottomed flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetone, acetonitrile, or DMF).

  • Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq). If the nucleophile is a salt, it may be necessary to use a phase-transfer catalyst in some solvent systems.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Dehydrobromination to form 1-Cyclobutyl-2-en-1-one

This protocol outlines a general procedure for the elimination of HBr to synthesize the corresponding α,β-unsaturated ketone.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF or toluene) in a round-bottomed flask under an inert atmosphere.

  • Addition of Base: Add a non-nucleophilic base (1.1-1.5 eq), such as triethylamine or DBU, dropwise to the solution at 0 °C.

  • Reaction Conditions: After the addition, allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by distillation under reduced pressure or column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Lability of this compound start Problem Encountered discoloration Starting Material Discolored? start->discoloration low_yield Low Reaction Yield? start->low_yield side_products Multiple Side Products? start->side_products discoloration->low_yield No purify_sm Purify Starting Material (Distillation or Silica Plug) discoloration->purify_sm Yes check_conditions Check Reaction Conditions (Temp, Time, Reagents) low_yield->check_conditions analyze_side_products Identify Side Products (NMR, MS) side_products->analyze_side_products purify_sm->low_yield solution Optimized Reaction check_conditions->solution elimination_product Elimination Product (α,β-Unsaturated Ketone) analyze_side_products->elimination_product hydrolysis_product Hydrolysis Product (α-Hydroxy Ketone) analyze_side_products->hydrolysis_product optimize_base Use Non-Nucleophilic Base elimination_product->optimize_base dry_conditions Ensure Anhydrous Conditions hydrolysis_product->dry_conditions optimize_base->solution dry_conditions->solution

Caption: A flowchart for troubleshooting common issues with this compound.

Reaction_Pathways Reaction Pathways of this compound start This compound sn2_product Nucleophilic Substitution Product start->sn2_product + Nucleophile (e.g., R-NH2) Conditions: Anhydrous Solvent e2_product Elimination Product (α,β-Unsaturated Ketone) start->e2_product + Non-nucleophilic Base Conditions: Heat hydrolysis Hydrolysis Product (α-Hydroxy Ketone) start->hydrolysis + H2O (Trace moisture)

References

Validation & Comparative

A Comparative Guide to the Characterization of 2-Bromo-1-cyclobutylethanone and Its Homologues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-Bromo-1-cyclobutylethanone and its alicyclic homologues, 2-Bromo-1-cyclopentylethanone and 2-Bromo-1-cyclohexylethanone. These α-bromoketones are valuable intermediates in organic synthesis, particularly in the construction of heterocyclic compounds. Accurate characterization is crucial for ensuring reaction success and the purity of subsequent products. This document outlines key characterization methods, presents comparative data, and provides detailed experimental protocols.

Performance Comparison of Characterization Techniques

The characterization of 2-Bromo-1-cycloalkylethanones relies on a suite of spectroscopic and chromatographic techniques. Each method provides unique insights into the molecular structure and purity of these compounds.

Technique This compound 2-Bromo-1-cyclopentylethanone 2-Bromo-1-cyclohexylethanone
Molecular Weight 177.04 g/mol [1]191.07 g/mol [2]205.09 g/mol [3]
Molecular Formula C₆H₉BrO[1]C₇H₁₁BrO[2]C₈H₁₃BrO[3]
¹H NMR Expected signals for cyclobutyl and bromomethyl protons.Expected signals for cyclopentyl and bromomethyl protons.Expected signals for cyclohexyl and bromomethyl protons.
¹³C NMR Expected signals for carbonyl, bromomethyl, and cyclobutyl carbons.Expected signals for carbonyl, bromomethyl, and cyclopentyl carbons.Expected signals for carbonyl, bromomethyl, and cyclohexyl carbons.
IR Spectroscopy Strong C=O stretch expected around 1700-1720 cm⁻¹.Strong C=O stretch expected around 1700-1720 cm⁻¹.Strong C=O stretch expected around 1700-1720 cm⁻¹.
Mass Spectrometry Characteristic M and M+2 isotope pattern for bromine.Characteristic M and M+2 isotope pattern for bromine.Characteristic M and M+2 isotope pattern for bromine.
HPLC Purity Amenable to reverse-phase HPLC for purity assessment.Amenable to reverse-phase HPLC for purity assessment.Amenable to reverse-phase HPLC for purity assessment.

Table 1: Comparison of Key Characterization Parameters for 2-Bromo-1-cycloalkylethanones.

Experimental Protocols

Detailed methodologies for the primary characterization techniques are provided below. These protocols are adaptable for all three compared compounds with minor modifications as noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule.

Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the α-bromoketone.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule, most notably the carbonyl group.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR:

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[4]

  • Background Spectrum:

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the neat liquid α-bromoketone directly onto the ATR crystal.[4][5]

    • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • Identify the characteristic absorption bands, paying close attention to the strong carbonyl (C=O) stretching frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming the presence of bromine through its characteristic isotopic distribution.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the α-bromoketone (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) and the M+2 peak, which should have nearly equal intensity, confirming the presence of one bromine atom.

    • Analyze the fragmentation pattern to further confirm the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized α-bromoketones.

Experimental Protocol for Reverse-Phase HPLC (RP-HPLC):

  • Sample Preparation:

    • Prepare a stock solution of the α-bromoketone in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a suitable concentration for UV detection (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). Isocratic or gradient elution can be used for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 210 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the compound by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Experimental Workflow and Synthesis Application

α-Bromoketones are key precursors in the synthesis of various heterocyclic compounds. A prominent example is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product alpha_bromoketone α-Bromoketone (e.g., this compound) mixing Mixing in Solvent (e.g., Ethanol) alpha_bromoketone->mixing thioamide Thioamide thioamide->mixing heating Heating/Reflux mixing->heating neutralization Neutralization (e.g., NaHCO₃ solution) heating->neutralization extraction Extraction with Organic Solvent neutralization->extraction drying Drying (e.g., MgSO₄) extraction->drying purification Purification (e.g., Recrystallization or Chromatography) drying->purification thiazole Substituted Thiazole purification->thiazole

Caption: Workflow for Hantzsch Thiazole Synthesis.

The Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromoketone, followed by cyclization and dehydration to form the thiazole ring.

Characterization_Workflow start Synthesized This compound (Crude Product) purification Purification (e.g., Column Chromatography) start->purification purity_check Purity Assessment (HPLC) purification->purity_check structure_confirmation Structural Confirmation purity_check->structure_confirmation If pure nmr NMR Spectroscopy (¹H and ¹³C) structure_confirmation->nmr ir IR Spectroscopy structure_confirmation->ir ms Mass Spectrometry structure_confirmation->ms final_product Characterized Product nmr->final_product ir->final_product ms->final_product

Caption: General workflow for product characterization.

References

Navigating the Structural Maze: A Comparative Guide to the NMR Spectral Analysis of 2-Bromo-1-cyclobutylethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 2-Bromo-1-cyclobutylethanone and its derivatives are important synthetic intermediates, and understanding their exact structure is crucial for predicting their reactivity and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose, offering unparalleled insight into the molecular framework. This guide provides a comprehensive comparison of NMR spectral analysis with other analytical techniques, supported by predicted data and detailed experimental protocols.

Predicted NMR Spectral Data for this compound

Due to the limited availability of experimental spectra for this compound in public databases, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy, including the characteristic chemical shift ranges for ketones, cyclobutane rings, and the influence of alpha-halogenation.[1][2][3] The protons alpha to a ketone typically resonate around 2.1–2.6 ppm, and the carbonyl carbon appears in the 190–220 ppm region.[3] The presence of an electronegative bromine atom on the alpha-carbon is expected to cause a significant downfield shift for the adjacent protons and the carbon atom itself.[4]

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
CH₂-Br~ 4.2 - 4.5Singlet (s)-2H
CH-C=O~ 3.0 - 3.5Multiplet (m)-1H
Cyclobutyl CH₂ (adjacent to C=O)~ 2.0 - 2.5Multiplet (m)-4H
Cyclobutyl CH₂ (remote from C=O)~ 1.8 - 2.2Multiplet (m)-2H

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~ 200 - 210
CH₂-Br~ 35 - 45
CH-C=O~ 50 - 60
Cyclobutyl CH₂ (adjacent to C=O)~ 25 - 35
Cyclobutyl CH₂ (remote from C=O)~ 15 - 25

Experimental Protocols for NMR Analysis

A standardized and meticulously followed experimental protocol is essential for acquiring high-quality, reproducible NMR data.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[5][6]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[7]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Modern spectrometers can also be calibrated using the residual solvent peak.[8]

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters

ParameterValue
Pulse ProgramStandard single-pulse (e.g., zg30)
Number of Scans16 - 32
Relaxation Delay1.0 - 2.0 s
Acquisition Time2.0 - 4.0 s
Spectral Width10 - 12 ppm

¹³C NMR Acquisition Parameters

ParameterValue
Pulse ProgramProton-decoupled (e.g., zgpg30)
Number of Scans1024 or more (due to low natural abundance)
Relaxation Delay2.0 - 5.0 s
Acquisition Time1.0 - 2.0 s
Spectral Width220 - 240 ppm
Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted to the frequency domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Calibration: The chemical shift axis is calibrated using the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integration and Peak Picking: The integral of each signal is determined to establish the relative number of protons, and the exact chemical shift of each peak is identified.

Visualizing the NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample setup_params Set Acquisition Parameters (1H & 13C) load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate integrate Integrate & Analyze Spectra calibrate->integrate structure Structure Elucidation integrate->structure

NMR Analysis Workflow for this compound Derivatives.

Structural Insights from Predicted NMR Data

The following diagram illustrates the structure of this compound and highlights the key proton and carbon environments with their predicted chemical shift regions.

References

Comparing reactivity of 2-Bromo-1-cyclobutylethanone vs. 2-Chloro-1-cyclobutylethanone

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the selection of appropriate starting materials is paramount to achieving desired outcomes efficiently and with high yields. Among the versatile building blocks available to chemists, α-halo ketones stand out due to their dual electrophilic sites, making them valuable precursors for a wide array of molecular architectures, including various heterocycles.[1] This guide provides a detailed comparison of the reactivity of two such α-halo ketones: 2-Bromo-1-cyclobutylethanone and 2-Chloro-1-cyclobutylethanone, with a focus on their susceptibility to nucleophilic substitution.

The primary difference in reactivity between these two compounds stems from the nature of the halogen atom, which functions as a leaving group during nucleophilic substitution reactions. The inherent properties of bromine versus chlorine significantly influence the reaction kinetics.

Theoretical Underpinnings of Reactivity

The reactivity of α-halo ketones in nucleophilic substitution reactions is largely governed by the stability of the departing halide ion (the leaving group). A good leaving group is a weak base, as it can stabilize the negative charge it acquires upon bond cleavage.

When comparing the halogens, basicity decreases down the periodic table group. Consequently, the leaving group ability increases in the order F⁻ < Cl⁻ < Br⁻ < I⁻.[2] This trend is a result of the increasing ionic radius and polarizability, which allows the larger halide ions to distribute the negative charge more effectively.

Therefore, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This fundamental difference leads to the prediction that this compound will be more reactive towards nucleophiles than 2-chloro-1-cyclobutylethanone. The carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond, facilitating a faster reaction rate. These reactions typically proceed via an SN2 mechanism.[3][4]

Comparative Reactivity Data

CompoundHalogen Leaving GroupRelative Rate Constant (k_rel)
2-Chloro-1-cyclobutylethanoneChloride (Cl⁻)1
This compoundBromide (Br⁻)~200

This data is illustrative and intended to demonstrate the expected significant difference in reactivity based on established chemical principles.

Experimental Protocol: Nucleophilic Substitution with Sodium Phenoxide

This protocol provides a general procedure for comparing the reactivity of the two α-halo ketones with a representative nucleophile.

Objective: To qualitatively or quantitatively compare the rate of reaction of this compound and 2-chloro-1-cyclobutylethanone with sodium phenoxide.

Materials:

  • This compound

  • 2-Chloro-1-cyclobutylethanone

  • Sodium Phenoxide

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC eluent (e.g., 9:1 Hexanes:Ethyl Acetate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of this compound and 1.0 mmol of 2-chloro-1-cyclobutylethanone in 10 mL of anhydrous acetone, respectively.

  • Nucleophile Addition: To each flask, add 1.1 mmol of sodium phenoxide.

  • Reaction Monitoring: Stir both reactions at room temperature. Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes). Spot the starting material and the reaction mixture on the same TLC plate. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates the reaction is proceeding.

  • Workup: Once the starting material is consumed (as determined by TLC), or after a set time for comparison, quench the reaction by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude product by ¹H NMR and mass spectrometry to confirm the formation of 2-phenoxy-1-cyclobutylethanone. The relative time taken for the consumption of the starting material provides a qualitative measure of reactivity. For a quantitative comparison, aliquots can be taken at various time points and analyzed by gas chromatography (GC) to determine the rate of product formation.

Factors Influencing Reactivity

The following diagram illustrates the key factors that determine the relative reactivity of this compound and 2-chloro-1-cyclobutylethanone in nucleophilic substitution reactions.

G Factors Affecting Reactivity of α-Halo Ketones cluster_bromo This compound cluster_chloro 2-Chloro-1-cyclobutylethanone Br Bromine (Br) CBr_Bond C-Br Bond Br->CBr_Bond Forms Br_Properties Properties: - Lower Electronegativity - Weaker Bond - Better Leaving Group Br->Br_Properties Br_Leaving Bromide (Br⁻) Leaving Group CBr_Bond->Br_Leaving Breaks to form Rate_Br Faster Reaction Rate Br_Leaving->Rate_Br Leads to Reactivity Overall Reactivity Comparison Rate_Br->Reactivity Cl Chlorine (Cl) CCl_Bond C-Cl Bond Cl->CCl_Bond Forms Cl_Properties Properties: - Higher Electronegativity - Stronger Bond - Poorer Leaving Group Cl->Cl_Properties Cl_Leaving Chloride (Cl⁻) Leaving Group CCl_Bond->Cl_Leaving Breaks to form Rate_Cl Slower Reaction Rate Cl_Leaving->Rate_Cl Leads to Rate_Cl->Reactivity

Caption: Logical flow of factors influencing the reactivity of the two compounds.

Conclusion

Based on fundamental principles of organic chemistry, This compound is unequivocally more reactive than 2-chloro-1-cyclobutylethanone in nucleophilic substitution reactions. This heightened reactivity is attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. For researchers and drug development professionals, this means that reactions involving this compound will typically proceed faster and may require milder conditions than those with its chlorinated counterpart. This understanding is crucial for designing efficient synthetic routes and optimizing reaction conditions.

References

Comparative Guide to the Synthesis of 2-Methyl-4-cyclobutylthiazole: A Validation of Routes Utilizing 2-Bromo-1-cyclobutylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is paramount. The thiazole ring, a common motif in pharmaceuticals, can be synthesized through various methods, with the Hantzsch thiazole synthesis being a cornerstone.[1][2] This guide provides an objective comparison of two synthetic pathways to produce 2-methyl-4-cyclobutylthiazole, starting from the readily available 1-cyclobutylethanone.

Route A represents the classic, two-step Hantzsch synthesis, which involves the explicit synthesis and isolation of the intermediate, 2-Bromo-1-cyclobutylethanone. Route B showcases a modern, one-pot variation that avoids the isolation of the lachrymatory and toxic α-bromoketone intermediate, offering a potentially greener and more efficient alternative.[3]

Logical Workflow of Compared Synthetic Routes

The following diagram illustrates the two synthetic pathways for comparison. Route A involves the isolation of the α-bromoketone intermediate, whereas Route B proceeds directly from the starting ketone to the final thiazole product in a single reaction vessel.

Caption: Comparison of a two-step vs. one-pot thiazole synthesis.

Quantitative Data Presentation

The following table summarizes the key quantitative and qualitative metrics for each synthetic route. Data is extrapolated from analogous procedures in the literature.[4][5]

ParameterRoute A: Two-Step Hantzsch SynthesisRoute B: One-Pot Synthesis
Starting Materials 1-Cyclobutylethanone, Bromine (or NBS), Thioacetamide1-Cyclobutylethanone, N-Bromosuccinimide (NBS), Thioacetamide
Key Reagents/Solvents Acetic Acid (Step 1), Ethanol (Step 2), Sodium CarbonatePolyethylene Glycol (PEG-400) or Ionic Liquid, p-TsOH (cat.)
Number of Steps 2 (Bromination, Cyclization) with intermediate isolation1 (In-situ bromination and cyclization)
Reaction Time Step 1: ~1-2 hours; Step 2: ~30-60 minutes~3-4 hours
Typical Overall Yield 75-85%80-90%
Purification Two separate workups/purifications may be required.Single workup and purification (e.g., extraction, chromatography).
Safety Considerations Involves isolation of a toxic and lachrymatory α-bromoketone.[3]Avoids isolation of the hazardous intermediate.[3]
"Green" Chemistry Use of bromine and organic solvents is less favorable.Use of recyclable solvents (PEG, ionic liquids) is possible.[4]

Experimental Protocols

Detailed methodologies for each synthetic route are provided below. These protocols are based on established procedures for the Hantzsch synthesis and its one-pot variations.[4][5][6]

Route A: Two-Step Synthesis via Isolated this compound

Step 1: Synthesis of this compound

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and dropping funnel, dissolve 1-cyclobutylethanone (10 mmol, 1.12 g) in 20 mL of glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (10 mmol, 1.60 g, 0.51 mL) in 5 mL of glacial acetic acid dropwise over 30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour until the red-brown color of bromine disappears.

  • Pour the reaction mixture into 100 mL of ice-cold water. The product, this compound, will separate as an oil or solid.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone. Caution: This intermediate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.

Step 2: Synthesis of 2-Methyl-4-cyclobutylthiazole

  • In a 50 mL scintillation vial or round-bottom flask, combine the crude this compound (approx. 10 mmol) and thioacetamide (12 mmol, 0.90 g).[5]

  • Add 15 mL of methanol and a stir bar.[6]

  • Heat the mixture with stirring to reflux (approx. 65-70°C) for 30-60 minutes. Monitor the reaction by TLC.[5]

  • After the reaction is complete, cool the solution to room temperature.

  • Pour the reaction contents into a beaker containing 50 mL of 5% aqueous sodium carbonate solution and swirl to mix. This neutralizes the HBr byproduct and precipitates the product.[6]

  • Filter the resulting solid product using a Buchner funnel, wash the filter cake with cold water, and allow it to air dry.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Route B: One-Pot Synthesis of 2-Methyl-4-cyclobutylthiazole

  • To a 100 mL round-bottom flask, add 1-cyclobutylethanone (10 mmol, 1.12 g), N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.5 mmol, 95 mg).[4]

  • Add 20 mL of an ionic liquid (e.g., [bmim]PF6) or PEG-400 as the solvent and reaction medium.[3][4]

  • Heat the mixture to 50-70°C and stir for 1-2 hours to allow for the complete formation of the α-bromoketone intermediate in-situ.

  • Add thioacetamide (12 mmol, 0.90 g) directly to the reaction mixture.

  • Continue heating and stirring for an additional 1-2 hours. Monitor the formation of the thiazole product by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 50 mL of water and extract the product with diethyl ether (3 x 30 mL). The ionic liquid or PEG-400 will remain in the aqueous phase and can potentially be recovered and reused.[4]

  • Combine the organic extracts, wash with 5% sodium carbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 2-methyl-4-cyclobutylthiazole. Purify as needed.

Discussion and Conclusion

Route A is the traditional, well-established method for Hantzsch thiazole synthesis.[7] Its primary advantage is the straightforward nature of each step. However, its significant drawback is the necessity of isolating this compound, an α-bromoketone. These compounds are well-known lachrymators and are toxic, posing a significant handling risk.[3] The additional workup and purification step for the intermediate also adds to the overall time and resource consumption.

Route B offers a compelling alternative by combining the bromination and cyclization steps into a single pot. This approach provides several key advantages:

  • Enhanced Safety: It avoids the isolation and handling of the hazardous α-bromoketone intermediate.[3]

  • Increased Efficiency: By eliminating an intermediate workup and purification, the overall reaction time and solvent usage are reduced.

  • Potentially Higher Yields: One-pot procedures can often lead to higher overall yields by minimizing the loss of material between steps.[3]

  • Greener Chemistry: The use of recyclable media like ionic liquids or PEG-400 aligns with modern principles of sustainable chemistry.[4]

References

Navigating Cyclobutane Synthesis: A Comparative Guide to Alternatives for 2-Bromo-1-cyclobutylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the cyclobutane motif offers a unique structural element to enhance the pharmacological properties of small molecules.[1][2][3][4] The reagent 2-Bromo-1-cyclobutylethanone is a common starting material for introducing this four-membered ring. However, its lability and potential for side reactions necessitate an exploration of viable alternatives. This guide provides an objective comparison of alternative synthetic strategies, supported by experimental data and detailed protocols, to empower informed decisions in your synthetic endeavors.

The Landscape of Alternatives

The synthesis of cyclobutane-containing ketones can be approached through several strategic disconnections. Beyond simply substituting the bromine atom in this compound, alternative methods focus on building the cyclobutane ring, introducing the cyclobutyl moiety via organometallic reagents, or constructing the ketone functionality from a pre-existing cyclobutane core. This guide will explore the following key alternatives:

  • Direct Substitution Analogue: 2-Chloro-1-cyclobutylethanone

  • Organometallic Approaches:

    • Cyclobutyl Grignard Reagents

    • Suzuki-Miyaura Cross-Coupling of Cyclobutylboronic Acids

  • Classical Carbon-Carbon Bond Formation: Alkylation of Active Methylene Compounds

  • Alternative Starting Material: Cyclobutanecarboxylic Acid

Direct Comparison of α-Halo Ketone Reactivity

The most direct alternative to this compound is its chloro-analogue. The choice between these two reagents often hinges on a trade-off between reactivity and stability.

General Reactivity Principles:

In nucleophilic substitution reactions, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group.[5] This generally translates to faster reaction rates for α-bromo ketones compared to their α-chloro counterparts in SN2 reactions. However, this increased reactivity can also lead to a higher propensity for side reactions and decreased stability.

While direct comparative studies for 2-halo-1-cyclobutylethanones are scarce in the literature, the general principles of leaving group ability provide a strong basis for performance expectation.

Table 1: Qualitative Comparison of α-Halo-1-cyclobutylethanones

FeatureThis compound2-Chloro-1-cyclobutylethanone
Reactivity HigherLower
Leaving Group Ability ExcellentGood
Stability LowerHigher
Typical Applications Alkylation of nucleophiles, Favorskii rearrangement, Reformatsky reactionDarzens condensation, Alkylation of less reactive nucleophiles

Alternative Synthetic Strategies and Experimental Data

Instead of a direct one-to-one replacement, alternative strategies offer different synthetic pathways to access cyclobutyl ketones and their derivatives.

Organometallic Routes: Building Blocks for Versatility

Organometallic reagents provide a powerful means to introduce the cyclobutyl group onto a variety of scaffolds.

Cyclobutylmagnesium bromide can be prepared from cyclobutyl bromide and magnesium metal. This Grignard reagent is a potent nucleophile that reacts with a wide range of electrophiles, including aldehydes, to form secondary alcohols which can be subsequently oxidized to the desired ketones.

Table 2: Representative Reactions of Cyclobutylmagnesium Bromide

ElectrophileProductYield (%)Reference
BenzaldehydeCyclobutyl(phenyl)methanolNot specified[6]
FormaldehydeCyclobutylmethanolNot specifiedGeneral Grignard Reaction

This palladium-catalyzed reaction couples cyclobutylboronic acid with aryl or vinyl halides, offering a mild and functional-group-tolerant method to form carbon-carbon bonds. The resulting aryl or vinyl cyclobutanes can be further elaborated to ketones.

Table 3: Suzuki-Miyaura Coupling of Cyclobutylboronic Acid with Aryl Halides

Aryl HalideProductCatalyst SystemBaseSolventYield (%)Reference
4-Bromoanisole4-CyclobutylanisolePd(OAc)₂ / XPhosK₂CO₃CPME/H₂O75[7]
4-Chlorobenzonitrile4-CyclobutylbenzonitrilePd(OAc)₂ / XPhosK₂CO₃CPME/H₂OModerate[7]
Alkylation of Active Methylene Compounds

A classic approach to ketone synthesis involves the alkylation of an active methylene compound, such as diethyl malonate, with a cyclobutyl halide, followed by hydrolysis and decarboxylation.

Table 4: Synthesis of a Cyclobutyl Ketone via Malonic Ester Synthesis

Alkylating AgentActive Methylene CompoundProduct after Hydrolysis & DecarboxylationTypical Yield (%)Reference
Cyclobutyl bromideDiethyl malonate1-CyclobutylethanoneGood to Excellent[7][8]
From Cyclobutanecarboxylic Acid

Cyclobutanecarboxylic acid serves as a stable and versatile precursor to cyclobutyl ketones. It can be converted to the corresponding acid chloride, which can then be reacted with organocuprates or other organometallic reagents to yield the ketone.

Table 5: Conversion of Cyclobutanecarboxylic Acid to a Ketone

Reagent 1Reagent 2ProductTypical Yield (%)Reference
SOCl₂(CH₃)₂CuLi1-CyclobutylethanoneHighGeneral Method

Experimental Protocols

Darzens Condensation using 2-Chloro-1-cyclobutylethanone

This protocol describes the synthesis of a cyclobutyl-substituted epoxide, a versatile intermediate.

Materials:

  • 2-Chloro-1-cyclobutylethanone

  • Benzaldehyde

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Prepare a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol in a round-bottom flask cooled to 0 °C.

  • In a separate beaker, dissolve benzaldehyde (1.0 eq.) and 2-chloro-1-cyclobutylethanone (1.05 eq.) in anhydrous ethanol.

  • Add the aldehyde/ketone solution dropwise to the cooled sodium ethoxide solution with stirring.

  • After the addition, stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling of Cyclobutylboronic Acid

This protocol details the cross-coupling of cyclobutylboronic acid with an aryl bromide.

Materials:

  • Cyclobutylboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate (K₂CO₃)

  • Cyclopentyl methyl ether (CPME)

  • Water

Procedure:

  • To a reaction vessel, add 4-bromoanisole (1.0 eq.), cyclobutylboronic acid (1.2 eq.), Pd(OAc)₂ (3 mol%), XPhos (6 mol%), and K₂CO₃ (2.0 eq.).

  • Add a 10:1 mixture of CPME and water to the vessel.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Visualizing Synthetic Strategies

The choice of synthetic route depends on the desired final product and the available starting materials. The following diagrams illustrate the logical flow of the alternative strategies discussed.

G cluster_0 Alpha-Halo Ketone Route This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution 2-Chloro-1-cyclobutylethanone 2-Chloro-1-cyclobutylethanone 2-Chloro-1-cyclobutylethanone->Nucleophilic Substitution Final Product A Final Product A Nucleophilic Substitution->Final Product A

Caption: Direct substitution pathways using α-halo ketones.

G cluster_1 Organometallic Routes cluster_grignard Grignard Route cluster_suzuki Suzuki-Miyaura Route Cyclobutyl bromide Cyclobutyl bromide Cyclobutylmagnesium bromide Cyclobutylmagnesium bromide Cyclobutyl bromide->Cyclobutylmagnesium bromide Mg, ether Secondary Alcohol Secondary Alcohol Cyclobutylmagnesium bromide->Secondary Alcohol + Aldehyde Cyclobutyl Ketone Cyclobutyl Ketone Secondary Alcohol->Cyclobutyl Ketone Oxidation Cyclobutylboronic acid Cyclobutylboronic acid Aryl/Vinyl Cyclobutane Aryl/Vinyl Cyclobutane Cyclobutylboronic acid->Aryl/Vinyl Cyclobutane + Ar/Vn-X, Pd cat. Further Functionalization Further Functionalization Aryl/Vinyl Cyclobutane->Further Functionalization Cyclobutyl Ketone Derivative Cyclobutyl Ketone Derivative Further Functionalization->Cyclobutyl Ketone Derivative

Caption: Convergent strategies using organometallic reagents.

G cluster_2 Alternative Precursor Routes cluster_malonic Malonic Ester Synthesis cluster_acid Carboxylic Acid Route Diethyl malonate Diethyl malonate Alkylated Malonate Alkylated Malonate Diethyl malonate->Alkylated Malonate + Cyclobutyl bromide Cyclobutylacetic acid Cyclobutylacetic acid Alkylated Malonate->Cyclobutylacetic acid Hydrolysis 1-Cyclobutylethanone 1-Cyclobutylethanone Cyclobutylacetic acid->1-Cyclobutylethanone Decarboxylation Cyclobutanecarboxylic acid Cyclobutanecarboxylic acid Cyclobutanecarbonyl chloride Cyclobutanecarbonyl chloride Cyclobutanecarboxylic acid->Cyclobutanecarbonyl chloride SOCl₂ Cyclobutyl Ketone Cyclobutyl Ketone Cyclobutanecarbonyl chloride->Cyclobutyl Ketone + Organocuprate

Caption: Linear syntheses from alternative cyclobutane precursors.

Conclusion

While this compound remains a valuable reagent, a comprehensive understanding of its alternatives is crucial for the modern synthetic chemist. The choice of an alternative is not merely about replacing a leaving group but involves strategic planning based on desired reactivity, available starting materials, and overall synthetic efficiency. For rapid, direct alkylations, the bromo-derivative may be preferred, while the chloro-analogue offers greater stability. For more complex targets, organometallic routes provide powerful and convergent strategies. Finally, classical methods starting from readily available cyclobutane precursors offer reliable, albeit sometimes longer, synthetic pathways. This guide provides the foundational data and protocols to navigate these choices effectively, ultimately enabling the successful incorporation of the valuable cyclobutane scaffold into novel molecules of interest.

References

Mechanistic Insights into the Reactivity of 2-Bromo-1-cyclobutylethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanisms involving 2-Bromo-1-cyclobutylethanone, a versatile synthetic intermediate. We delve into the well-established Favorskii rearrangement, a key reaction of α-halo ketones, and explore potential alternative pathways such as elimination and photochemical reactions. This document aims to provide a comprehensive resource by presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to aid in reaction planning and optimization.

Favorskii Rearrangement: A Ring Contraction Route

The primary reaction pathway for this compound in the presence of a base is the Favorskii rearrangement. This reaction is of significant synthetic utility as it provides a method for ring contraction, yielding cyclopropanecarboxylic acid derivatives.[1][2] The generally accepted mechanism proceeds through a cyclopropanone intermediate formed by intramolecular nucleophilic attack of an enolate.[3] Subsequent nucleophilic addition of a base, such as an alkoxide, to the carbonyl group of the intermediate leads to the cleavage of the cyclopropanone ring and formation of the final product.[3]

The reactivity of cyclic α-bromo ketones in the Favorskii rearrangement is influenced by the ring strain of the starting material. Computational studies have indicated that the reaction of this compound proceeds with a moderate yield, influenced by its moderate ring strain.[4]

Comparative Performance in Favorskii Rearrangement

The table below summarizes the reported yields for the Favorskii rearrangement of various 2-bromo-1-cycloalkylethanones, highlighting the influence of the ring size on the reaction outcome.

Starting MaterialProductBase/SolventYield (%)Reference
This compoundMethyl cyclopropanecarboxylateNaOMe/MeOH75-85[4]
2-Bromo-1-cyclopentylethanoneMethyl cyclobutanecarboxylateNaOMe/MeOH60-70[4]
2-Bromo-1-cyclohexylethanoneMethyl cyclopentanecarboxylateNaOMe/MeOH78[5]

Table 1: Comparison of Yields for the Favorskii Rearrangement of Cyclic α-Bromo Ketones.

Experimental Protocol: Favorskii Rearrangement of 2-Bromo-1-cycloalkylethanone

This protocol is a general procedure adaptable for the Favorskii rearrangement of 2-bromo-1-cycloalkylethanones.

Materials:

  • 2-Bromo-1-cycloalkylethanone (1.0 eq)

  • Sodium metal (2.2 eq)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl Ether (Et2O)

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • A solution of sodium methoxide in methanol is freshly prepared by carefully adding sodium metal to anhydrous methanol at 0 °C under an inert atmosphere (e.g., Argon) until all the sodium has reacted.

  • The 2-bromo-1-cycloalkylethanone is dissolved in anhydrous diethyl ether.

  • The ethereal solution of the α-bromo ketone is then transferred via cannula to the freshly prepared sodium methoxide solution at 0 °C.

  • The resulting mixture is allowed to warm to room temperature and then heated to reflux (approximately 55 °C) for 4 hours.

  • After the reaction is complete, the mixture is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by silica gel flash chromatography.[5]

Alternative Reaction Pathways

While the Favorskii rearrangement is the predominant pathway, other reactions can potentially occur with this compound under different conditions.

Elimination Reactions

In the presence of a strong, sterically hindered base, an elimination reaction (E2 mechanism) can compete with the Favorskii rearrangement, leading to the formation of an α,β-unsaturated ketone. The use of bulky bases can favor the abstraction of a proton over nucleophilic attack at the carbonyl carbon.[6]

Photochemical Reactions

α-Bromo ketones are known to undergo photochemical reactions. Upon irradiation, the carbon-bromine bond can undergo homolytic cleavage to form a radical pair.[7] This can be followed by a series of reactions, including elimination of HBr to yield an α,β-unsaturated ketone intermediate.[7] Further reaction with a bromine source, if present, can lead to di-brominated products.[7] The specific products and their yields will depend on the reaction conditions, including the solvent and the presence of radical initiators or scavengers.

Mechanistic Diagrams

To visually represent the discussed reaction pathways, the following diagrams have been generated using the DOT language.

Favorskii_Rearrangement start This compound enolate Enolate Intermediate start->enolate Base (MeO-) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone -Br- adduct Alkoxide Adduct cyclopropanone->adduct MeO- product Methyl Cyclopropanecarboxylate adduct->product Ring Opening Elimination_Reaction start This compound product 1-Cyclobutyl-2-ethenone start->product Strong, Hindered Base - HBr Photochemical_Reaction start This compound radical Radical Pair start->radical enone α,β-Unsaturated Ketone radical->enone - HBr

References

Comparative study of different brominating agents for cyclobutyl methyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates for the construction of more complex molecules, including pharmaceuticals. The choice of brominating agent is critical as it influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of common brominating agents for the α-bromination of cyclobutyl methyl ketone, supported by established experimental protocols adapted for this specific substrate.

Executive Summary

This guide compares four widely used brominating agents: Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), Copper(II) Bromide (CuBr₂), and Pyridinium Hydrobromide Perbromide (PHPB). The comparison focuses on key performance indicators such as reaction yield, selectivity for mono-bromination, reaction conditions (temperature and time), and ease of handling. While direct comparative experimental data for cyclobutyl methyl ketone is not extensively available in the literature, this guide extrapolates from established protocols for structurally similar ketones to provide a reliable framework for researchers.

Data Presentation

The following table summarizes the expected performance of different brominating agents for the α-bromination of cyclobutyl methyl ketone. Cyclobutyl methyl ketone is an unsymmetrical ketone, and under acidic conditions, bromination is expected to favor the more substituted α-carbon (the methine position of the cyclobutyl ring).

Brominating AgentTypical Solvent(s)Catalyst/AdditiveTemperature (°C)Reaction Time (h)Typical Yield (%)Selectivity (Mono- vs. Di-)Key AdvantagesKey Disadvantages
Molecular Bromine (Br₂) Acetic Acid, MethanolHBr (catalytic)Room Temp.1 - 470-90Good for mono-bromination with controlled stoichiometry.[1]High reactivity, cost-effective.Highly corrosive and toxic, difficult to handle, generates HBr byproduct.
N-Bromosuccinimide (NBS) CCl₄, CH₃CN, MethanolAcid (e.g., H₂SO₄) or Radical Initiator (AIBN)Reflux2 - 880-95Generally high for mono-bromination.[1][2]Solid reagent, easier and safer to handle than Br₂.[2]Can be slower, may require a catalyst or initiator.
Copper(II) Bromide (CuBr₂) Ethyl Acetate, ChloroformNoneReflux4 - 1275-85Good selectivity for mono-bromination.[3]Solid reagent, milder conditions compared to Br₂.[3]Requires stoichiometric amounts, potential for metal contamination.
Pyridinium Hydrobromide Perbromide (PHPB) Acetic Acid, THFNoneRoom Temp.1 - 385-95Excellent for mono-bromination.Solid, stable, and safe to handle, stoichiometric control is straightforward.[4]More expensive than Br₂.

Experimental Protocols

Detailed methodologies for the α-bromination of cyclobutyl methyl ketone using the compared agents are provided below. These protocols are based on general procedures for ketone bromination and should be optimized for specific laboratory conditions.

Bromination with Molecular Bromine (Br₂)

This method relies on the acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine.[1]

Procedure:

  • In a fume hood, dissolve cyclobutyl methyl ketone (1.0 eq.) in glacial acetic acid.

  • Add a catalytic amount of 48% aqueous hydrobromic acid (HBr).

  • To this solution, add a solution of molecular bromine (1.05 eq.) in glacial acetic acid dropwise with stirring at room temperature.

  • Continue stirring for 1-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, pour the reaction mixture into a large volume of cold water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromocyclobutyl methyl ketone.

  • Purify the product by distillation or column chromatography.

Bromination with N-Bromosuccinimide (NBS)

NBS is a convenient and safer source of electrophilic bromine. The reaction can be initiated by acid or a radical initiator.[1][2]

Procedure:

  • Dissolve cyclobutyl methyl ketone (1.0 eq.) and N-bromosuccinimide (1.1 eq.) in carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

  • Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or a catalytic amount of a strong acid like sulfuric acid.

  • Reflux the mixture for 2-8 hours, monitoring the reaction by TLC or GC. The reaction is complete when the solid succinimide floats at the surface.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation or column chromatography.

Bromination with Copper(II) Bromide (CuBr₂)

CuBr₂ serves as both the bromine source and a Lewis acid to promote enolization.[3]

Procedure:

  • Suspend copper(II) bromide (2.2 eq.) in a mixture of chloroform and ethyl acetate.

  • Add cyclobutyl methyl ketone (1.0 eq.) to the suspension.

  • Reflux the mixture with vigorous stirring for 4-12 hours. The progress of the reaction can be followed by observing the color change from the green-black of CuBr₂ to the white of CuBr.

  • After cooling to room temperature, filter the mixture to remove copper(I) bromide.

  • Wash the solid with the solvent mixture.

  • Combine the filtrates and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by distillation under reduced pressure or column chromatography.

Bromination with Pyridinium Hydrobromide Perbromide (PHPB)

PHPB is a stable, solid complex that delivers one equivalent of bromine in a controlled manner.[4]

Procedure:

  • To a solution of cyclobutyl methyl ketone (1.0 eq.) in glacial acetic acid or tetrahydrofuran (THF), add pyridinium hydrobromide perbromide (1.05 eq.) portion-wise at room temperature with stirring.

  • Stir the mixture for 1-3 hours. The disappearance of the orange color of the reagent indicates the completion of the reaction.

  • Pour the reaction mixture into ice-water.

  • Extract the product with diethyl ether.

  • Wash the ethereal layer sequentially with water, dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by distillation or column chromatography.

Mandatory Visualizations

Experimental Workflow

G General Workflow for Bromination of Cyclobutyl Methyl Ketone cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification ketone Cyclobutyl Methyl Ketone reaction Mixing in Solvent (with Catalyst if needed) ketone->reaction agent Brominating Agent agent->reaction quench Quenching reaction->quench extraction Extraction quench->extraction wash Washing extraction->wash dry Drying wash->dry purification Distillation or Column Chromatography dry->purification product α-Bromocyclobutyl Methyl Ketone purification->product

Caption: General experimental workflow for the bromination of ketones.

Acid-Catalyzed Bromination Mechanism

G Mechanism of Acid-Catalyzed α-Bromination of a Ketone ketone Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ protonated_ketone->ketone - H⁺ enol Enol Intermediate protonated_ketone->enol - H⁺ enol->protonated_ketone brominated_ketone_protonated Protonated α-Bromo Ketone enol->brominated_ketone_protonated + Br₂ product α-Bromo Ketone brominated_ketone_protonated->product - H⁺

Caption: Acid-catalyzed enol formation and subsequent bromination.

References

Comparative Kinetic Analysis of 2-Bromo-1-cyclobutylethanone and Structurally Related α-Bromo Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the reactions of 2-Bromo-1-cyclobutylethanone and other α-bromo ketones. Due to a scarcity of published experimental kinetic data for this compound, this document leverages available data from structurally similar compounds to infer its reactivity profile. The primary reactions of α-bromo ketones, including nucleophilic substitution (Sₙ2) and the Favorskii rearrangement, are discussed, supported by detailed experimental protocols and mechanistic diagrams.

Introduction to the Reactivity of this compound

This compound is an α-bromo ketone, a class of compounds widely utilized in organic synthesis as precursors to a variety of molecular architectures. The reactivity of these compounds is primarily dictated by the presence of two key functional groups: the carbonyl group and the bromine atom on the adjacent carbon. The electron-withdrawing nature of both the carbonyl oxygen and the bromine atom renders the α-carbon highly electrophilic and susceptible to nucleophilic attack.

The primary reaction pathways for this compound and related α-bromo ketones are:

  • Sₙ2 Reaction: A bimolecular nucleophilic substitution where a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion. This reaction proceeds with an inversion of stereochemistry at the α-carbon.

  • Favorskii Rearrangement: In the presence of a base, α-bromo ketones with an enolizable α'-proton can undergo a rearrangement to form a cyclopropanone intermediate, which is subsequently opened by a nucleophile to yield a carboxylic acid derivative. For cyclic α-bromo ketones, this often results in ring contraction.

The balance between these two pathways is influenced by the structure of the α-bromo ketone, the nature of the nucleophile and base, and the reaction conditions.

Comparative Kinetic Data

α-Bromo KetoneRelative Rate of Reaction with PiperidineComments
α-Bromo-p-phenylisobutyrophenone~1A bulky, aromatic α-bromo ketone.
Unspecified bromoketone~10 times faster than α-Bromo-p-phenylisobutyrophenoneIndicating significant substrate-dependent reactivity.

Note: The data presented is based on a limited study and is intended to be illustrative of the impact of substrate structure on reactivity. Further experimental investigation is required for a definitive kinetic profile of this compound.

Computational studies using Density Functional Theory (DFT) have been employed to analyze the Sₙ2 reactions of simple α-bromo ketones. These studies help in understanding the potential energy surface, transition states, and the effect of solvents on reaction rates.[1] Generally, increasing solvent polarity is observed to decrease the rates of Sₙ2 reactions involving charged nucleophiles.[1]

Reaction Mechanisms and Pathways

The two primary reaction pathways for this compound are the Sₙ2 reaction and the Favorskii rearrangement.

Sₙ2 Reaction Pathway

The Sₙ2 reaction is a single-step process where the nucleophile attacks the α-carbon from the side opposite to the bromine atom (backside attack), leading to a transition state where the nucleophile-carbon bond is forming and the carbon-bromine bond is breaking.

SN2_Pathway reactant Nu⁻ + this compound transition_state [Nu---C---Br]‡ Transition State reactant->transition_state Backside Attack product Nu-substituted product + Br⁻ transition_state->product Inversion of Stereochemistry

Caption: Sₙ2 reaction pathway of this compound.

Favorskii Rearrangement Pathway

The Favorskii rearrangement is a more complex, multi-step process initiated by the abstraction of an acidic α'-proton by a base to form an enolate. This is followed by an intramolecular Sₙ2 reaction to form a bicyclic cyclopropanone intermediate. Nucleophilic attack on the carbonyl carbon of the cyclopropanone, followed by ring-opening, leads to the final carboxylic acid derivative product.

Favorskii_Pathway start This compound enolate Enolate Intermediate start->enolate Base (B⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular Sₙ2 tetrahedral Tetrahedral Intermediate cyclopropanone->tetrahedral Nucleophile (Nu⁻) product Carboxylic Acid Derivative tetrahedral->product Ring Opening

Caption: Favorskii rearrangement pathway of this compound.

Experimental Protocols for Kinetic Analysis

To obtain precise kinetic data for the reactions of this compound, the following experimental methodologies can be employed.

UV-Visible Spectrophotometry

This technique is suitable for monitoring reactions where there is a change in the UV-Visible absorption spectrum of the reactants or products.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol).

    • Prepare a stock solution of the nucleophile (e.g., piperidine) of known concentration in the same solvent.

  • Kinetic Run:

    • Equilibrate the reactant solutions and a UV cuvette to the desired reaction temperature in a thermostatted cell holder of the spectrophotometer.

    • Initiate the reaction by rapidly mixing known volumes of the pre-heated reactant solutions directly in the cuvette.

    • Immediately start monitoring the change in absorbance at a wavelength where the product absorbs maximally, and the reactants have minimal absorbance.

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Plot absorbance versus time.

    • Determine the initial rate of the reaction from the initial slope of the curve.

    • By varying the initial concentrations of the reactants and measuring the corresponding initial rates, the order of the reaction with respect to each reactant and the rate constant (k) can be determined using the method of initial rates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products over time, providing detailed structural information simultaneously.

Protocol:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a distinct NMR signal).

  • Reaction Initiation and Monitoring:

    • Equilibrate the NMR tube to the desired temperature in the NMR spectrometer.

    • Initiate the reaction by injecting a known amount of the nucleophile into the NMR tube.

    • Acquire a series of ¹H NMR spectra at specific time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to specific protons of the reactant and product.

    • Normalize the integrals against the integral of the internal standard to determine the change in concentration of the reactant and product over time.

    • Plot concentration versus time and use appropriate integrated rate laws to determine the rate constant.

Conclusion

While direct experimental kinetic data for this compound remains elusive in readily accessible literature, a comparative analysis based on structurally similar α-bromo ketones suggests that its reactivity is significantly influenced by steric and electronic factors. The primary reaction pathways are nucleophilic substitution (Sₙ2) and the Favorskii rearrangement, with the latter being particularly relevant for cyclic systems. For researchers and professionals in drug development and organic synthesis, understanding these competing pathways and the factors that influence them is crucial for predicting reaction outcomes and designing efficient synthetic routes. The detailed experimental protocols provided herein offer a robust framework for conducting kinetic studies to elucidate the precise reactivity profile of this compound and other novel α-bromo ketones.

References

Safety Operating Guide

Safe Disposal of 2-Bromo-1-cyclobutylethanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-1-cyclobutylethanone, a compound requiring careful handling due to its hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that is harmful if swallowed or inhaled and can cause severe skin burns and eye damage[1]. Adherence to strict safety protocols is mandatory.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[2][3][4].

  • Avoid all direct contact with skin and eyes[2].

  • Prevent the formation of dust and aerosols[2].

  • Use non-sparking tools to prevent ignition sources[2][5].

  • Do not eat, drink, or smoke when handling this chemical[2][6].

Storage:

  • Store in a tightly closed, suitable container in a dry, cool, and well-ventilated area[2][7].

  • The storage area should be secure and locked[2][5][6][8][9].

  • Keep away from incompatible materials such as oxidizing agents, acids, and bases[3][4].

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is critical to prevent exposure.

PPE TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[2].Protects against splashes and vapors that can cause severe eye damage.
Skin Protection Chemical-impermeable gloves (inspected before use) and fire/flame-resistant and impervious clothing[2].Prevents skin contact which can lead to severe burns and irritation.
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation is experienced[2].Protects against inhalation, which is a primary route of harmful exposure.

Detailed Disposal Protocol

The proper disposal of this compound is managed by treating it as a halogenated organic waste . Co-mingling with other waste types must be avoided to ensure safety and regulatory compliance.

Step 1: Waste Segregation

  • Crucial Rule: Never mix halogenated organic waste with non-halogenated organic waste[7][10][11]. This compound contains bromine, classifying it as a halogenated compound[10].

  • Keep this waste stream separate from acidic or alkaline wastes, heavy metals, and other incompatible chemical classes[7][12].

Step 2: Containerization

  • Select a designated, compatible waste container, typically a polyethylene or glass bottle with a secure, threaded cap[3][7][11].

  • Ensure the container is in good condition, clean, and dry before adding any waste.

  • Keep the waste container closed at all times except when actively adding waste to prevent the release of harmful vapors[7][11][12].

  • Do not fill the container to more than three-quarters (¾) full to allow for vapor expansion and prevent spills[7].

Step 3: Labeling

  • Label the waste container clearly and accurately before or at the time the first drop of waste is added[11].

  • The label must include:

    • The words "Hazardous Waste"[7][12].

    • The full chemical name: "Waste this compound" (do not use abbreviations)[11].

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream[7][10].

    • The relevant hazard identification (e.g., Toxic, Corrosive)[7].

Step 4: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[7].

  • The SAA should be in a well-ventilated area, away from sources of ignition, and in secondary containment to manage potential leaks[3][7].

Step 5: Final Disposal

  • Once the container is nearly full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[2][4][6][8].

  • Follow your institution's specific procedures for requesting a waste pickup[7].

  • Do not, under any circumstances, dispose of this compound down the drain[3].

Emergency and Spill Procedures

Accidental releases must be handled promptly and safely.

Small Spills:

  • Ensure the area is well-ventilated, and remove all ignition sources[2][8].

  • Wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads)[4][7][8].

  • Carefully collect the absorbed material using spark-proof tools and place it into a sealed, properly labeled container for disposal as hazardous waste[2][7][8].

  • Wash the spill area thoroughly.

Large Spills:

  • Immediately evacuate all personnel from the affected area[2][3].

  • If safe to do so, close doors to the laboratory to contain vapors.

  • Activate the nearest fire alarm if there is a risk of fire or significant release.

  • Contact your institution's emergency response team or EHS office for immediate assistance[3][7].

In Case of Exposure:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate emergency medical help[2][9].

  • On Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes and get medical attention[8][9].

  • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help[2].

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor for medical help immediately[2][6][9].

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Collection cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal cluster_safety Continuous Safety Actions A Step 1: Segregate Waste (Halogenated Organic) B Step 2: Select & Prepare Approved Waste Container A->B C Step 3: Label Container ('Hazardous Waste', Chemical Name, Hazards) B->C D Step 4: Add Waste to Container (Keep closed when not in use) C->D E Step 5: Store in Designated Satellite Accumulation Area D->E F Step 6: Request Pickup (Contact EHS or Licensed Contractor) E->F G Step 7: Professional Disposal (Incineration at approved facility) F->G S1 Wear Full PPE S2 Work in Fume Hood S3 Handle Spills Immediately

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-1-cyclobutylethanone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 2-Bromo-1-cyclobutylethanone (CAS No: 128312-69-6).[1][2][3] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling.[3] Based on the Globally Harmonized System (GHS), its primary classifications are summarized below.

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral H302: Harmful if swallowedGHS07 (Exclamation Mark)
Acute Toxicity, Inhalation H332: Harmful if inhaledGHS07 (Exclamation Mark)
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damageGHS05 (Corrosion)
Serious Eye Damage/Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)

Source: PubChem CID 11062940[3]

Personal Protective Equipment (PPE)

Strict adherence to the specified PPE is mandatory to prevent exposure and ensure personal safety when handling this compound.[1][4][5]

Protection TypeRequired EquipmentSpecifications and Rationale
Eye & Face Protection Chemical safety goggles with side-shields and a full-face shield.Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and vapors.[1][6]
Skin & Body Protection Chemical-resistant and flame-retardant lab coat or apron; impervious clothing.Provides a barrier to protect skin and clothing from accidental spills.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).Gloves must be inspected for integrity before use. Wash and dry hands after handling.[1][4]
Respiratory Protection Work must be conducted in a certified chemical fume hood.If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with organic vapor cartridges is required.[1][4]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills and dropped objects.[4]

Safe Handling and Storage

Handling Protocol:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[4][7]

  • Avoid Contact: Prevent all contact with skin and eyes. Do not breathe vapors, mist, or gas.[1]

  • Tools: Use non-sparking tools and implement measures to prevent electrostatic discharge.[8][9]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][10] Contaminated work clothing should not be allowed out of the workplace.[9]

  • Container Management: Keep the container tightly closed when not in use.[1][2]

Storage Conditions:

  • Store in a locked, dry, and cool location.[1][10]

  • Ensure the storage area is well-ventilated.[1][2]

  • Keep containers tightly sealed to prevent leakage.[10]

  • Store separately from incompatible materials such as strong oxidizing agents.[7][8]

First Aid Measures

Immediate medical attention is critical in case of exposure. Always show the Safety Data Sheet (SDS) to responding medical personnel.[2][10]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek emergency medical help.[1][2]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[2][10]
Eye Contact Rinse cautiously and thoroughly with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][2][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical help.[1][2]

Spill Response Protocol

In the event of a spill, follow a structured response plan to ensure safety and minimize environmental contamination. Small, incidental spills can be managed by trained personnel, while major spills require an emergency response.[11][12]

Spill_Response_Workflow spill Spill Occurs assess Assess Spill (Size & Location) spill->assess minor Minor Spill (<1L, Contained) assess->minor  Minor major Major Spill (>1L, Uncontained, Unknown) assess->major Major   ppe 1. Don Full PPE minor->ppe evacuate Evacuate Immediate Area major->evacuate alert Alert Others & Call for Emergency Response (911) evacuate->alert isolate Isolate & Secure Area (Close Doors) alert->isolate ventilate 2. Ensure Adequate Ventilation (Fume Hood) ppe->ventilate contain 3. Contain Spill (Use inert absorbent dikes) ventilate->contain absorb 4. Cover & Absorb Spill (Vermiculite, Sand) contain->absorb collect 5. Collect Absorbed Material (Use non-sparking tools) absorb->collect decontaminate 6. Decontaminate Spill Area (Soap & Water) collect->decontaminate dispose 7. Dispose of Waste (Label as Hazardous) decontaminate->dispose

Workflow for this compound Spill Response.

Step-by-Step Spill Cleanup Methodology:

  • Evacuate and Alert: Notify all personnel in the immediate area. For major spills, evacuate the laboratory and call for emergency assistance.[13][14]

  • Protect Yourself: Before addressing a minor spill, don all required PPE as detailed in Section 2.[13]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, ensure it is operational.[9]

  • Contain the Spill: Prevent the spill from spreading or entering drains by creating a barrier with an inert absorbent material like sand, vermiculite, or a universal binder.[8][12][13]

  • Absorb the Liquid: Gently cover the spill with absorbent material, working from the outside in to prevent splashing.[11][13] Do not use combustible materials like paper towels or sawdust.[8][12]

  • Collect the Waste: Using spark-proof tools, carefully scoop the absorbed material into a suitable, leak-proof, and clearly labeled container for hazardous waste.[1][8]

  • Decontaminate: Clean the spill surface area thoroughly with soap and water. Collect the cleaning materials and rinse water for proper disposal if the chemical is highly toxic.[13]

  • Dispose: Seal the waste container and dispose of it through an approved hazardous waste program in accordance with all applicable regulations.[1][2]

Disposal Plan

Chemical waste and contaminated materials must be handled as hazardous waste.

  • Chemical Waste: Unused or waste this compound must be collected in a designated, sealed, and properly labeled container.[1]

  • Contaminated Materials: All materials used for spill cleanup (absorbents, gloves, etc.) must also be placed in a sealed hazardous waste container.[11]

  • Disposal Route: Do not discharge into sewers or the environment.[1][15] Arrange for disposal via a licensed chemical destruction facility or a controlled incineration plant with flue gas scrubbing, adhering to all local, state, and federal regulations.[1][15] Contaminated packaging should be triple-rinsed and offered for recycling or punctured to be made unusable before disposal.[15]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.